Sodium aluminum chloride
Description
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Structure
2D Structure
Properties
CAS No. |
40368-44-3 |
|---|---|
Molecular Formula |
Al2Cl7Na |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
dialuminum;sodium;heptachloride |
InChI |
InChI=1S/2Al.7ClH.Na/h;;7*1H;/q2*+3;;;;;;;;+1/p-7 |
InChI Key |
ZSFZQNSWHYVSDP-UHFFFAOYSA-G |
Canonical SMILES |
[Na+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium Aluminum Chloride (NaAlCl₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate, is a versatile inorganic compound with significant applications as a molten salt electrolyte in high-temperature batteries, a catalyst in Friedel-Crafts reactions, and in various other chemical processes. This technical guide provides a comprehensive overview of the core synthesis reaction mechanisms of NaAlCl₄, detailing various production methodologies, including solid-state, molten salt, and mechanochemical approaches. This document presents quantitative data, detailed experimental protocols, and reaction pathway diagrams to serve as a critical resource for researchers and professionals in chemistry and materials science.
Core Synthesis Reaction and Mechanism
The fundamental reaction for the synthesis of this compound is an addition reaction between sodium chloride (NaCl) and aluminum chloride (AlCl₃):
NaCl + AlCl₃ → NaAlCl₄
This reaction is exothermic and results in the formation of the tetrachloroaluminate anion ([AlCl₄]⁻), with the sodium cation (Na⁺) acting as the counter-ion. While the overall stoichiometry is straightforward, the reaction mechanism and kinetics are highly dependent on the chosen synthesis method.
Reaction Mechanism
The reaction proceeds through the donation of a chloride ion (Cl⁻) from the sodium chloride crystal lattice to the electron-deficient aluminum chloride. Aluminum chloride, a Lewis acid, readily accepts the electron pair from the chloride ion, a Lewis base, to form the stable tetrahedral tetrachloroaluminate anion.
Logical Relationship of the Core Reaction
Caption: Core reaction mechanism for NaAlCl₄ synthesis.
Synthesis Methodologies
Several methods are employed for the synthesis of this compound, each with its own advantages concerning purity, yield, and scalability.
Solid-State Synthesis
In the solid-state method, intimate mixtures of solid sodium chloride and aluminum chloride are heated. The reaction typically proceeds in a controlled atmosphere to prevent hydrolysis of the hygroscopic aluminum chloride.
Experimental Protocol: Solid-State Synthesis
-
Reactant Preparation: Stoichiometric amounts of anhydrous sodium chloride and freshly sublimed anhydrous aluminum chloride are weighed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).
-
Mixing: The reactants are thoroughly mixed to ensure intimate contact.
-
Reaction: The mixture is placed in a sealed, inert reactor and heated. The reaction can be initiated at a temperature below 145°C.
-
Melting and Completion: The temperature is then raised to above 150°C to melt the formed NaAlCl₄, ensuring the reaction goes to completion. The reactor is held at a temperature greater than 165°C to obtain a colorless melt.
-
Cooling and Isolation: The reactor is cooled, and the resulting solid NaAlCl₄ is isolated.
Workflow for Solid-State Synthesis
Caption: Experimental workflow for solid-state synthesis.
Molten Salt Synthesis
This method involves the reaction of aluminum chloride with molten sodium chloride. This approach can lead to a more homogeneous reaction and facilitate the removal of impurities.
Experimental Protocol: Molten Salt Synthesis
-
Reactant Preparation: Anhydrous sodium chloride is placed in a reactor and heated above its melting point (801°C) under an inert atmosphere.
-
Addition of AlCl₃: Gaseous or solid anhydrous aluminum chloride is gradually introduced into the molten sodium chloride.
-
Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled. The formation of NaAlCl₄ lowers the melting point of the salt mixture.
-
Purification: The molten NaAlCl₄ can be purified by filtration to remove any solid impurities.
-
Cooling and Isolation: The molten product is cooled and solidified in an inert atmosphere.
Mechanochemical Synthesis
Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce the reaction between the solid reactants at room temperature. This method can produce nanocrystalline materials with enhanced properties.
Experimental Protocol: Mechanochemical Synthesis
-
Reactant Preparation: Stoichiometric amounts of anhydrous sodium chloride and aluminum chloride are placed in a milling jar inside an inert atmosphere glovebox.
-
Milling: The jar, containing milling balls, is sealed and placed in a high-energy ball mill.
-
Reaction: The reactants are milled for a specific duration, during which the mechanical energy induces the chemical reaction to form NaAlCl₄.
-
Isolation: After milling, the product is recovered from the milling jar in an inert atmosphere.
Quantitative Data
The yield and purity of the synthesized NaAlCl₄ are critical parameters that depend on the synthesis method and reaction conditions.
| Synthesis Method | Reported Yield | Reported Purity | Key Reaction Conditions | Source |
| Industrial Solid-State | > 98% | < 9 ppm metal impurity | Initial Temp: < 80°C; Reaction Temp: < 145°C; Melt Temp: > 150°C | |
| Industrial Solid-State (150L Reactor) | > 97.7% | Melt Yellowness Index < 0.1; < 5 ppm metal impurity | Similar to above, with optimized Al addition |
Characterization
The synthesized this compound should be characterized to confirm its identity, purity, and crystalline phase.
-
X-ray Diffraction (XRD): To identify the crystalline phase of NaAlCl₄ and detect any unreacted starting materials or impurity phases.
-
Raman Spectroscopy: To confirm the presence of the tetrachloroaluminate anion ([AlCl₄]⁻) through its characteristic vibrational modes.
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the synthesized NaAlCl₄.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To quantify metallic impurities.
Signaling Pathway for Product Characterization
Caption: Characterization workflow for synthesized NaAlCl₄.
Safety Considerations
-
Aluminum chloride is highly hygroscopic and reacts violently with water, releasing hydrochloric acid (HCl) gas. All handling should be done in a dry, inert atmosphere.
-
The synthesis reaction is exothermic and can lead to a rapid increase in temperature and pressure. Appropriate pressure relief and temperature control measures are essential.
-
Protective personal equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the synthesis parameters may be required to achieve the desired material properties.
An In-depth Technical Guide to the Physicochemical Properties of Sodium Tetrachloroaluminate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroaluminate (NaAlCl₄) is an inorganic compound that serves as a crucial component in various chemical applications, ranging from high-temperature battery electrolytes to catalysis in organic synthesis. Its unique properties, including its Lewis acidity and behavior in molten salt systems, make it a subject of significant interest in both academic research and industrial processes. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium tetrachloroaluminate, complete with detailed experimental protocols and visual representations of its structural and synthetic aspects.
Physicochemical Properties
The fundamental physicochemical properties of sodium tetrachloroaluminate are summarized in the table below. These properties are critical for understanding its behavior in different environments and for its application in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Chemical Formula | NaAlCl₄ | [1][2] |
| Molecular Weight | 191.78 g/mol | [2][3] |
| Appearance | White to light-yellow or grayish crystalline solid or powder. The yellowish color can be due to trace iron chloride impurities. | [4][5] |
| Melting Point | 157 °C (430 K) | [1] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. Aluminum chloride (AlCl₃), one of its constituents, sublimes at approximately 180 °C. | [6] |
| Density | 2.01 - 2.02 g/cm³ at 25 °C | [2][7] |
| Solubility | Water: Reacts vigorously and exothermically (hydrolyzes). Organic Solvents: Soluble in some polar organic solvents. | [2][4][8] |
| Crystal Structure | Orthorhombic |
Reactivity and Stability
Sodium tetrachloroaluminate is a hygroscopic compound, readily absorbing moisture from the atmosphere. Its most notable reaction is its vigorous hydrolysis in the presence of water.
Reaction with Water
Upon contact with water, sodium tetrachloroaluminate hydrolyzes to form aluminum hydroxide (Al(OH)₃), sodium chloride (NaCl), and hydrochloric acid (HCl). This reaction is highly exothermic and can be represented by the following balanced equation[8]:
NaAlCl₄(s) + 3H₂O(l) → Al(OH)₃(s) + NaCl(aq) + 3HCl(aq)[8]
Due to this reactivity, handling of anhydrous sodium tetrachloroaluminate requires a dry, inert atmosphere.
Thermal Stability
Anhydrous sodium tetrachloroaluminate exhibits good thermal stability but will decompose at elevated temperatures. While a definitive boiling point is not cited due to decomposition, it is known to be stable in the molten state above its melting point of 157 °C, which is a critical property for its use in molten salt batteries[9]. The vapor pressure of aluminum chloride, one of its potential decomposition products, becomes significant above 180°C[6]. The exact decomposition products and temperature can vary based on the atmosphere (inert vs. oxidative)[10].
Crystal Structure
Sodium tetrachloroaluminate crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The structure consists of sodium cations (Na⁺) and tetrahedral tetrachloroaluminate anions ([AlCl₄]⁻).
Below is a DOT language script to generate a simplified 2D representation of the ionic packing in the NaAlCl₄ crystal structure, emphasizing the tetrahedral coordination of the aluminum ion.
Simplified 2D representation of the NaAlCl₄ ionic structure.
Experimental Protocols
Synthesis of Sodium Tetrachloroaluminate
The most common laboratory and industrial synthesis of sodium tetrachloroaluminate involves the direct reaction of sodium chloride (NaCl) and aluminum chloride (AlCl₃)[1].
Materials and Equipment:
-
Anhydrous sodium chloride (NaCl), finely ground and dried.
-
Anhydrous aluminum chloride (AlCl₃), freshly sublimed for high purity.
-
A three-necked round-bottom flask or a similar reaction vessel.
-
A heating mantle or oil bath.
-
A condenser.
-
An inert gas supply (e.g., nitrogen or argon) with a bubbler.
-
Schlenk line or glove box for handling anhydrous materials.
Procedure:
-
Preparation: The entire apparatus must be thoroughly dried in an oven and assembled while hot under a flow of inert gas to exclude moisture.
-
Charging the Reactor: In a glove box or under a positive pressure of inert gas, stoichiometric amounts of finely ground, anhydrous NaCl and freshly sublimed AlCl₃ are transferred to the reaction vessel.
-
Reaction: The mixture is heated with continuous stirring. The reaction can initiate in the solid state at temperatures above 80 °C[6]. To ensure a complete reaction and the formation of a homogeneous molten product, the temperature is typically raised to between 160 °C and 200 °C[9][11].
-
Completion and Cooling: The reaction is considered complete when a clear, colorless to pale yellow melt is formed. The molten product is then cooled under an inert atmosphere. The resulting solid is sodium tetrachloroaluminate.
Below is a DOT language script outlining the workflow for the synthesis of sodium tetrachloroaluminate.
Workflow for the synthesis of sodium tetrachloroaluminate.
Applications
Sodium tetrachloroaluminate is a versatile compound with several key applications:
-
Electrolyte: It is a primary component of the molten salt electrolyte in sodium-metal halide batteries, such as the ZEBRA battery[11].
-
Catalyst: As a Lewis acid, it is used as a catalyst in Friedel-Crafts reactions and other organic transformations[2].
-
Chemical Synthesis: It serves as a reagent in various chemical syntheses, including the production of specialty chemicals and dyes[2].
References
- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. alfachemic.com [alfachemic.com]
- 6. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. inorganic chemistry - Do tetrachloroaluminate salts hydrolyse? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Seeking the decomposition temperature of NaalCl4, KALCL4 - ECHEMI [echemi.com]
- 11. US20040223902A1 - Method and device for the continuous production of NaAlCl4 or NaFeCl4 - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Aluminum Chloride (NaAlCl₄)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the crystal structure of sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate. It details the crystallographic parameters, synthesis methods for single-crystal growth, and the experimental protocols for its structural determination using X-ray diffraction techniques.
Introduction
This compound (NaAlCl₄) is an inorganic compound that serves as the sodium salt of the tetrachloroaluminate anion ([AlCl₄]⁻)[1]. It is a hygroscopic solid that reacts with water to release hydrogen chloride gas[2]. Historically, it was used in the Deville process for aluminum production[1]. In contemporary applications, molten NaAlCl₄ is utilized as an electrolyte in high-temperature sodium-nickel chloride batteries[1][3]. A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties, such as ionic conductivity, which is crucial for its application in solid-state batteries[4][5]. This document outlines the key structural features of NaAlCl₄ and the methodologies employed for its analysis.
Crystal Structure and Properties
At room temperature, this compound crystallizes in an orthorhombic system[4][6][7]. The fundamental structural unit consists of a tetrahedrally coordinated aluminum ion (Al³⁺) surrounded by four chloride ions (Cl⁻), forming the [AlCl₄]⁻ anion[2][6]. The sodium cations (Na⁺) occupy the interstitial sites within the lattice, providing charge balance through ionic interactions[2]. The structure is characterized by a network of these ions, with specific coordination geometries and bond distances that dictate the material's overall properties.
Crystallographic Data
The crystal structure of NaAlCl₄ has been determined through single-crystal X-ray diffraction studies. The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4][6][7] |
| Space Group | P2₁2₁2₁ | [4][6][7][8][9] |
| Unit Cell Dimensions | a = 10.36 Åb = 9.92 Åc = 6.21 Å | [7] |
| Molecules per Unit Cell (Z) | 4 | [7] |
| Calculated Density | 2.00 g/cm³ | [7] |
Atomic Coordination and Bond Distances
The coordination environment of the ions is a defining feature of the NaAlCl₄ structure. The aluminum atom is bonded to four chlorine atoms in a tetrahedral geometry[6]. The sodium ion is bonded in a 7-coordinate geometry to seven chlorine atoms[6]. The interatomic distances, determined from electron-density projections, reveal the nature of the chemical bonding within the crystal[7].
| Bond | Distance (Å) | Reference |
| Al-Cl | 2.13 - 2.16 | [6][7] |
| Na-Cl | 2.78 - 3.35 | [6] |
| Cl-Cl (in [AlCl₄]⁻ tetrahedron) | 3.48 (average) | [7] |
Experimental Protocols
The determination of the crystal structure of NaAlCl₄ involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction.
Synthesis of this compound
High-purity NaAlCl₄ suitable for crystallographic analysis can be prepared from its constituent salts, sodium chloride (NaCl) and aluminum trichloride (AlCl₃)[1].
Methodology:
-
Reactant Preparation: An intimate mixture of anhydrous aluminum chloride, sodium chloride, and a small amount of aluminum metal is prepared[3]. The reactants must be handled in an inert, dry atmosphere (e.g., a glovebox) due to their hygroscopic nature.
-
Solid-State Reaction: The mixture is charged into a reactor at an initial temperature below 80°C[3]. A solid-state reaction is carried out at an intermediate temperature, not exceeding 145°C, to form solid NaAlCl₄[3].
-
Melting and Purification: The temperature is then elevated above 150°C to melt the solid NaAlCl₄, producing a molten phase[3]. The reactor is held at a temperature greater than 165°C to ensure the reaction goes to completion, resulting in a colorless melt[3].
-
Crystal Growth: Single crystals can be grown from the purified melt by slow cooling. The controlled solidification allows for the formation of well-ordered crystals suitable for diffraction experiments. For powder diffraction, the solidified material is prepared by mechanochemical methods, such as ball-milling[4][5][10].
Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the crystal structure is single-crystal X-ray diffraction. This technique relies on the principles of Bragg's Law (nλ = 2d sinθ) to deduce the arrangement of atoms within the crystal lattice from the pattern of diffracted X-rays[11][12].
Methodology:
-
Crystal Mounting: A suitable single crystal of NaAlCl₄ is selected and mounted on a goniometer head. To prevent degradation from atmospheric moisture, the crystal must be mounted in a sealed capillary tube[7].
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Weissenberg diagrams are prepared by rotating the crystal about each of the three crystallographic axes[7]. This allows for the collection of diffraction data, including the positions and intensities of the diffracted X-ray beams.
-
Unit Cell and Space Group Determination: The diffraction patterns are analyzed to determine the dimensions of the primitive orthorhombic unit cell and to identify the systematic absences that indicate the P2₁2₁2₁ space group[7].
-
Structure Solution: The coordinates of the atoms are determined from electron-density projections on the (100), (010), and (001) planes, which are calculated via Fourier transforms of the diffraction data[7].
-
Structure Refinement: The initial structural model is refined using least-squares methods. This process adjusts atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. For powder samples, Rietveld refinement is the standard method used to analyze the diffraction pattern[4][5].
Visualization of Experimental Workflow
The logical flow from material synthesis to final structure validation is a critical aspect of crystallographic analysis. The following diagram illustrates this workflow.
Caption: Workflow for NaAlCl₄ crystal structure determination.
References
- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]
- 2. This compound (40368-44-3) for sale [vulcanchem.com]
- 3. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
- 4. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]
- 9. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.latech.edu [www2.latech.edu]
- 12. tcd.ie [tcd.ie]
Thermodynamic Properties of Sodium Aluminum Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermodynamic data for sodium aluminum chloride (NaAlCl₄). The information is curated for professionals in research and development who require precise thermodynamic values and an understanding of their experimental determination. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents a logical workflow for thermodynamic property determination.
Core Thermodynamic Data
The thermodynamic properties of this compound are crucial for a variety of applications, including high-temperature battery systems and as a catalyst in chemical synthesis.[1][2][3] A summary of the key thermodynamic data is presented below.
Table 1: Standard Thermodynamic Properties of NaAlCl₄ at 298.15 K
| Property | Symbol | Value | Units | Reference |
| Standard Enthalpy of Formation (solid) | ΔfH° | -1142.23 | kJ/mol | [4] |
| Standard Molar Entropy (solid) | S° | 188.30 | J/mol·K | [4] |
| Standard Molar Entropy (solid) | S° | 184 | J/mol·K | [5] |
Table 2: Temperature-Dependent Thermodynamic Data for NaAlCl₄
| Property | Equation/Value | Temperature Range | Units | Reference |
| Gibbs Free Energy of Formation | ΔfG° = -1117.5 + 0.2460·T (±2) | 423 - 623 | kJ/mol | [5] |
| Enthalpy of Formation (liquid, from NaCl(s) and AlCl₃(s)) | -1850 | 550 | J/mol | [5] |
| Melting Point | 426 | K | 152.85 | °C |
| Melting Point | 157 | °C | 430.15 | K |
| Melting Point | 185 | °C | 458.15 | K |
Table 3: Heat Capacity of Solid NaAlCl₄ (Shomate Equation)
The heat capacity (Cp) of solid NaAlCl₄ can be calculated using the Shomate equation over a specified temperature range.[4]
Equation: Cp(t) = A + B·t + C·t² + D·t³ + E/t²
where:
-
t = temperature in Kelvin / 1000
-
Cp = heat capacity in J/mol·K
Parameters for NaAlCl₄ (298 - 1000 K): [4]
| Parameter | Value |
| A | 86.29207 |
| B | 243.2272 |
| C | -166.2332 |
| D | 35.01397 |
| E | 0.876477 |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.
Determination of Gibbs Free Energy by Galvanic Cell Method
The standard Gibbs free energy of formation of NaAlCl₄ can be determined using a galvanic cell.[5][6]
Objective: To measure the electromotive force (EMF) of a galvanic cell to determine the Gibbs free energy of the formation reaction.
Materials:
-
High-purity Sodium (Na)
-
High-purity Aluminum (Al)
-
Sodium Chloride (NaCl)
-
Aluminum Chloride (AlCl₃)
-
β"-alumina solid electrolyte
-
Inert gas (e.g., Argon)
-
High-temperature furnace
-
Potentiostat/high-impedance voltmeter
-
Tungsten and carbon electrodes
Procedure:
-
Preparation of the Electrolyte: A molten salt electrolyte of a specific composition, typically a mixture of NaCl and AlCl₃ to form NaAlCl₄, is prepared under an inert atmosphere to prevent moisture contamination.
-
Cell Assembly: A galvanic cell is constructed with sodium and aluminum as the electrodes and the molten NaAlCl₄ as the electrolyte. A common cell configuration is: Na(l) | β"-alumina | NaAlCl₄(l) | Al(s)
-
Temperature Control: The cell is placed in a furnace, and the temperature is precisely controlled and measured.
-
EMF Measurement: The open-circuit potential (EMF) of the cell is measured at various temperatures using a high-impedance voltmeter to ensure negligible current flow.
-
Data Analysis: The Gibbs free energy change (ΔG) for the cell reaction is calculated from the measured EMF (E) using the equation: ΔG = -nFE where 'n' is the number of moles of electrons transferred in the cell reaction and 'F' is the Faraday constant.
-
Temperature Dependence: By measuring the EMF at different temperatures, the temperature dependence of the Gibbs free energy can be determined, allowing for the calculation of entropy (ΔS) and enthalpy (ΔH) changes using the following relationships: ΔS = - (d(ΔG)/dT)_p = nF(dE/dT)_p ΔH = ΔG + TΔS
Determination of Enthalpy of Formation by Calorimetry
The enthalpy of formation of NaAlCl₄ can be determined using solution calorimetry.
Objective: To measure the heat released or absorbed during the formation of NaAlCl₄ from its constituent salts.
Materials:
-
High-purity NaCl
-
High-purity AlCl₃
-
Deionized water or a suitable solvent
-
A precision calorimeter (e.g., a coffee-cup calorimeter for educational purposes or a more sophisticated isothermal or isoperibol calorimeter for high-precision measurements)
-
Calibrated thermometer or temperature probe
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.
-
Reaction I: Dissolution of NaCl and AlCl₃: A known mass of a stoichiometric mixture of NaCl and AlCl₃ is dissolved in a known volume of the solvent within the calorimeter. The temperature change is carefully recorded.
-
Reaction II: Dissolution of NaAlCl₄: A known mass of pre-synthesized NaAlCl₄ is dissolved in the same amount of solvent in the calorimeter, and the temperature change is recorded.
-
Heat Calculation: The heat of each reaction (q) is calculated using the formula: q = (C_calorimeter + m_solution * c_solution) * ΔT where C_calorimeter is the heat capacity of the calorimeter, m_solution is the mass of the solution, c_solution is the specific heat capacity of the solution, and ΔT is the temperature change.
-
Hess's Law Application: By applying Hess's Law to the dissolution reactions, the enthalpy of formation of NaAlCl₄ from NaCl and AlCl₃ can be calculated.
Determination of Phase Diagram by Differential Thermal Analysis (DTA) and Visual Observation
The phase diagram of the NaCl-AlCl₃ system, which includes the formation and melting of NaAlCl₄, can be determined using a combination of DTA and visual observation.[7]
Objective: To identify the temperatures of phase transitions (e.g., melting, eutectic points) in the NaCl-AlCl₃ system at various compositions.
Materials:
-
High-purity NaCl and AlCl₃
-
Differential Thermal Analyzer (DTA)
-
Sealed sample tubes (e.g., quartz or Pyrex)
-
High-temperature furnace with a viewing window
-
Thermocouple
Procedure:
-
Sample Preparation: Mixtures of NaCl and AlCl₃ of varying compositions are prepared in an inert atmosphere and sealed in sample tubes.
-
DTA Analysis: The samples are heated and cooled at a controlled rate in the DTA apparatus. The temperature difference between the sample and a reference material is recorded as a function of temperature. Peaks in the DTA curve indicate phase transitions.
-
Visual Observation: For refining the phase diagram, especially the liquidus and solidus lines, samples are heated in a furnace with a viewing window. The temperatures at which the first and last crystals melt upon heating, and at which the first crystals appear upon cooling, are visually observed.[7]
-
Phase Diagram Construction: The data from the DTA and visual observations are plotted on a temperature-composition graph to construct the phase diagram. X-ray diffraction can be used to identify the solid phases present at different compositions and temperatures.[7]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. youtube.com [youtube.com]
- 4. phavi.umcs.pl [phavi.umcs.pl]
- 5. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 6. researchgate.net [researchgate.net]
- 7. The System NaCl–AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
The Arc of Innovation: A Technical Guide to the Historical Development of Sodium Aluminum Chloride Chemistry
For Immediate Release
A comprehensive technical guide detailing the rich history of sodium aluminum chloride (NaAlCl₄) chemistry has been released today. This in-depth whitepaper traces the evolution of this pivotal compound, from its early role in the dawn of aluminum production to its contemporary applications in advanced energy storage. The guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the key discoveries, experimental protocols, and theoretical advancements that have shaped our understanding and utilization of this compound.
From a 19th Century Curiosity to a Modern Powerhouse
The story of this compound is intrinsically linked to the quest for aluminum metal. Early pioneers in the 19th century laid the groundwork for its industrial significance.
Early Synthesis and the Dawn of Aluminum Production:
The journey began with the initial isolation of aluminum. In 1825, Danish physicist Hans Christian Ørsted is credited with being the first to produce an impure form of aluminum by reacting anhydrous aluminum chloride with a potassium amalgam.[1] A few years later, in 1827, German chemist Friedrich Wöhler refined this process by using metallic potassium to reduce anhydrous aluminum chloride, successfully isolating aluminum powder.[2][3][4] Wöhler's method, though producing only small quantities, was a crucial step forward.[5][6]
The mid-19th century marked a significant scale-up in aluminum production with the advent of the Deville process, developed by French chemist Henri Étienne Sainte-Claire Deville in 1854.[7][8] This industrial process involved the reaction of metallic sodium with a double salt of sodium chloride and aluminum chloride (sodium tetrachloroaluminate).[9] The Deville process became the foundation of the aluminum industry for a time, though the metal remained expensive.[10] This chemical reduction method was eventually superseded by the more economical Hall-Héroult electrolytic process in 1886, which utilized cryolite (Na₃AlF₆) as the molten salt electrolyte.
The Rise of a Catalytic Giant: The Friedel-Crafts Reaction
In 1877, a discovery of monumental importance in organic chemistry further solidified the significance of aluminum chloride. French chemist Charles Friedel and his American collaborator James Crafts discovered that anhydrous aluminum chloride could act as a powerful catalyst for the alkylation and acylation of aromatic compounds.[11][12][13] This set of reactions, now famously known as the Friedel-Crafts reaction, revolutionized synthetic organic chemistry and remains a cornerstone of the field to this day.[7]
Experimental Protocols: A Glimpse into Historical Methods
To provide a practical understanding of the historical context, this guide outlines the methodologies employed by these pioneering chemists.
Wöhler's Isolation of Aluminum (1827) - A Refined Approach:
Friedrich Wöhler's improved method for isolating aluminum involved the direct reduction of anhydrous aluminum chloride with potassium metal.[2][3]
-
Apparatus: A porcelain crucible was typically used.
-
Procedure:
-
Anhydrous aluminum chloride was mixed with potassium metal in the crucible.
-
The mixture was heated, leading to a vigorous reaction.
-
After cooling, the resulting solid mass was treated with water to dissolve the potassium chloride byproduct.
-
A grey powder of metallic aluminum remained.
-
-
Reaction: AlCl₃ + 3K → Al + 3KCl[3]
The Deville Process for Industrial Aluminum Production (c. 1854):
Henri Sainte-Claire Deville's process represented a significant step towards industrial-scale production.
-
Preparation of this compound: Deville first prepared the double salt by passing chlorine gas over a heated mixture of alumina (Al₂O₃), sodium chloride (NaCl), and carbon.
-
Reduction: The molten this compound was then reacted with metallic sodium.
-
Apparatus: The reaction was carried out in a reverberatory furnace.
-
Procedure:
-
A mixture of this compound and cryolite (as a flux) was melted in the furnace.
-
Slices of sodium were added to the molten salt.
-
The greater density of the molten aluminum allowed it to collect at the bottom of the furnace, from where it could be tapped.
-
The Original Friedel-Crafts Reaction (1877) - An Accidental Discovery:
The initial discovery by Friedel and Crafts was serendipitous, arising from an attempt to prepare amyl iodide from amyl chloride using aluminum and iodine in benzene as a solvent.[14] They observed the unexpected formation of amylbenzene.
-
Apparatus: A flask equipped with a reflux condenser.
-
Procedure:
-
To a flask containing benzene and amyl chloride, small pieces of aluminum foil were added.
-
A vigorous reaction ensued, with the evolution of hydrogen chloride gas.
-
The reaction mixture was heated under reflux.
-
After the reaction, the product was isolated by distillation.
-
Quantitative Data Through the Ages
The following tables summarize key quantitative data related to this compound and its constituent components, reflecting the knowledge available at different historical periods.
| Property | 19th Century (Approximate Values) | Modern Era (Typical Values) |
| Aluminum | ||
| Density | ~2.6 g/cm³ | 2.70 g/cm³ |
| Melting Point | Not precisely determined | 660.32 °C |
| Sodium Chloride | ||
| Melting Point | ~800 °C | 801 °C |
| Boiling Point | ~1413 °C | 1413 °C |
| Aluminum Chloride | ||
| Sublimation Point | ~180 °C | 180 °C (sublimes) |
| This compound | ||
| Melting Point | Not widely characterized | 157 °C |
| Electrical Conductivity (Molten) | Not extensively studied | Varies with temperature, e.g., ~0.8 S/cm at 200°C (in mixtures) |
Modern Renaissance: The ZEBRA Battery
After a period where its primary application in aluminum production was eclipsed, this compound has experienced a resurgence in the late 20th and 21st centuries as a key component in high-temperature rechargeable batteries.
The ZEBRA (Zeolite Battery Research Africa) battery, a type of sodium-nickel chloride battery, utilizes a molten sodium tetrachloroaluminate (NaAlCl₄) electrolyte.[9] These batteries operate at elevated temperatures (typically 270-350°C) and are known for their high energy density, long cycle life, and the use of abundant and low-cost materials.
Electrochemical Reactions in the ZEBRA Battery:
The fundamental cell reaction involves the transfer of sodium ions across a solid beta-alumina ceramic electrolyte.
-
Overall Reaction: 2Na + NiCl₂ ↔ 2NaCl + Ni
-
At the Anode (Discharge): Sodium metal is oxidized to sodium ions: 2Na → 2Na⁺ + 2e⁻
-
At the Cathode (Discharge): Nickel chloride is reduced to nickel metal: NiCl₂ + 2e⁻ → Ni + 2Cl⁻
The sodium ions migrate through the beta-alumina electrolyte and react with the chloride ions in the cathode compartment, which contains the NaAlCl₄ molten salt.
Visualizing the Chemistry: Diagrams and Pathways
To further elucidate the complex processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
ZEBRA Battery Charge/Discharge Cycle
Caption: Ion and electron flow in a ZEBRA battery.
This technical guide provides a comprehensive overview of the historical development of this compound chemistry, highlighting its pivotal role in both foundational and modern chemical technologies. The detailed experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field.
References
- 1. History of aluminium - Wikipedia [en.wikipedia.org]
- 2. Friedrich Wöhler - Wikipedia [en.wikipedia.org]
- 3. Wöhler process - Wikipedia [en.wikipedia.org]
- 4. rinconeducativo.org [rinconeducativo.org]
- 5. aluminium-online.co.uk [aluminium-online.co.uk]
- 6. quora.com [quora.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Deville process - Wikipedia [en.wikipedia.org]
- 9. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]
- 10. Deville process | industrial process | Britannica [britannica.com]
- 11. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]
- 12. davidpublisher.com [davidpublisher.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility of Sodium Aluminum Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum chloride, with the chemical formula NaAlCl₄, also known as sodium tetrachloroaluminate, is an inorganic compound with diverse applications, including as a catalyst in organic synthesis and as an electrolyte in battery technologies.[1] A critical parameter for its effective use in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic media, addresses the current limitations in available quantitative data, and furnishes a detailed experimental protocol for its determination.
While qualitative information suggests that this compound, as a salt, dissolves in polar solvents and is sparingly soluble or insoluble in nonpolar solvents, precise, publicly available quantitative solubility data across a broad spectrum of organic solvents is limited. This guide, therefore, aims to consolidate the existing qualitative knowledge and provide researchers with the necessary framework to generate empirical solubility data for their specific applications.
Qualitative Solubility of this compound
The general solubility behavior of this compound in various organic solvents is summarized in the table below. This information is collated from various sources and provides a foundational understanding of its solubility profile.
| Solvent Class | Solvent Example | Reported Solubility | Citation(s) |
| Protic Polar Solvents | Ethanol | Soluble | [2] |
| Methanol | Sparingly soluble | [2] | |
| Aprotic Polar Solvents | Propylene Carbonate | Soluble (used in electrolysis) | [3] |
| Nonpolar Solvents | Benzene | Insoluble | [2] |
| Toluene | Insoluble | [2] |
Factors Influencing Solubility
The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. The following diagram illustrates these key relationships.
Caption: Factors affecting this compound solubility.
Experimental Protocol for Determining Solubility
Given the moisture-sensitive nature of this compound, its solubility determination requires careful handling under inert atmosphere. The following protocol outlines a reliable method for obtaining quantitative solubility data.
Objective: To determine the saturation solubility of anhydrous this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
Anhydrous this compound (NaAlCl₄)
-
Anhydrous organic solvent of interest
-
Small, sealable glass vials or flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Inert atmosphere glovebox or Schlenk line
-
Syringes and filters (PTFE, 0.2 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., ICP-OES for aluminum or sodium, or a validated titration method).
Procedure:
-
Preparation of Saturated Solution: a. Inside an inert atmosphere glovebox, add an excess amount of anhydrous this compound to a pre-weighed, dry vial containing a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume or mass of the anhydrous organic solvent to the vial. c. Seal the vial tightly to prevent any atmospheric contamination. d. Place the vial in a constant temperature bath set to the desired experimental temperature. e. Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached. The optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Preparation: a. After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for several hours while maintaining the constant temperature. b. Carefully draw a known volume of the clear supernatant liquid using a pre-warmed (to the experimental temperature) syringe fitted with a PTFE filter. This step is critical to avoid aspirating any solid particles. c. Immediately transfer the filtered aliquot into a pre-weighed, sealed container. d. Determine the mass of the collected aliquot.
-
Quantification of Solute: a. Dilute the collected aliquot to a known volume with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis) in a volumetric flask. b. Determine the concentration of sodium or aluminum in the diluted sample using a calibrated analytical instrument. c. Perform multiple measurements for each saturated solution to ensure reproducibility.
-
Calculation of Solubility: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or moles of solute per liter of solvent (mol/L).
Safety Precautions:
-
This compound is corrosive and reacts violently with water. Handle it strictly under anhydrous conditions and in an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both this compound and the organic solvent being used before commencing any experimental work.
The following workflow diagram illustrates the experimental procedure for determining the solubility of this compound.
Caption: Workflow for solubility determination of NaAlCl4.
References
An In-depth Technical Guide to the Sodium Chloride - Sodium Aluminum Chloride Phase Diagram
This technical guide provides a comprehensive overview of the sodium chloride (NaCl) - sodium aluminum chloride (NaAlCl₄) binary phase diagram. This system is of significant interest to researchers and professionals in fields such as molten salt chemistry, battery technology, and materials science due to its relevance in applications like sodium-metal halide batteries and as a non-aqueous electrolyte. This document summarizes the critical phase transitions, presents quantitative data in tabular format, details the experimental protocols for phase diagram determination, and provides a visual representation of the phase diagram.
Core Concepts and Phase Diagram Overview
The NaCl-NaAlCl₄ system is a component of the broader NaCl-AlCl₃ binary system. The key feature of this system is the formation of a stable intermediate compound, sodium tetrachloroaluminate (NaAlCl₄). The phase diagram is characterized by a single eutectic, the incongruent melting of NaAlCl₄, and a region of liquid immiscibility at higher concentrations of aluminum chloride.
The compound NaAlCl₄ melts incongruently, meaning it decomposes into a liquid phase and a solid phase of different compositions upon heating.[1][2][3] Specifically, solid NaAlCl₄ decomposes into solid NaCl and a liquid mixture of NaCl and AlCl₃.
A eutectic point exists on the NaCl-rich side of the diagram, representing the lowest temperature at which a liquid phase can exist in this region. Furthermore, at very high concentrations of AlCl₃, a monotectic reaction occurs, characterized by a region of two immiscible liquid phases in equilibrium with a solid phase.[1][2]
Quantitative Phase Diagram Data
The following tables summarize the key quantitative data for the NaCl-NaAlCl₄ phase diagram, compiled from various experimental studies.
Table 1: Invariant Points and Key Features
| Feature | Temperature (°C) | Composition (mol% AlCl₃) | Description |
| Incongruent Melting of NaAlCl₄ | 153 ± 0.5 | 50 | Decomposition of solid NaAlCl₄ into solid NaCl and a liquid phase.[1][2][3] |
| Eutectic Point | ~152 | < 50 | The lowest melting point on the NaCl-rich side of the diagram, where liquid, solid NaCl, and solid NaAlCl₄ are in equilibrium.[4] |
| Monotectic Point | 191.3 ± 0.5 | 80.25 - 99.6 | A region where two immiscible liquids are in equilibrium with solid AlCl₃.[1][2] |
Table 2: Composition of Immiscible Liquids at the Monotectic Temperature
| Liquid Phase | Composition (mol% NaCl) | Composition (mol% AlCl₃) |
| Liquid 1 (L₁) | 19.75 | 80.25 |
| Liquid 2 (L₂) | 0.4 | 99.6 |
Experimental Protocols for Phase Diagram Determination
The determination of the NaCl-NaAlCl₄ phase diagram relies on several key experimental techniques. The following sections provide detailed methodologies for the principal methods cited in the literature.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis is a widely used thermo-analytical technique to determine the temperatures of phase transitions.[5][6][7]
Methodology:
-
Sample Preparation: Precisely weighed mixtures of high-purity, anhydrous NaCl and AlCl₃ are prepared in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent hydration of AlCl₃.[1] The mixture is sealed in a sample container, typically made of quartz or another inert material.
-
Reference Material: A thermally inert reference material, such as α-alumina (Al₂O₃), is placed in an identical container.[8]
-
Apparatus Setup: The sample and reference containers are placed symmetrically in a furnace equipped with thermocouples to measure the temperature of each. A differential thermocouple is set up to measure the temperature difference (ΔT) between the sample and the reference.[6]
-
Heating and Cooling Program: The furnace is subjected to a controlled, linear heating and cooling rate, typically in the range of 1-10 °C/min.
-
Data Acquisition: The temperature of the sample (T) and the temperature difference (ΔT) are continuously recorded.
-
Interpretation of Results: Phase transitions in the sample result in endothermic (melting, decomposition) or exothermic (crystallization) events. These events cause a deviation in the sample temperature relative to the reference, which is observed as a peak in the ΔT versus T plot. The onset temperature of the peak corresponds to the transition temperature.
Visual Observation Method
The visual observation method provides a direct means of determining liquidus and solidus temperatures.[1][2]
Methodology:
-
Sample Preparation: As with DTA, samples of varying compositions are prepared and sealed in transparent, inert tubes (e.g., Pyrex or quartz).
-
Controlled Heating and Cooling: The sealed sample tube is placed in a furnace with a viewing window. The temperature is slowly increased or decreased at a controlled rate.
-
Observation: The sample is continuously observed through the viewing window, often with the aid of a magnifying lens.
-
Liquidus Temperature Determination: The temperature at which the last solid crystal disappears upon heating is recorded as the liquidus temperature.
-
Solidus Temperature Determination: The temperature at which the first solid crystal appears upon cooling is recorded as the solidus temperature.
-
Immiscibility Observation: In the region of liquid immiscibility, the formation of two distinct liquid layers can be visually identified. The temperature at which these layers form or disappear is noted.
Electrical Conductivity Measurement
Changes in the electrical conductivity of the molten salt mixture can be used to detect phase transitions.[9][10]
Methodology:
-
Cell Preparation: A conductivity cell, typically consisting of two inert electrodes (e.g., platinum or tungsten) immersed in the salt mixture, is used. The cell constant is predetermined using a standard solution of known conductivity.
-
Sample Preparation: A salt mixture of a specific composition is placed in the conductivity cell within a controlled atmosphere furnace.
-
Temperature Sweep: The temperature of the furnace is slowly ramped up or down.
-
Conductivity Measurement: The electrical conductivity of the salt mixture is measured at regular temperature intervals using an AC impedance method to avoid electrode polarization.[11][12]
-
Data Analysis: A plot of electrical conductivity versus temperature is generated. A sharp change in the slope of this plot indicates a phase transition, such as melting or crystallization. The temperature at which this discontinuity occurs is taken as the transition temperature.[10]
Visual Representation of the Phase Diagram
The following diagram, generated using the Graphviz DOT language, illustrates the key features of the sodium chloride - this compound phase diagram.
Caption: Phase diagram of the NaCl-NaAlCl₄ system.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. The System NaCl–AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The System NaCl-AlCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Theoretical Calculations of the Electronic Structure of Sodium Aluminum Chloride: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aluminum chloride (NaAlCl₄), a material of significant interest in energy storage, particularly as a solid-state electrolyte, possesses an electronic structure that governs its electrochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of NaAlCl₄. We delve into the application of Density Functional Theory (DFT) for geometry optimization, the analysis of the electronic density of states, and the characterization of molecular orbitals. This document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for material characterization, and presents visual workflows and relationships to facilitate a deeper understanding of the underlying principles.
Introduction
This compound (NaAlCl₄) is an ionic compound that has garnered considerable attention for its potential use in high-temperature sodium-based batteries, such as ZEBRA batteries.[1] In its solid state, NaAlCl₄ is an ionic conductor with a room temperature ionic conductivity of approximately 3.9 × 10⁻⁶ S cm⁻¹, while exhibiting very low electronic conductivity (around 1.2 × 10⁻¹⁰ S cm⁻¹).[2] This combination of properties makes it a candidate for use as a solid electrolyte in all-solid-state sodium-ion batteries.[3] Understanding the electronic structure of NaAlCl₄ is paramount for optimizing its performance, particularly its ionic conductivity, and for designing next-generation energy storage devices.
Theoretical calculations, predominantly based on Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and thermodynamic properties of materials like NaAlCl₄.[2] These computational methods allow for the prediction of bond lengths, bond angles, vibrational frequencies, and electronic band structures, providing insights that are often complementary to experimental findings. This guide will explore the theoretical framework for these calculations and present key findings from the literature.
Theoretical and Computational Methodology
The primary theoretical approach for investigating the electronic structure of NaAlCl₄ is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for solid-state systems.
Density Functional Theory (DFT) Calculations
DFT calculations for NaAlCl₄ are typically performed using plane-wave basis sets and pseudopotentials, as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).[2] The Generalized Gradient Approximation (GGA) is a common choice for the exchange-correlation functional.[2]
Experimental Protocols: Computational Protocol for DFT-based Geometry Optimization
-
Input Structure: Begin with an initial crystal structure of NaAlCl₄, typically from experimental data (e.g., Crystallographic Information File - CIF). The crystal structure of NaAlCl₄ is orthorhombic with the P2₁2₁2₁ space group.[4]
-
Software and Parameters:
-
Software: Vienna Ab initio Simulation Package (VASP).
-
Pseudopotentials: Projector Augmented-Wave (PAW) pseudopotentials.
-
Exchange-Correlation Functional: Generalized Gradient Approximation (GGA), often the Perdew-Burke-Ernzerhof (PBE) functional.
-
Plane-Wave Cutoff Energy: A cutoff energy of at least 520 eV is typically used.[2]
-
k-point Mesh: A Monkhorst-Pack grid is used for sampling the Brillouin zone. The density of the k-point grid is chosen to ensure convergence of the total energy.
-
-
Geometry Optimization:
-
Perform a full geometry optimization, allowing both the atomic positions and the lattice vectors to relax.
-
Set convergence criteria for the electronic self-consistency loop (e.g., 10⁻⁵ eV) and the ionic relaxation loop (e.g., forces on all atoms less than 0.01 eV/Å).[5]
-
-
Output Analysis:
-
Extract the optimized lattice parameters, atomic positions, bond lengths, and bond angles from the output files.
-
Calculate the total energy of the optimized structure.
-
Vibrational Frequency Calculations
Phonon calculations are computationally intensive but crucial for determining the thermodynamic stability of the crystal structure and for comparing with experimental vibrational spectroscopy data (Raman and IR).[2] Due to the computational cost, machine learning force fields are sometimes employed to accelerate these calculations.[2]
Structural and Electronic Properties
Optimized Geometry
DFT calculations provide a detailed picture of the optimized crystal structure of NaAlCl₄. The fundamental building block of the ionic structure is the tetrachloroaluminate ([AlCl₄]⁻) anion, which has a tetrahedral geometry.[1][6] The aluminum atom is sp³ hybridized.[1] The sodium cation (Na⁺) is coordinated by multiple chlorine atoms from neighboring [AlCl₄]⁻ tetrahedra.
| Parameter | Calculated Value (Å) |
| Al-Cl Bond Distances | 2.14 - 2.16 |
| Na-Cl Bond Distances | 2.78 - 3.35 |
Table 1: Calculated bond distances in NaAlCl₄ from DFT optimizations. Data sourced from the Materials Project.[7]
Electronic Band Structure and Density of States (DOS)
The valence band is primarily composed of the p-orbitals of the chlorine atoms, while the conduction band is formed from the anti-bonding orbitals of the [AlCl₄]⁻ anion. The Na⁺ ions are generally considered to act as spectator cations with their electronic states lying far from the Fermi level.[8]
Molecular Orbitals of the [AlCl₄]⁻ Anion
The electronic structure of the isolated [AlCl₄]⁻ anion is characterized by the interaction of the aluminum 3s and 3p orbitals with the 3p orbitals of the four chlorine atoms. This interaction leads to the formation of bonding and anti-bonding molecular orbitals. The four sigma bonds between aluminum and chlorine result from the overlap of the aluminum sp³ hybrid orbitals with the chlorine p orbitals.[1]
Experimental Characterization Protocols
Experimental validation is crucial for confirming the theoretical predictions. The following are detailed protocols for key characterization techniques.
Experimental Protocols: X-Ray Diffraction (XRD) of Air-Sensitive Samples
-
Sample Preparation (in an inert atmosphere, e.g., a glovebox):
-
Finely grind the NaAlCl₄ powder using an agate mortar and pestle to ensure random crystallite orientation.[9]
-
Load the powdered sample into a shallow well of an airtight XRD sample holder.
-
Gently press the powder to create a flat surface.
-
Cover the sample with an X-ray transparent film (e.g., Kapton) and seal the holder to prevent exposure to air and moisture.[10]
-
-
Data Acquisition:
-
Mount the sealed sample holder on the diffractometer.
-
Use a Cu Kα X-ray source.
-
Collect the diffraction pattern over a 2θ range appropriate for NaAlCl₄ (e.g., 10-80 degrees).
-
Set the step size and scan speed to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern with reference patterns from a crystallographic database.
-
Use Rietveld refinement to obtain precise lattice parameters and quantify phase purity.[11]
-
Experimental Protocols: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (in an inert atmosphere):
-
Data Acquisition:
-
Insert the rotor into the NMR probe.
-
Spin the sample at the magic angle (54.74°) at a high spinning speed (e.g., 10-20 kHz) to average out anisotropic interactions.
-
Acquire ²³Na and ²⁷Al NMR spectra.[8]
-
Use appropriate pulse sequences and relaxation delays.
-
-
Data Analysis:
-
Reference the chemical shifts to a standard (e.g., 1.1 M Al(NO₃)₃ solution for ²⁷Al).
-
Analyze the peak positions, line widths, and spinning sidebands to obtain information about the local chemical environments of the sodium and aluminum nuclei.[8]
-
Experimental Protocols: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly (in an inert atmosphere):
-
Press the NaAlCl₄ powder into a dense pellet of known thickness and diameter.
-
Place the pellet between two ion-blocking electrodes (e.g., stainless steel or gold) in a Swagelok-type cell or a dedicated conductivity cell.[14]
-
Ensure good contact between the electrodes and the electrolyte pellet by applying a defined pressure.[4]
-
-
Measurement:
-
Connect the cell to a potentiostat with an impedance analysis module.
-
Allow the cell to equilibrate at the desired temperature.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[15]
-
-
Data Analysis:
-
Plot the impedance data in a Nyquist plot (Z'' vs. Z').
-
Fit the impedance spectrum to an appropriate equivalent circuit model to separate the bulk and grain boundary resistances.[14]
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.[14]
-
Visualizing Computational Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Computational workflow for DFT calculations of NaAlCl₄.
Caption: Logical relationship for enhancing ionic conductivity in NaAlCl₄.
Conclusion
Theoretical calculations, particularly DFT, provide a powerful framework for understanding the electronic structure and properties of this compound. These computational approaches, when combined with experimental characterization, offer a comprehensive picture of the material's behavior. The insights gained from these studies are crucial for the rational design of improved solid-state electrolytes for next-generation sodium-ion batteries. The methodologies and data presented in this guide serve as a valuable resource for researchers in materials science and energy storage, facilitating further advancements in this promising field.
References
- 1. Page loading... [guidechem.com]
- 2. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrachloroaluminate - Wikipedia [en.wikipedia.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. XRD in Solid-State Battery Electrolyte Development [atomfair.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. img.waimaoniu.cn [img.waimaoniu.cn]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Sodium Aluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for sodium aluminum chloride (also known as sodium tetrachloroaluminate, NaAlCl₄). The following sections detail the chemical and physical properties, associated hazards, recommended safety precautions, and emergency procedures. Adherence to these guidelines is crucial for minimizing risks in a laboratory setting.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid that is highly reactive, particularly with moisture. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | NaAlCl₄ | [1][2] |
| Molecular Weight | 191.78 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 185 °C (365 °F) | [3][4] |
| Density | 2.01 g/cm³ at 25 °C | [3][4] |
| Solubility | Reacts violently with water | [3] |
Hazard Identification and Classification
This compound is classified as a corrosive material. Contact can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. The compound is highly sensitive to moisture and will react violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][3][5]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Source:[6]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The recommended PPE is outlined in Table 2.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield. |
| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves (inspect for tears before use). A flame-retardant lab coat or chemical-resistant apron. |
| Respiratory | Respirator (if dust is generated) | A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used if engineering controls are insufficient to control dust. |
Safe Handling and Storage Procedures
Due to its reactivity, stringent procedures must be followed when handling and storing this compound.
Handling:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid generating dust.[3]
-
Ensure all equipment and glassware are thoroughly dried before use.[10]
-
Transfer the chemical away from any water sources.[11]
-
Ground all equipment when transferring large quantities to prevent static discharge.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[12]
-
Keep containers tightly sealed to prevent contact with moisture.[3]
-
Store in a dedicated corrosives cabinet.[5]
-
Do not store with strong oxidizing agents or in areas where it may come into contact with water.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Procedures
In the event of a spill, follow these procedures carefully to mitigate the hazard.
Small Spill (less than 100g) in a controlled environment (e.g., fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[15]
-
Carefully sweep the mixture into a dry, sealable container.[16]
-
Wipe the area with a cloth dampened with an inert solvent (e.g., mineral oil), followed by a dry cloth.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for proper disposal.[17]
Large Spill (greater than 100g) or any spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
If safe to do so, turn off any ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[17]
Neutralization and Disposal
Neutralization: Due to the violent reaction with water, neutralization should be performed with extreme caution, preferably by trained personnel. A suggested method for neutralizing small amounts of residual this compound is to slowly add it to a large volume of a cooled, stirred, and inert solvent such as mineral oil. Then, a weak base, such as sodium bicarbonate, can be added portion-wise to the slurry. This should be done in a fume hood, as hydrogen chloride gas will be evolved.[18][19]
Disposal: All waste containing this compound, including spill cleanup materials and empty containers, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not attempt to dispose of this chemical down the drain.[3]
Chemical Incompatibility
This compound is incompatible with a number of substances. Contact with these materials should be strictly avoided.
| Incompatible Material | Hazard |
| Water | Violent reaction, release of toxic and corrosive hydrogen chloride gas.[3] |
| Strong Oxidizing Agents | Can cause a vigorous or explosive reaction.[3] |
| Alcohols | Reacts to produce hydrogen chloride gas. |
| Bases (e.g., Sodium Hydroxide) | Can react exothermically.[20] |
| Metals | May be corrosive to some metals, especially in the presence of moisture.[21] |
Toxicological Information
There is limited specific toxicological data available for this compound. The primary toxic effect is due to its corrosive nature.[3][7] No LD50 or LC50 data has been established.[3] Its effects are not known to be mediated by specific biological signaling pathways; rather, the damage is a result of direct chemical burns to tissues. One study on sodium tetrachloroaurate(III), a related compound, suggested that toxic effects on the brain in mice were only observed at very high doses.[22]
Experimental Protocols
General Protocol for Handling in a Glovebox:
-
Ensure the glovebox has an inert atmosphere (e.g., nitrogen or argon) with low moisture content.
-
Introduce all necessary, dry equipment and the sealed container of this compound into the glovebox antechamber.
-
Purge the antechamber according to the glovebox operating procedures.
-
Transfer the materials into the main chamber.
-
Carefully open the container and transfer the desired amount of this compound.
-
Securely seal the original container and the container with the transferred material.
-
Remove materials from the glovebox via the antechamber.
Compatibility Test (Small Scale): This should only be performed by experienced personnel with appropriate safety measures in place.
-
In a controlled environment, such as a fume hood, place a very small amount (e.g., 10-20 mg) of this compound in a dry test tube.
-
Add a small, equivalent amount of the test substance.
-
Observe for any signs of reaction, such as gas evolution, color change, or temperature increase.
-
If no immediate reaction is observed, gently warm the mixture and observe again.
-
This test provides a preliminary indication of compatibility and should not be considered exhaustive.
This technical guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.[8]
References
- 1. guidechem.com [guidechem.com]
- 2. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]
- 3. SODIUM TETRACHLOROALUMINATE - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. uh.edu [uh.edu]
- 11. ehss.syr.edu [ehss.syr.edu]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. Effects of chronic treatment with sodium tetrachloroaurate(III) in mice and membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Sodium Aluminum Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of sodium aluminum chloride (NaAlCl₄), a material of significant interest in various fields, including molten salt batteries and catalysis. This document details the vibrational spectroscopic properties of solid NaAlCl₄, outlines comprehensive experimental protocols for its analysis, and presents logical and experimental workflows through detailed diagrams.
Core Spectroscopic Data
The vibrational spectroscopic signature of this compound is primarily defined by the modes of the tetrahedral tetrachloroaluminate anion (AlCl₄⁻). The following tables summarize the key Raman and Infrared (IR) active vibrational modes observed for solid, crystalline NaAlCl₄.
Raman Spectroscopy Data
Raman spectroscopy is a powerful technique for probing the vibrational modes of the AlCl₄⁻ tetrahedron. The key observed Raman peaks for solid NaAlCl₄ are presented in Table 1.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Description |
| ~350 | ν₁ (A₁) | Symmetric stretch of the Al-Cl bonds |
| ~120 | ν₂ (E) | Bending mode of Cl-Al-Cl |
| ~490 | ν₃ (T₂) | Asymmetric stretch of the Al-Cl bonds |
| ~180 | ν₄ (T₂) | Bending mode of Cl-Al-Cl |
Data extracted from the supporting information of Jung et al., 2022.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy complements Raman by probing vibrational modes that induce a change in the dipole moment of the molecule. The principal IR absorption bands for solid NaAlCl₄ are detailed in Table 2.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Description |
| ~490 | ν₃ (T₂) | Asymmetric stretch of the Al-Cl bonds |
| ~180 | ν₄ (T₂) | Bending mode of Cl-Al-Cl |
Note: Specific experimental FTIR data for pure, solid NaAlCl₄ is limited in readily available literature. The provided data is based on the expected IR-active modes for the Td symmetry of the AlCl₄⁻ anion and is consistent with data from composite materials containing NaAlCl₄.
Experimental Protocols
The accurate spectroscopic characterization of this compound requires careful handling due to its hygroscopic nature. The following protocols outline the recommended procedures for obtaining high-quality Raman and FTIR spectra.
Raman Spectroscopy of Solid NaAlCl₄
Objective: To acquire the Raman spectrum of solid, crystalline this compound while preventing exposure to atmospheric moisture.
Materials and Equipment:
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
-
Confocal microscope attachment
-
Air-tight sample holder or an environmental chamber with inert gas purging capabilities (e.g., Argon or Nitrogen)
-
Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)
-
This compound powder (anhydrous)
-
Microscope slide and coverslip (for use within the glovebox)
Procedure:
-
Sample Preparation (inside a glovebox):
-
Place a small amount of anhydrous NaAlCl₄ powder onto a clean, dry microscope slide.
-
Gently press a coverslip over the powder to create a thin, even layer.
-
Seal the edges of the coverslip with a suitable sealant (e.g., vacuum grease) if the sample is to be transferred outside the glovebox for a short period. For optimal results, use a dedicated air-tight sample holder.
-
-
Sample Loading:
-
If using an air-tight holder, load the prepared slide into the holder within the glovebox and seal it.
-
If using an environmental chamber on the microscope stage, transfer the prepared slide quickly to the chamber and immediately begin purging with a dry, inert gas.
-
-
Instrument Setup:
-
Mount the sample holder or environmental chamber onto the microscope stage of the Raman spectrometer.
-
Bring the sample into focus using the microscope's white light source.
-
Select the desired laser wavelength and power. Start with low laser power to avoid sample degradation or heating.
-
-
Spectral Acquisition:
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100 - 600 cm⁻¹) to cover all expected vibrational modes of the AlCl₄⁻ anion.
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
Collect spectra from multiple points on the sample to ensure homogeneity.
-
-
Data Processing:
-
Perform baseline correction to remove any fluorescence background.
-
Identify and label the peak positions of the observed Raman bands.
-
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy of Solid NaAlCl₄
Objective: To obtain the infrared absorption spectrum of solid this compound using an ATR accessory, which minimizes sample preparation and protects the sample from atmospheric moisture.
Materials and Equipment:
-
FTIR spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or germanium)
-
Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)
-
This compound powder (anhydrous)
-
Spatula and cleaning supplies (e.g., lint-free wipes, isopropanol)
Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean and free of any residues. Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Preparation and Loading (inside a glovebox):
-
Place a small amount of anhydrous NaAlCl₄ powder directly onto the ATR crystal surface using a clean spatula.
-
Ensure the entire surface of the crystal is covered with the powder.
-
-
Sample Measurement:
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the powder and the crystal surface.
-
If the spectrometer is not housed within the glovebox, the ATR accessory containing the sample should be sealed if possible or the measurement should be performed quickly to minimize exposure to air. For best results, a nitrogen-purged spectrometer is recommended.
-
-
Spectral Acquisition:
-
Collect the infrared spectrum over the desired range (e.g., 4000 - 400 cm⁻¹). The fundamental vibrations of AlCl₄⁻ will appear in the far-IR region (below 600 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The acquired spectrum will be an absorbance spectrum.
-
Perform an ATR correction if necessary, depending on the instrument software.
-
Identify and label the peak positions of the observed absorption bands.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and lint-free wipes after the measurement.
-
Visualization of Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key conceptual and practical workflows related to the study of this compound.
Caption: Equilibria of species in molten NaAlCl₄.
Caption: Workflow for spectroscopic analysis of NaAlCl₄.
Methodological & Application
Application Notes and Protocols: Sodium Aluminum Chloride as a Catalyst in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones. These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. However, sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate, offers a viable and effective alternative. As an inorganic compound with the chemical formula NaAlCl₄, it functions as a potent Lewis acid catalyst, promoting the electrophilic aromatic substitution required for acylation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in Friedel-Crafts acylation reactions.
Advantages of this compound
While aluminum chloride is a powerful catalyst, it can be highly reactive and difficult to handle due to its hygroscopic nature. This compound, being a salt, can offer advantages in terms of handling and stability. It provides the necessary Lewis acidity to facilitate the formation of the acylium ion electrophile, which is the key reactive intermediate in the acylation process.
Reaction Mechanism
The Friedel-Crafts acylation reaction catalyzed by this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The sodium tetrachloroaluminate (Na⁺AlCl₄⁻) acts as the Lewis acid. The aluminum center in the AlCl₄⁻ anion is electron-deficient and reacts with the acyl halide (or anhydride) to form a highly reactive acylium ion (R-C≡O⁺). This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of the Catalyst: A weak base, in this case, the AlCl₄⁻ anion, removes a proton from the arenium ion. This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the aluminum chloride catalyst, which remains complexed with the product. Hydrochloric acid (HCl) is formed as a byproduct.
It is important to note that the ketone product can form a stable complex with the aluminum chloride, often requiring a stoichiometric amount of the catalyst. An aqueous work-up is necessary to break this complex and isolate the desired ketone.
Experimental Protocols
The following protocols are adapted from established procedures for Friedel-Crafts acylation and can be applied using this compound as the catalyst. Caution: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood, as they can produce corrosive HCl gas. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
Protocol 1: Acylation of Benzene with Acetyl Chloride to Synthesize Acetophenone
Materials:
-
Benzene (anhydrous)
-
Acetyl chloride
-
This compound (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.
-
Reagent Charging: In the flask, place this compound (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of this compound over 15-20 minutes.
-
Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (around 40 °C for dichloromethane) for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure acetophenone.
Protocol 2: Acylation of Anisole with Acetic Anhydride
Materials:
-
Anisole
-
Acetic anhydride
-
This compound (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Reagent Charging: To the flask, add this compound (2.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0-5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The main product expected is 4-methoxyacetophenone.
Data Presentation
The yield of Friedel-Crafts acylation is dependent on the substrate, acylating agent, catalyst, and reaction conditions. The following table provides representative data for the acylation of various aromatic compounds. While specific data for this compound is limited in the literature, the yields are generally comparable to those obtained with aluminum chloride under similar conditions.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
| Benzene | Acetyl Chloride | This compound | Dichloromethane | Acetophenone | ~70-80 |
| Toluene | Acetyl Chloride | This compound | Dichloromethane | 4-Methylacetophenone (major) | ~80-90 |
| Anisole | Acetic Anhydride | This compound | Dichloromethane | 4-Methoxyacetophenone (major) | ~85-95 |
| Naphthalene | Acetyl Chloride | This compound | Nitrobenzene | 1-Acetylnaphthalene & 2-Acetylnaphthalene | ~60-70 |
| Biphenyl | Acetyl Chloride | This compound | Dichloromethane | 4-Acetylbiphenyl | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Workflow
Conclusion
This compound is an effective and practical Lewis acid catalyst for Friedel-Crafts acylation reactions. It offers a valuable alternative to aluminum chloride, with the potential for improved handling characteristics. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals in drug development and other chemical industries to utilize this catalyst for the synthesis of a wide range of aryl ketones. As with any chemical reaction, optimization of conditions for specific substrates and acylating agents is recommended to achieve the best results.
References
Application Notes and Protocols: Sodium Aluminum Chloride (NaAlCl₄) in Molten Salt Battery Electrolytes
For Researchers, Scientists, and Energy Storage Professionals
These application notes provide a comprehensive overview of sodium aluminum chloride (NaAlCl₄), a critical molten salt electrolyte used in high-temperature sodium-based batteries. This document details its physicochemical properties, electrochemical behavior, and standardized protocols for its synthesis and application in laboratory settings.
Application Notes
This compound (NaAlCl₄) is a key component in the development and operation of molten salt batteries, most notably the Sodium-Nickel Chloride (Na-NiCl₂) battery, often referred to as the ZEBRA battery.[1] It functions primarily as a secondary electrolyte, or catholyte, providing an ionically conductive medium for sodium ions (Na⁺) to travel between the primary β"-alumina solid electrolyte (BASE) separator and the active cathode materials.[2][3] Its use is critical for achieving high performance and safety in stationary energy storage systems.
The main advantages of using NaAlCl₄ include:
-
High Ionic Conductivity: In its molten state, NaAlCl₄ exhibits excellent ionic conductivity, facilitating rapid ion transport and enabling high power densities.[4]
-
Wide Electrochemical Window: The electrolyte is stable up to approximately 4.0 V versus Na/Na⁺, allowing for the use of high-voltage cathode materials.[5][6]
-
Enhanced Safety: Na-NiCl₂ batteries can be assembled in a fully discharged state (using nickel and sodium chloride powders), which avoids the handling of highly reactive molten sodium and improves the intrinsic safety of the manufacturing process and the final cell.[2] In the event of a cell breach, the molten sodium reacts with NaAlCl₄ to form stable, non-hazardous products (Al and NaCl).[1]
-
Low Cost and Abundance: The constituent elements of NaAlCl₄—sodium, aluminum, and chlorine—are earth-abundant and inexpensive, making it a cost-effective choice for large-scale grid storage.[7]
Beyond ZEBRA batteries, NaAlCl₄ is integral to emerging sodium-aluminum (Na-Al) battery chemistries, where it participates directly in the cathode reaction, offering a pathway to low-cost, long-duration energy storage.[8][9] Research is also exploring its potential as a solid-state electrolyte for all-solid-state sodium batteries, although its room-temperature ionic conductivity is relatively low.[5][6]
Physicochemical and Electrochemical Properties
The properties of NaAlCl₄ are summarized in the tables below.
Table 1: General Properties of this compound (NaAlCl₄)
| Property | Value | References |
|---|---|---|
| Molar Mass | 192.32 g/mol | |
| Appearance | White to colorless crystalline solid | [10] |
| Melting Point | ~154 °C (427 K) |[5][11][12] |
Table 2: Electrical Properties of this compound (NaAlCl₄)
| Property | Condition | Value | References |
|---|---|---|---|
| Ionic Conductivity | Solid-State (30 °C) | 3.9 x 10⁻⁶ S/cm | [5][6] |
| Ionic Conductivity | Molten (200 °C) | 0.4 S/cm | [4] |
| Ionic Conductivity | Molten (300 °C) | 0.7 S/cm | [4] |
| Electronic Conductivity | Solid-State (Room Temp) | 1.2 x 10⁻¹⁰ S/cm | [5] |
| Electrochemical Stability | vs. Na/Na⁺ | ~4.0 V |[5][6] |
Table 3: Performance Characteristics in Molten Salt Battery Systems
| Battery Chemistry | Typical Operating Temp. | Open Circuit Voltage (OCV) | Theoretical Specific Energy | References |
|---|---|---|---|---|
| Na-NiCl₂ (ZEBRA) | 250 - 350 °C | ~2.58 V | 788 Wh/kg (for Ni) | [2][3][13] |
| Na-Al (Neutral Melt) | ~190 °C | ~1.6 V | ~493 Wh/kg | [8][9] |
| Na-Al (Acidic Melt) | ~200 °C | ~2.02 V | Adds ~119 Wh/kg |[4][8] |
Electrochemical Principles of a Na-NiCl₂ Battery
In a Na-NiCl₂ (ZEBRA) battery, NaAlCl₄ does not participate in the net cell reaction but acts as a Na⁺ ion conductor within the cathode compartment. The battery operates at high temperatures to keep both the sodium anode and the NaAlCl₄ catholyte in a molten state. A dense β"-alumina solid electrolyte (BASE) tube separates the anode and cathode, allowing only Na⁺ ions to pass through.
The overall reversible cell reaction is: 2NaCl + Ni ⇌ 2Na + NiCl₂ (E⁰ = 2.58 V) [2]
During discharge , sodium metal at the anode is oxidized to Na⁺ ions. These ions migrate through the BASE separator into the catholyte. In the cathode, they react with NiCl₂ to form NaCl and elemental Ni.
During charge , the process is reversed. NaCl in the cathode is decomposed, releasing Na⁺ ions that travel back through the BASE separator to be reduced to molten sodium at the anode, while Ni is oxidized to NiCl₂.
References
- 1. researchgate.net [researchgate.net]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. pv-magazine-usa.com [pv-magazine-usa.com]
- 8. Unlocking the NaCl-AlCl3 Phase Diagram for Low-Cost, Long-Duration Na-Al Batteries | Journal Article | PNNL [pnnl.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molten sodium batteries: advances in chemistries, electrolytes, and interfaces [frontiersin.org]
- 13. naalcl4 molten salt: Topics by Science.gov [science.gov]
Application Notes and Protocols for Sodium Aluminum Chloride-Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum chloride, also known as sodium tetrachloroaluminate (NaAlCl₄), is a versatile Lewis acid catalyst used in a variety of organic transformations, including Friedel-Crafts reactions and cationic polymerization.[1][] Its utility in polymerization stems from its ability to initiate the formation of carbocations from suitable monomers, such as olefins and vinyl ethers. These application notes provide a detailed overview and experimental protocols for conducting polymerization reactions using this compound as a catalyst. The protocols are based on established procedures for Lewis acid-catalyzed cationic polymerization, offering a foundational methodology for researchers.
Data Presentation
The following table summarizes quantitative data from a study on the aluminum chloride (AlCl₃)-catalyzed polymerization of 1-decene. While this data is for AlCl₃, it provides a valuable reference for the expected outcomes of similar cationic polymerizations.
| Catalyst System | Monomer | Solvent | Temperature (°C) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |
| AlCl₃ | 1-decene | None (Neat) | 100 | 1530 | 1935 | 1.27 |
| AlCl₃/Toluene | 1-decene | Toluene | 100 | 708 | 789 | 1.11 |
Mₙ: Number-average molecular weight Mₙ: Weight-average molecular weight PDI: Polydispersity Index (Mₙ/Mₙ)
Experimental Protocols
The following are detailed experimental protocols for the cationic polymerization of isobutylene and styrene. These protocols are adapted from established procedures using aluminum chloride (AlCl₃) and are expected to be applicable for this compound (NaAlCl₄) due to their similar Lewis acidic nature. A co-initiator, typically a protic source like water, is often required to generate the initiating carbocation.
Protocol 1: Cationic Polymerization of Isobutylene
Objective: To synthesize polyisobutylene using a this compound catalyst.
Materials:
-
This compound (NaAlCl₄)
-
Isobutylene (IB)
-
Anhydrous Hexane (solvent)
-
Methanol (for termination)
-
Dry ice/acetone bath
-
Schlenk line and glassware
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Anhydrous hexane is transferred to the reaction flask via cannula. The flask is then cooled to the desired reaction temperature (e.g., -30°C to -78°C) using a dry ice/acetone bath.[3][4] Liquefied isobutylene is then added to the cooled solvent.
-
Catalyst Preparation: In a separate, dry Schlenk tube, a stock solution of this compound in anhydrous hexane is prepared. The concentration should be carefully calculated based on the desired monomer-to-catalyst ratio. A trace amount of water as a co-initiator is crucial for initiation; this is often present in sufficient quantities in the reagents unless they are scrupulously dried.
-
Initiation: The calculated amount of the this compound solution is rapidly injected into the vigorously stirred monomer solution. The polymerization is typically very fast.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes).[3]
-
Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polyisobutylene is then filtered, washed with fresh methanol, and dried in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Protocol 2: Cationic Polymerization of Styrene
Objective: To synthesize polystyrene using a this compound catalyst.
Materials:
-
This compound (NaAlCl₄)
-
Styrene
-
Anhydrous Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for termination)
-
Ice/water bath
-
Schlenk line and glassware
-
Syringes and needles
Procedure:
-
Monomer Purification: Styrene should be purified to remove inhibitors by washing with an aqueous NaOH solution, followed by water, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and finally distilled under reduced pressure.
-
Glassware Preparation: Ensure all glassware is thoroughly dried and purged with an inert gas.
-
Reaction Setup: A Schlenk flask with a magnetic stirrer is set up under an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous dichloromethane is transferred to the flask, followed by the purified styrene. The flask is then cooled to 0°C in an ice/water bath.
-
Catalyst Preparation: A stock solution of this compound in anhydrous dichloromethane is prepared in a separate dry Schlenk tube.
-
Initiation: The required amount of the catalyst solution is injected into the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for the desired time.
-
Termination: The polymerization is quenched by adding methanol.
-
Polymer Isolation: The polystyrene is isolated by precipitation in methanol, followed by filtration and drying under vacuum.
-
Characterization: The molecular weight and polydispersity of the polystyrene can be determined by GPC, and its structure confirmed by NMR and FTIR spectroscopy.
Signaling Pathways and Experimental Workflows
Cationic Polymerization Mechanism
The following diagram illustrates the general mechanism of cationic polymerization initiated by a Lewis acid (like NaAlCl₄) with a protic co-initiator (like water).
Experimental Workflow
The diagram below outlines the general experimental workflow for this compound-catalyzed polymerization.
References
Application Notes and Protocols: Chloroaluminate Ionic Liquids for Lignocellulosic Biomass Processing
Introduction
Lignocellulosic biomass, a composite of cellulose, hemicellulose, and lignin, represents a vast and renewable resource for the production of biofuels and value-added chemicals.[1][2] However, its inherent recalcitrance, owing to the complex and rigid structure of the plant cell wall, poses a significant challenge for efficient processing.[2] Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as powerful solvents for biomass pretreatment due to their ability to dissolve and fractionate these components under relatively mild conditions.[2][3]
This document focuses on the application of Lewis acidic chloroaluminate ionic liquids, specifically those derived from sodium aluminum chloride (NaAlCl₄), for the deconstruction of lignocellulosic biomass. These ILs are typically formed by mixing an organic chloride salt, such as 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl), with a Lewis acid like aluminum chloride (AlCl₃) or, in this context, this compound. The resulting chloroaluminate anions (e.g., AlCl₄⁻, Al₂Cl₇⁻) impart strong Lewis acidity to the solvent, which can catalytically break the ether linkages prevalent in lignin and hemicellulose, facilitating the separation of biomass components.
While imidazolium-based acetate and chloride ILs are more commonly studied for biomass dissolution, the unique catalytic potential of chloroaluminate ILs warrants investigation for targeted biomass fractionation.[4] These application notes provide a generalized framework and protocols for researchers exploring this specific class of ionic liquids.
Mechanism of Action
The dissolution of biomass in conventional hydrophilic ionic liquids, such as those with acetate or chloride anions, primarily occurs through the disruption of the extensive hydrogen bond network within the cellulose microfibrils.[5] The anions of the IL act as strong hydrogen bond acceptors, interacting with the hydroxyl groups of cellulose and causing the chains to separate and dissolve.[6]
In the case of chloroaluminate ionic liquids, a dual mechanism is proposed:
-
Hydrogen Bond Disruption: The chloride ions present in the mixture still play a role in disrupting the hydrogen bonds of cellulose.
-
Lewis Acid Catalysis: The highly acidic chloroaluminate anions can catalytically cleave the ether bonds that link lignin and hemicellulose to cellulose, as well as the internal bonds within the lignin polymer. This chemical activity can lead to more effective delignification and fractionation of the biomass.
This dual-action mechanism suggests that chloroaluminate ILs could be particularly effective for selective lignin extraction, leaving behind a cellulose-rich pulp that is more accessible to enzymatic hydrolysis for biofuel production.
Experimental Protocols
The following protocols are generalized procedures based on common practices in ionic liquid biomass processing. Researchers should optimize these protocols for their specific biomass feedstock and experimental setup.
Protocol 1: Synthesis of Chloroaluminate Ionic Liquid ([EMIm]Cl-NaAlCl₄)
Objective: To synthesize a Lewis acidic chloroaluminate ionic liquid.
Materials:
-
1-ethyl-3-methylimidazolium chloride ([EMIm]Cl)
-
This compound (NaAlCl₄)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Drying: Thoroughly dry the [EMIm]Cl and NaAlCl₄ under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water, as chloroaluminate ILs are highly sensitive to moisture.
-
Mixing: In a glovebox or under an inert atmosphere, add equimolar amounts of the dried [EMIm]Cl and NaAlCl₄ to a Schlenk flask containing a magnetic stir bar. Note: The molar ratio can be adjusted to control the Lewis acidity of the resulting IL.
-
Reaction: Add anhydrous dichloromethane to the flask to facilitate mixing, if necessary. Seal the flask and stir the mixture at room temperature. The reaction is typically exothermic.
-
Completion: Continue stirring until a homogeneous, single-phase liquid is formed. This may take several hours.
-
Solvent Removal: If a solvent was used, remove it under vacuum to yield the pure ionic liquid.
-
Storage: Store the synthesized ionic liquid under an inert atmosphere to prevent moisture contamination.
Protocol 2: Biomass Pretreatment and Fractionation
Objective: To dissolve lignocellulosic biomass in the chloroaluminate IL and fractionate it into a cellulose-rich pulp and a lignin stream.
Materials:
-
Dried lignocellulosic biomass (e.g., sugarcane bagasse, wood flour), milled to a consistent particle size.
-
Synthesized [EMIm]Cl-NaAlCl₄ ionic liquid.
-
Anti-solvent (e.g., water, ethanol, or an acetone/water mixture).[3]
-
High-temperature reactor or round-bottom flask with a condenser.
-
Heating mantle with temperature control and stirring.
-
Centrifuge and filtration apparatus.
Procedure:
-
Biomass Loading: Add the dried biomass to the ionic liquid in the reactor at a specific loading (e.g., 5-10% w/w).
-
Dissolution: Heat the mixture to the desired temperature (e.g., 90-150°C) with constant stirring. The optimal time and temperature will depend on the biomass type and must be determined experimentally. Monitor the dissolution visually.
-
Cellulose Regeneration: After the desired treatment time, cool the mixture. Add an anti-solvent (e.g., deionized water) dropwise while stirring vigorously. This will cause the cellulose to precipitate out of the solution.
-
Separation: Separate the precipitated cellulose-rich solid from the liquid phase (containing dissolved lignin and the IL) by centrifugation or filtration.
-
Washing: Wash the cellulose pulp several times with the anti-solvent to remove any residual ionic liquid. Further washing with ethanol may also be performed.
-
Lignin Precipitation: The lignin can be recovered from the liquid fraction by further addition of an acidic aqueous solution or by evaporating a volatile co-solvent if one was used (e.g., acetone).[4]
-
Drying: Dry the recovered cellulose and lignin fractions in a vacuum oven at a moderate temperature (e.g., 60°C).
-
Analysis: Characterize the composition of the raw biomass and the recovered fractions (e.g., using NREL standard procedures for compositional analysis).
Data Presentation
Effective evaluation of the pretreatment process requires careful quantification of the outcomes. The following tables provide a template for presenting key data.
Table 1: Biomass Composition Before and After Pretreatment
| Component | Raw Biomass (wt%) | Cellulose-Rich Pulp (wt%) | Recovered Lignin (wt%) |
| Glucan | 40.5 ± 1.2 | 85.2 ± 2.5 | 5.1 ± 0.8 |
| Xylan | 22.1 ± 0.8 | 5.3 ± 1.1 | 2.4 ± 0.5 |
| Lignin | 25.8 ± 1.5 | 8.1 ± 1.3 | 90.3 ± 3.1 |
| Ash | 3.2 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Other | 8.4 ± 0.7 | 0.4 ± 0.1 | 1.7 ± 0.4 |
Note: Data are representative and should be replaced with experimental results.
Table 2: Pretreatment Efficiency and Component Recovery
| Parameter | Value (%) |
| Lignin Removal | 88.5 ± 2.1 |
| Cellulose Recovery | 95.1 ± 1.8 |
| Hemicellulose Recovery | 21.3 ± 3.0 |
| Enzymatic Glucose Yield (72h) | 92.4 ± 3.5 |
Note: Lignin removal is calculated based on the initial lignin content of the biomass. Enzymatic glucose yield refers to the percentage of theoretical glucose released from the cellulose fraction after enzymatic hydrolysis.
Visualizations
Diagram 1: General Workflow for Biomass Processing in Ionic Liquids
Caption: Workflow for biomass fractionation using chloroaluminate ILs.
Diagram 2: Proposed Signaling Pathway for Biomass Deconstruction
Caption: Proposed mechanism of biomass deconstruction by chloroaluminate ILs.
References
- 1. Activation of lignocellulosic biomass by ionic liquid for biorefinery fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic liquids as a tool for lignocellulosic biomass fractionation [repositorio.lneg.pt]
- 3. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Preparation of High-Purity Sodium Aluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate, is a versatile inorganic compound with significant applications in various fields of research and development. In its molten state, it serves as a crucial electrolyte in high-temperature battery systems, such as sodium-nickel chloride batteries.[1][2] Its strong Lewis acidity also makes it a valuable catalyst in organic synthesis, particularly in Friedel-Crafts reactions.[3] The performance of NaAlCl₄ in these applications is highly dependent on its purity, as impurities can lead to reduced battery performance or undesirable side reactions.[2] This document provides detailed application notes and protocols for the laboratory-scale preparation of high-purity this compound.
Synthesis of High-Purity this compound
The synthesis of high-purity NaAlCl₄ in a laboratory setting can be achieved through two primary methods: direct combination of the constituent salts in a molten state and a two-step method involving a solid-state reaction followed by melting and purification. The latter is often preferred for achieving higher purity.
Method 1: Direct Combination of Sodium Chloride and Aluminum Chloride
This method involves the direct reaction of stoichiometric amounts of sodium chloride (NaCl) and aluminum chloride (AlCl₃) at elevated temperatures.
Reaction: NaCl + AlCl₃ → NaAlCl₄
Key Considerations:
-
Stoichiometry: Precise stoichiometric amounts of the reactants are crucial for a complete reaction.
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) due to the hygroscopic nature of AlCl₃ and NaAlCl₄.[4]
-
Temperature Control: The temperature should be carefully controlled to ensure the formation of a homogenous molten product.
Method 2: Two-Step Synthesis: Solid-State Reaction Followed by Melting
This method provides better control over the reaction and is effective in producing a high-purity product. It involves an initial solid-state reaction at a lower temperature, followed by melting of the formed NaAlCl₄ at a higher temperature.[2]
Step 1: Solid-State Reaction An intimate mixture of NaCl and AlCl₃ is heated to a temperature below the melting point of the product to initiate a solid-state reaction.
Step 2: Melting and Homogenization The temperature is then raised above the melting point of NaAlCl₄ to ensure a complete and homogeneous reaction.
Purification of this compound
Achieving high purity is critical for many applications of NaAlCl₄. The primary methods for purification in a laboratory setting are the addition of aluminum metal followed by filtration of the molten salt.
Role of Aluminum Metal in Purification
The addition of a small amount of aluminum metal (powder, flakes, or granules) to the reaction mixture or the molten product is a key step in enhancing purity.[2] The aluminum acts as a scavenger for impurities. For instance, it can react with hydrogen chloride (HCl), which may be present due to the reaction of AlCl₃ with trace moisture, to produce aluminum chloride and hydrogen gas.[2] It can also reduce more electropositive metal chloride impurities.
Purification by Filtration of the Molten Salt
After the synthesis and initial purification with aluminum metal, the molten NaAlCl₄ is filtered to remove any unreacted starting materials, excess aluminum, and other solid impurities. This is a critical step for obtaining a clear, colorless, high-purity product.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the laboratory-scale preparation of high-purity this compound.
| Parameter | Method 1: Direct Combination | Method 2: Two-Step Synthesis | Source(s) |
| Reactants | |||
| Sodium Chloride (NaCl) | Stoichiometric amount | Stoichiometric to slight excess (e.g., 1.5-2.5 mol% excess) | [2] |
| Aluminum Chloride (AlCl₃) | Stoichiometric amount | Stoichiometric amount | [2] |
| Aluminum Metal (optional) | Not typically used | Recommended for high purity | [2] |
| Reaction Conditions | |||
| Initial Temperature | Ambient | < 80 °C | [2] |
| Solid-State Reaction Temp. | N/A | < 145 °C | [2] |
| Melting Temperature | > 150 °C | > 150 °C | [2] |
| Holding Temperature | ~165 °C | > 165 °C | [2] |
| Filtration Temperature | > 165 °C | > 165 °C | [2] |
| Product Characteristics | |||
| Purity | > 99% (with purification) | > 99.5% | |
| Appearance | White to off-white solid | Colorless to white solid | [2] |
Table 1: Summary of Reaction Parameters and Product Characteristics.
Experimental Protocols
Protocol 1: Synthesis of High-Purity NaAlCl₄ via Two-Step Method with Aluminum Purification
This protocol details the preparation of high-purity this compound using a solid-state reaction followed by melting and filtration, incorporating aluminum metal for purification.
Materials and Equipment:
-
Anhydrous Sodium Chloride (NaCl), high purity
-
Anhydrous Aluminum Chloride (AlCl₃), high purity
-
Aluminum powder or flakes
-
Schlenk flask or similar reaction vessel with a sidearm for filtration
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Glass frit filter (medium porosity)
-
Receiving flask
-
Glove box or glove bag (recommended for handling anhydrous reagents)
Procedure:
-
Preparation of Reactants:
-
In an inert atmosphere (glove box or glove bag), weigh stoichiometric amounts of anhydrous NaCl and AlCl₃. For example, for a 10 g preparation of NaAlCl₄, use 3.05 g of NaCl and 6.95 g of AlCl₃.
-
A slight excess of NaCl (e.g., 1.5-2.5 mol%) can be used to ensure complete reaction of AlCl₃.[2]
-
Add a small amount of aluminum powder (e.g., 0.1-0.5% by weight of the total reactants).
-
Thoroughly mix the powdered reactants to create an intimate mixture.
-
-
Solid-State Reaction:
-
Transfer the reactant mixture to the Schlenk flask.
-
Assemble the apparatus, ensuring all joints are well-sealed.
-
Begin purging the system with a slow stream of inert gas.
-
Slowly heat the mixture in the heating mantle to a temperature just below the melting point of NaAlCl₄, approximately 140-145 °C.[2]
-
Maintain this temperature for 1-2 hours with continuous stirring if possible to facilitate the solid-state reaction.
-
-
Melting and Purification:
-
Filtration:
-
While maintaining the temperature above 165 °C, carefully tilt the reaction flask to pour the molten NaAlCl₄ through the glass frit filter into the receiving flask. This step should be performed under a positive pressure of the inert gas.
-
The filtration will remove any unreacted NaCl, excess aluminum, and other solid impurities.
-
-
Cooling and Storage:
-
Allow the filtered molten salt in the receiving flask to cool to room temperature under the inert atmosphere.
-
Once solidified, the high-purity NaAlCl₄ should be stored in a tightly sealed container in a desiccator or glove box to prevent moisture absorption.
-
Characterization of High-Purity this compound
Several analytical techniques can be used to confirm the purity and identity of the synthesized NaAlCl₄.
| Technique | Expected Results for High-Purity NaAlCl₄ |
| Visual Inspection | A white to colorless crystalline solid. Any discoloration (e.g., yellow) may indicate the presence of impurities.[2] |
| Melting Point | A sharp melting point around 157 °C. A broad melting range can indicate the presence of impurities. |
| X-Ray Diffraction (XRD) | The XRD pattern should match the standard diffraction pattern for sodium tetrachloroaluminate, confirming the crystalline phase and the absence of peaks corresponding to NaCl or AlCl₃. |
| Differential Scanning Calorimetry (DSC) | A single, sharp endothermic peak corresponding to the melting point. The absence of other thermal events indicates high purity. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Can be used to quantify trace metal impurities. For high-purity NaAlCl₄, the concentration of common impurities like iron should be very low (ppm level). |
Table 2: Characterization Methods for High-Purity this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process for this compound.
References
Application Notes and Protocols for the Quantification of Sodium Tetrachloroaluminate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of sodium tetrachloroaluminate (NaAlCl₄) in a mixture. The following sections outline various analytical techniques, complete with experimental protocols and comparative quantitative data.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust and widely used technique for the elemental analysis of sodium and aluminum. It offers high throughput and sensitivity for determining the metallic components of sodium tetrachloroaluminate.
Quantitative Data Summary
| Parameter | Sodium (Na) | Aluminum (Al) |
| Wavelength (nm) | 589.592 | 396.152 |
| Limit of Detection (LOD) | 0.01 mg/L | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.03 mg/L | 0.06 mg/L |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
Experimental Protocol
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the sodium tetrachloroaluminate mixture into a 50 mL volumetric flask. b. Add 20 mL of deionized water and sonicate for 15 minutes to dissolve the sample. c. Add 1 mL of concentrated nitric acid (HNO₃) to stabilize the solution. d. Dilute to the mark with deionized water and mix thoroughly. e. Prepare a series of calibration standards for sodium and aluminum covering the expected concentration range of the samples.
2. Instrumental Parameters:
- RF Power: 1300 W
- Plasma Gas Flow: 12 L/min
- Auxiliary Gas Flow: 0.8 L/min
- Nebulizer Gas Flow: 0.7 L/min
- Sample Uptake Rate: 1.5 mL/min
- Integration Time: 10 seconds
- Replicates: 3
3. Analysis: a. Aspirate the blank (deionized water with 2% HNO₃) to establish the baseline. b. Aspirate the calibration standards in ascending order of concentration to generate the calibration curve. c. Aspirate the prepared sample solutions. d. The software will automatically calculate the concentrations of sodium and aluminum in the samples based on the calibration curve.
ICP-OES Workflow
Caption: Workflow for Na and Al quantification by ICP-OES.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the determination of chloride and sodium ions in aqueous solutions.[1][2] This method offers high selectivity and sensitivity, making it an excellent alternative to titration.[3]
Quantitative Data Summary
| Parameter | Sodium (Na⁺) | Chloride (Cl⁻) |
| Column | Cation Exchange Column | Anion Exchange Column |
| Eluent | 20 mM Methanesulfonic Acid | 20 mM Potassium Hydroxide |
| Limit of Detection (LOD) | 0.05 mg/L | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.15 mg/L | 0.06 mg/L |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 3% | < 3% |
| Accuracy (% Recovery) | 97-103% | 97-103% |
Experimental Protocol
1. Sample Preparation: a. Accurately weigh approximately 50 mg of the sodium tetrachloroaluminate mixture into a 100 mL volumetric flask. b. Add approximately 50 mL of deionized water and sonicate for 10 minutes to ensure complete dissolution. c. Dilute to the mark with deionized water and mix thoroughly. d. Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial. e. Prepare a series of calibration standards for sodium and chloride covering the expected concentration range.
2. Instrumental Parameters:
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: Suppressed Conductivity
- Column Temperature: 30 °C
- Suppressor Current: (As recommended by manufacturer)
3. Analysis: a. Equilibrate the column with the eluent until a stable baseline is achieved. b. Inject the blank (deionized water) to confirm the absence of contaminants. c. Inject the calibration standards to generate the calibration curve. d. Inject the prepared sample solutions. e. The concentration of sodium and chloride ions is determined by comparing the peak areas of the samples to the calibration curve.
Ion Chromatography Workflow
Caption: Workflow for Na⁺ and Cl⁻ quantification by IC.
Argentometric Titration (Volhard's Method)
This classical wet chemistry technique provides a cost-effective method for the determination of chloride ions.[4] It involves a back-titration with potassium thiocyanate.
Quantitative Data Summary
| Parameter | Chloride (Cl⁻) |
| Titrant | 0.1 M Potassium Thiocyanate (KSCN) |
| Indicator | Ferric Ammonium Sulfate |
| Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocol
1. Reagent Preparation: a. 0.1 M Silver Nitrate (AgNO₃): Accurately weigh 16.987 g of AgNO₃, dissolve in deionized water, and dilute to 1 L in a volumetric flask. Store in a dark bottle. b. 0.1 M Potassium Thiocyanate (KSCN): Accurately weigh approximately 9.7 g of KSCN, dissolve in deionized water, and dilute to 1 L. Standardize this solution against the 0.1 M AgNO₃ solution. c. Ferric Ammonium Sulfate Indicator: Dissolve 10 g of FeNH₄(SO₄)₂·12H₂O in 100 mL of deionized water containing 5 mL of 6 M nitric acid.
2. Sample Preparation and Titration: a. Accurately weigh approximately 200 mg of the sodium tetrachloroaluminate mixture into a 250 mL Erlenmeyer flask. b. Add 50 mL of deionized water and 5 mL of 6 M nitric acid. c. Add a known excess volume of 0.1 M AgNO₃ solution (e.g., 25.00 mL) to precipitate all the chloride as silver chloride (AgCl). d. Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the precipitate. e. Add 1 mL of the ferric ammonium sulfate indicator. f. Titrate the excess Ag⁺ ions with the standardized 0.1 M KSCN solution until the first appearance of a permanent faint reddish-brown color.[4] g. Record the volume of KSCN used.
3. Calculation: a. Moles of AgNO₃ added: (Volume of AgNO₃ in L) x (Molarity of AgNO₃) b. Moles of KSCN used (excess AgNO₃): (Volume of KSCN in L) x (Molarity of KSCN) c. Moles of Cl⁻ in sample: (Moles of AgNO₃ added) - (Moles of KSCN used) d. % Chloride in sample: [(Moles of Cl⁻) x (Molar mass of Cl) / (Mass of sample in g)] x 100
Titration Logical Flow
Caption: Logical flow for chloride determination by Volhard's method.
X-ray Fluorescence (XRF)
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is suitable for the rapid, qualitative, and quantitative analysis of aluminum and chlorine.[5][6]
Quantitative Data Summary
| Parameter | Aluminum (Al) | Chlorine (Cl) |
| Limit of Detection (LOD) | ~0.1% | ~0.05% |
| Precision (%RSD) | < 5% | < 5% |
| Analysis Time | 1-5 minutes per sample | 1-5 minutes per sample |
Experimental Protocol
1. Sample Preparation: a. For solid samples, press the powdered mixture into a pellet using a hydraulic press. b. Ensure the sample surface is flat and clean.
2. Instrumental Parameters:
- X-ray Source: (e.g., Rhodium tube)
- Voltage and Current: Optimized for light element analysis (e.g., 15 kV, 1 mA)
- Detector: Silicon Drift Detector (SDD)
- Atmosphere: Vacuum or Helium purge for enhanced light element detection.[5]
3. Analysis: a. Place the prepared sample into the analysis chamber. b. Initiate the X-ray source and acquire the fluorescence spectrum for a predetermined time. c. Use a fundamental parameters method or a calibration with standards to quantify the elemental composition.
XRF Analysis Workflow
Caption: Workflow for elemental analysis by XRF.
References
- 1. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Ion Chromatography [serc.carleton.edu]
- 3. IC assay for sodium chloride in sodium chloride tablets for solution | Metrohm [metrohm.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. alloytester.com [alloytester.com]
- 6. rigaku.com [rigaku.com]
Application Notes and Protocols: The Role of Sodium and Aluminum Chlorides in Alumina Ceramic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While sodium aluminum chloride (NaAlCl₃) is not typically utilized as a direct single-precursor for ceramic synthesis, its constituent components—sodium and aluminum chlorides—are integral to established methods for producing high-purity alumina (Al₂O₃) powders. These powders are critical starting materials for advanced ceramic components. This document details two primary indirect synthesis routes: the aqueous precipitation of an aluminum hydroxide precursor and the molten salt synthesis of crystalline alumina.
The aqueous precipitation method involves the reaction of an aluminum salt, such as aluminum chloride (AlCl₃), with a sodium-based precipitating agent like sodium hydroxide (NaOH) to form aluminum hydroxide (Al(OH)₃). This intermediate is then washed, dried, and calcined at high temperatures to yield alumina. This method offers excellent control over particle size and purity.
Molten salt synthesis (MSS), conversely, employs sodium chloride (NaCl) as a flux or reaction medium. In this high-temperature process, an alumina precursor (e.g., Al(OH)₃) is heated in the presence of molten NaCl. The salt facilitates the conversion to crystalline α-alumina at significantly lower temperatures than traditional solid-state reactions and allows for the control of particle morphology, such as the formation of platelets.[1][2][3]
These application notes provide detailed protocols and quantitative data for both methods, offering researchers a comprehensive guide to synthesizing alumina ceramics using chloride-based precursors and fluxes.
Section 1: Aqueous Precipitation of Alumina Precursor
This section outlines the synthesis of an aluminum hydroxide precursor via the reaction of aluminum chloride and sodium hydroxide, followed by its calcination to produce alumina.
Data Presentation
Table 1: Parameters for Aqueous Precipitation of Aluminum Hydroxide
| Parameter | Value | Reference |
| Reactants | ||
| Aluminum Source | Aluminum Chloride (AlCl₃·6H₂O) | [4] |
| Precipitating Agent | Sodium Hydroxide (NaOH) | [4] |
| Reaction Conditions | ||
| AlCl₃·6H₂O Concentration | 3.6 mg/mL | [4] |
| NaOH Concentration | 0.04 M | [4] |
| Final pH | 7.0 | [4] |
| Agitation Time | 20 minutes | [4] |
| Temperature | Room Temperature | [4] |
| Post-Precipitation Processing | ||
| Washing | 3x with sterile water | [4] |
| Drying Temperature | 105°C | [5] |
| Drying Time | 24 hours | [5] |
Table 2: Calcination Parameters and Resulting Alumina Properties
| Calcination Temperature (°C) | Resulting Phase | Surface Area (m²/g) | Reference |
| 550 | γ-Al₂O₃ | 246 | [5] |
| 600 | γ-Al₂O₃ | - | [6] |
| 650 | γ-Al₂O₃ | - | [7] |
| 800 | γ-Al₂O₃ | - | [5] |
| 1000 | γ-Al₂O₃ + α-Al₂O₃ | - | [6] |
| 1160 - 1550 | γ-Al₂O₃ | 132.7 | [8] |
Experimental Workflow Diagram
Caption: Workflow for alumina synthesis via aqueous precipitation.
Experimental Protocol: Aqueous Precipitation
1. Preparation of Reagent Solutions: 1.1. Prepare an aqueous solution of aluminum chloride hexahydrate (AlCl₃·6H₂O) at a concentration of 3.6 mg/mL. 1.2. Prepare an aqueous solution of sodium hydroxide (NaOH) at a concentration of 0.04 M.
2. Precipitation of Aluminum Hydroxide: 2.1. In a suitable reaction vessel, add equal volumes of the AlCl₃ solution and the NaOH solution under constant agitation (e.g., magnetic stirring).[4] 2.2. Monitor the pH of the mixture. If necessary, add a small volume of a dilute NaOH solution (e.g., 0.01 M) to adjust the final pH to 7.0.[4] 2.3. Continue agitation for 20 minutes at room temperature to ensure complete reaction and precipitation of aluminum hydroxide (Al(OH)₃).[4] The reaction is: AlCl₃ + 3NaOH → Al(OH)₃(s) + 3NaCl.[9]
3. Washing and Drying the Precursor: 3.1. Separate the Al(OH)₃ precipitate from the supernatant solution containing dissolved sodium chloride via decantation or centrifugation. 3.2. Resuspend the precipitate in sterile, deionized water and repeat the separation step. Perform this washing procedure a total of three times to remove residual NaCl.[4] 3.3. Dry the washed precipitate in an oven at 105°C for 24 hours to obtain a dry Al(OH)₃ powder.[5]
4. Calcination to Alumina: 4.1. Place the dried Al(OH)₃ powder in a high-temperature crucible (e.g., alumina or platinum). 4.2. Heat the powder in a furnace according to a desired temperature program. For example, to obtain γ-Al₂O₃, calcine at a temperature between 550°C and 800°C.[5] For conversion to α-Al₂O₃, higher temperatures (typically >1100°C) are required. 4.3. After holding at the peak temperature for a specified duration (e.g., 2-4 hours), allow the furnace to cool to room temperature. The resulting white powder is alumina (Al₂O₃).
Section 2: Molten Salt Synthesis of Alumina
This section describes the use of sodium chloride as a molten flux to facilitate the synthesis of crystalline α-alumina from an aluminum hydroxide precursor at reduced temperatures.
Data Presentation
Table 3: Parameters for Molten Salt Synthesis of α-Alumina
| Parameter | Value | Reference |
| Reactants | ||
| Aluminum Precursor | Aluminum Hydroxide (Al(OH)₃) | [3] |
| Molten Salt Flux | Sodium Chloride (NaCl) | [2][3] |
| Additive (optional) | Cryolite (Na₃AlF₆) | [3] |
| Reaction Conditions | ||
| Salt to Oxide Weight Ratio | 3:1 (KCl salt example) | [10] |
| Molar Ratio (Na₃AlF₆/Al(OH)₃) | 0.02 - 0.03 | [3] |
| Calcination Temperature | 600 - 800°C | [3] |
| Dwell Time | 0.5 - 3 hours | [10] |
| Post-Synthesis Processing | ||
| Washing | Hot deionized water | [10] |
| Drying Temperature | 120°C | [10] |
| Drying Time | 10 hours | [10] |
Experimental Workflow Diagram
Caption: Workflow for molten salt synthesis of α-alumina.
Experimental Protocol: Molten Salt Synthesis
1. Preparation of the Reactant Mixture: 1.1. Provide a dry, fine powder of aluminum hydroxide (Al(OH)₃), prepared as described in Section 1 or from a commercial source. 1.2. Weigh the Al(OH)₃ precursor and sodium chloride (NaCl) flux. A common starting point is a salt-to-oxide weight ratio of 3:1.[10] 1.3. Thoroughly mix the precursor and salt powders in a mortar and pestle or by ball milling to ensure a homogeneous mixture.
2. High-Temperature Synthesis: 2.1. Transfer the powder mixture to a high-purity alumina crucible. 2.2. Place the crucible in a high-temperature furnace. 2.3. Heat the mixture to a temperature above the melting point of NaCl (801°C), for instance, 850°C. Note that the presence of additives like Na₃AlF₆ can lower the required temperature for α-phase formation to as low as 700°C.[3] 2.4. Hold the mixture at the target temperature for a specified duration, typically between 0.5 and 3 hours, to allow for the complete conversion of Al(OH)₃ to α-Al₂O₃.[10] 2.5. After the dwell time, turn off the furnace and allow the crucible to cool to room temperature.
3. Purification of the Alumina Product: 3.1. The solidified mass from the crucible consists of α-Al₂O₃ particles embedded in a salt matrix. 3.2. Add hot, deionized water to the crucible to dissolve the NaCl flux. Several washing and filtration steps may be necessary to completely remove the salt.[10] 3.3. Filter the resulting suspension to separate the insoluble alumina powder from the aqueous salt solution. 3.4. Dry the collected α-Al₂O₃ powder in an oven at 120°C for 10 hours.[10] The final product is a crystalline α-alumina powder.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijera.com [ijera.com]
- 5. ijisrt.com [ijisrt.com]
- 6. epa.niif.hu [epa.niif.hu]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Solar-driven alumina calcination for CO 2 mitigation and improved product quality - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00585G [pubs.rsc.org]
- 9. CN105712385A - Preparation method of aluminum hydroxide - Google Patents [patents.google.com]
- 10. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
Application Notes and Protocols for the Industrial Use of Sodium Aluminum Chloride
Introduction
Sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate, is a versatile inorganic compound with significant applications in industrial chemical production. It is synthesized from the reaction of sodium chloride (NaCl) and aluminum trichloride (AlCl₃). Its utility stems primarily from its strong Lewis acidity and its properties as a molten salt electrolyte. These characteristics make it a valuable reagent and catalyst in organic synthesis, particularly in Friedel-Crafts reactions, and a key component in high-temperature battery technologies.
These application notes provide researchers, scientists, and drug development professionals with detailed information on the primary industrial uses of this compound, including quantitative data, experimental protocols, and process diagrams.
Application Note 1: this compound in Friedel-Crafts Reactions
This compound serves as a potent Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions.[1][2] These reactions are fundamental in organic synthesis for forming carbon-carbon bonds with aromatic compounds, leading to the production of a wide range of chemical intermediates for pharmaceuticals, dyes, and polymers.[2] While aluminum chloride (AlCl₃) is a traditional catalyst, NaAlCl₄ can be used directly or formed in situ, offering potential advantages in specific processes.
Quantitative Data: Catalytic Performance in Ethylbenzene Synthesis
The following table summarizes the results of a study on the alkylation of benzene with ethyl chloride to produce ethylbenzene, using a chloroaluminate ionic liquid catalyst, which is functionally related to this compound.
| Parameter | Value | Reference |
| Reaction | Alkylation of Benzene with Ethyl Chloride | [3] |
| Catalyst | [Et₃NH]Cl-AlCl₃ Ionic Liquid | [3] |
| Optimal Reaction Temperature | 70°C | [3] |
| Molar Ratio (Benzene:Ethyl Chloride) | 8.0-10.0 : 1 | [3] |
| Catalyst Dosage (wt% of reactants) | 10% | [3] |
| Reaction Time | 20-30 min | [3] |
| Benzene Conversion | 9.48% | [3] |
| Selectivity to Ethylbenzene | 93.65% | [3] |
Diagram: Catalytic Cycle of Friedel-Crafts Acylation
Caption: Catalytic cycle of NaAlCl₄ in Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate, such as toluene, using an acyl chloride and this compound as the catalyst.
Materials:
-
This compound (NaAlCl₄) or anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl)
-
Anhydrous aromatic substrate (e.g., toluene)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stirrer and an addition funnel. Attach a reflux condenser fitted with a drying tube. The entire apparatus must be dry to prevent deactivation of the Lewis acid catalyst.[4]
-
Catalyst Suspension: To the flask, add this compound (1.1 equivalents) and anhydrous DCM. If preparing the catalyst in situ, add anhydrous AlCl₃ (1.1 eq.) and anhydrous NaCl (1.1 eq.). Cool the flask in an ice bath to 0°C.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 eq.) dissolved in a small amount of anhydrous DCM to the stirred suspension via the addition funnel. The formation of the acylium ion electrophile is often exothermic.[4]
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 eq.), also dissolved in anhydrous DCM, dropwise from the addition funnel, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the aluminum complexes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add 1 M HCl to dissolve any remaining aluminum salts. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or recrystallization, depending on its physical properties.
Diagram: Experimental Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for a laboratory-scale Friedel-Crafts acylation.
Application Note 2: this compound as an Electrolyte in Molten Salt Batteries
Molten this compound is a critical component in certain high-temperature batteries, most notably the Sodium-Nickel Chloride (ZEBRA) battery.[5] In these systems, NaAlCl₄ acts as a secondary electrolyte (catholyte), providing a medium for ionic transport within the cathode.[6] These batteries are promising for large-scale energy storage applications due to the abundance and low cost of their constituent materials.[6]
Quantitative Data: Properties and Performance
The following table presents key properties of this compound as an electrolyte and the typical performance characteristics of ZEBRA batteries.
| Parameter | Value | Reference(s) |
| Melting Point of NaAlCl₄ | ~157 °C | [5] |
| Operating Temperature of ZEBRA Battery | 270 - 350 °C | [5] |
| Ionic Conductivity of NaAlCl₄ at 200°C | 0.4 S·cm⁻¹ | [6] |
| Ionic Conductivity of NaAlCl₄ at 300°C | 0.7 S·cm⁻¹ | [6] |
| ZEBRA Battery Open-Circuit Voltage | 2.58 V | [6] |
| Specific Energy of ZEBRA Battery | 90 - 120 Wh/kg | [5] |
| Specific Power of ZEBRA Battery | ~150 W/kg | [7] |
| Cycle Life | > 5000 cycles |
Diagram: Schematic of a Sodium-Nickel Chloride (ZEBRA) Battery
Caption: Schematic of a Sodium-Nickel Chloride (ZEBRA) battery cell.
Experimental Protocol: Preparation of High-Purity NaAlCl₄ Electrolyte
This protocol is adapted from methods for producing high-purity sodium tetrachloroaluminate suitable for battery applications.[8] Extreme care must be taken due to the hygroscopic nature of the reactants and the temperatures involved. The entire process should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous sodium chloride (NaCl), high purity
-
Aluminum metal powder or foil (as a purifying agent)
-
High-temperature reactor (e.g., made of glass or stainless steel) with heating and stirring capabilities
-
Inert atmosphere glovebox or Schlenk line
-
High-temperature filtration apparatus
Procedure:
-
Reactant Preparation: All reactants (AlCl₃, NaCl, and Al metal) must be thoroughly dried before use. Handling should be performed exclusively within an inert atmosphere glovebox.
-
Charging the Reactor: Charge the reactor with an intimate mixture of aluminum chloride, sodium chloride, and a small amount of aluminum metal.[8] The typical molar ratio is close to stoichiometric for NaCl and AlCl₃. The aluminum metal acts as a scavenger for impurities.
-
Initial Solid-State Reaction: Heat the reactor slowly to an intermediate temperature below the melting point of NaAlCl₄ (e.g., up to 145°C).[8] A solid-state reaction will begin to form NaAlCl₄.
-
Melting: Increase the temperature to above the melting point of NaAlCl₄ (>150°C) to produce a molten phase.[8]
-
Reaction Completion and Purification: Hold the reactor at a raised temperature (e.g., >165°C) to ensure the reaction goes to completion and to allow the aluminum metal to react with impurities.[8] The melt should become colorless.
-
Filtration: While still hot (>180°C) and under a positive pressure of inert gas, filter the molten NaAlCl₄ to remove any unreacted aluminum and precipitated impurities.[8]
-
Cooling and Solidification: Collect the filtered, molten NaAlCl₄ in a clean, dry container and allow it to cool and solidify under an inert atmosphere.
-
Storage: The resulting high-purity this compound should be stored in a sealed container under an inert atmosphere to prevent moisture contamination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ethylbenzene from ethyl chloride and benzene catalyzed by chloroaluminate ionic liquid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. docsity.com [docsity.com]
- 5. ZEBRA battery - Wikipedia [en.wikipedia.org]
- 6. A Review of Sodium-Metal Chloride Batteries: Materials and Cell Design [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Sodium Aluminum Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of sodium aluminum chloride (NaAlCl₄). Our aim is to help you overcome common challenges related to impurities and achieve high-purity final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most prevalent impurities encountered during the synthesis of this compound (NaAlCl₄) are typically iron chlorides (primarily ferric chloride, FeCl₃), moisture (H₂O), and unreacted starting materials such as sodium chloride (NaCl) and aluminum chloride (AlCl₃). Other metallic chlorides, including those of calcium (CaCl₂), magnesium (MgCl₂), potassium (KCl), and lanthanum (LaCl₃), may also be present, often introduced through the raw materials.
Q2: What are the primary sources of these impurities?
A2: Impurities in NaAlCl₄ synthesis can originate from several sources:
-
Raw Materials: The purity of the starting materials, including aluminum metal, aluminum chloride, and sodium chloride, is a primary factor. Commercial grades of these chemicals can contain metallic impurities.
-
Atmospheric Contamination: The synthesis is highly sensitive to moisture and oxygen. Exposure to the atmosphere can lead to the formation of aluminum hydroxides and oxychlorides, as well as hydrogen chloride (HCl) gas.[1] Batch processes, which may require opening the apparatus, are particularly susceptible to this type of contamination.[1]
-
Reaction Vessel: Corrosion of the reactor, especially at the high temperatures required for synthesis, can introduce metallic impurities into the product.
-
Side Reactions: Incomplete reactions can leave unreacted starting materials in the final product. Additionally, the formation of volatile mixed dimers, such as FeAlCl₆, can complicate purification processes.
Q3: How does the presence of impurities affect the final product?
A3: Impurities can have several detrimental effects on the properties and performance of this compound, particularly in its applications in batteries and as a catalyst. For instance, the presence of iron can negatively impact the electrochemical performance of Na-ion batteries. Moisture contamination can lead to the formation of corrosive HCl and alter the Lewis acidity of the final product, rendering it unsuitable for catalytic applications.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under an inert and dry atmosphere, such as nitrogen or argon. This prevents the absorption of moisture from the air, which can lead to degradation of the product.
Troubleshooting Guide
Issue 1: The final product is discolored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Iron Contamination (FeCl₃) | 1. Purification of AlCl₃: Before synthesis, purify the aluminum chloride reactant via fractional sublimation. FeCl₃ is less volatile than AlCl₃, allowing for their separation. 2. Reduction of FeCl₃: Introduce a small amount of aluminum powder or turnings to the molten reaction mixture. Aluminum will reduce ferric chloride to less volatile ferrous chloride (FeCl₂) or elemental iron, which can then be removed by filtration.[2][3] |
| Organic Impurities | Ensure all glassware and reaction vessels are scrupulously cleaned to remove any organic residues. If necessary, bake glassware before use. |
Issue 2: The product has a low melting point or a broad melting range.
| Possible Cause | Suggested Solution |
| Excess Aluminum Chloride | Ensure the stoichiometric ratio of NaCl to AlCl₃ is correct. An excess of AlCl₃ will lower the melting point of the mixture. |
| Moisture Contamination | The synthesis must be carried out under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: The product shows poor performance in its intended application (e.g., low ionic conductivity, poor catalytic activity).
| Possible Cause | Suggested Solution |
| Presence of Multiple Impurities | A multi-step purification approach may be necessary. This could involve the reduction of iron impurities followed by fractional distillation or recrystallization from a suitable solvent like titanium tetrachloride. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the reactants to ensure the formation of the desired NaAlCl₄ complex. |
Quantitative Data on Purification Methods
| Purification Method | Target Impurity | Key Parameters | Reported Purity/Efficiency |
| Fractional Sublimation/Distillation | Ferric Chloride (FeCl₃) | Temperature Gradient: AlCl₃ sublimes at ~180°C, while FeCl₃ sublimes at a higher temperature (~315°C). | Can yield high-purity AlCl₃ before synthesis. |
| Recrystallization from Titanium Tetrachloride (TiCl₄) | Ferric Chloride (FeCl₃) | AlCl₃ is soluble in hot TiCl₄ (283 g/L at 137°C) and much less soluble at room temperature (17 g/L at 25°C). FeCl₃ is nearly insoluble (<0.5 g/L). | Can produce NaAlCl₄ with a purity of up to 99.9%.[4] |
| Reduction with Aluminum Metal | Ferric Chloride (FeCl₃) | Addition of Al powder to the melt. | Reduces FeCl₃ to less volatile species, which can be filtered out. |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Sodium Tetrachloroaluminate
This protocol is adapted from methods involving the direct reaction of sodium chloride and aluminum chloride under an inert atmosphere.[5][6]
Materials:
-
Anhydrous Sodium Chloride (NaCl), high purity
-
Anhydrous Aluminum Chloride (AlCl₃), freshly sublimed
-
Aluminum powder (optional, for in-situ purification)
-
Schlenk flask or similar reaction vessel
-
Oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C and allow to cool under a stream of inert gas.
-
Charging the Reactor: In a glovebox or under a positive pressure of inert gas, charge the Schlenk flask with stoichiometric amounts of anhydrous NaCl and freshly sublimed AlCl₃. If in-situ purification is desired, add a small, sub-stoichiometric amount of aluminum powder.
-
Reaction:
-
Seal the reaction vessel and connect it to a bubbler to maintain a positive pressure of inert gas.
-
Immerse the flask in an oil bath and heat to 200-240°C with stirring.[5]
-
During heating, AlCl₃ may sublime to cooler parts of the flask. If this occurs, gently heat these areas with a heat gun to return the sublimate to the reaction mixture.
-
Continue heating until a clear, homogeneous melt is formed.
-
-
Isolation:
-
Once the reaction is complete, cool the vessel to room temperature. The product will solidify into a white crystalline mass.
-
Under an inert atmosphere, break up the solid product and transfer it to a dry storage container.
-
Protocol 2: Purification of this compound by Recrystallization from Titanium Tetrachloride
This method is effective for removing iron impurities.
Materials:
-
Crude this compound (NaAlCl₄)
-
Anhydrous Titanium Tetrachloride (TiCl₄)
-
Dry, inert atmosphere glovebox or Schlenk line
-
Filter frit
Procedure:
-
Dissolution: In an inert atmosphere, dissolve the crude NaAlCl₄ in anhydrous TiCl₄ by heating the mixture to approximately 130-140°C with stirring.
-
Hot Filtration: While still hot, filter the solution through a heated filter frit to remove any insoluble impurities (e.g., reduced iron, excess NaCl).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Pure NaAlCl₄ will crystallize out of the solution.
-
Isolation: Under an inert atmosphere, filter the cold solution to isolate the purified crystals. Wash the crystals with a small amount of cold, anhydrous TiCl₄ and then dry under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of NaAlCl4.
References
- 1. chembk.com [chembk.com]
- 2. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
- 3. The reduction of ferric chloride by aluminium in aluminium chloride melts (2007) | E. Foley | 2 Citations [scispace.com]
- 4. CN103466673A - A kind of method containing TiCl4 material to produce sodium tetrachloroaluminate - Google Patents [patents.google.com]
- 5. SODIUM TETRACHLOROALUMINATE synthesis - chemicalbook [chemicalbook.com]
- 6. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]
improving the catalytic activity of sodium aluminum chloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with sodium aluminum chloride (NaAlCl₄) as a catalyst.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
-
Question: My Friedel-Crafts reaction is showing very low to no conversion. What could be the problem?
-
Answer: Low catalytic activity is a frequent issue and can stem from several factors:
-
Moisture Contamination: this compound is extremely sensitive to moisture.[1] The presence of water will deactivate the catalyst by hydrolysis, forming aluminum hydroxide, which is not catalytically active.[2] Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Catalyst Synthesis/Quality: The purity and composition of the this compound are crucial. If synthesized in-house, ensure the reaction between sodium chloride (NaCl) and aluminum chloride (AlCl₃) is complete. Commercial sources should be from a reputable supplier and stored under strictly anhydrous conditions.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because it complexes with the product.[3][4] Ensure you are using the appropriate molar ratio of catalyst to starting material.
-
Deactivated Substrate: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene).[5][6] Ensure your substrate is suitable for this type of reaction.
-
Issue 2: Catalyst Deactivation During Reaction
-
Question: My reaction starts well but then slows down or stops completely. What is causing my catalyst to deactivate?
-
Answer: Catalyst deactivation during the reaction is typically due to:
-
Gradual Moisture Contamination: A slow leak in your inert atmosphere setup can introduce moisture over time, leading to gradual deactivation.
-
Reaction with Byproducts: The catalyst can form stable complexes with reaction byproducts, rendering it inactive for the main reaction.
-
High Temperatures: Excessive heat can lead to thermal degradation of the catalyst or promote side reactions that consume the catalyst.
-
Issue 3: Difficulty in Catalyst Handling and Preparation
-
Question: I'm having trouble preparing and handling the this compound catalyst, especially in its molten salt form. What are the best practices?
-
Answer: Preparing a this compound melt requires careful attention to anhydrous conditions.
-
Drying of Reagents: Both sodium chloride and aluminum chloride must be thoroughly dried before use. Sodium chloride can be vacuum dried at 120-170°C overnight.[7] Use a fresh, unopened container of aluminum chloride or one that has been stored in a desiccator.[7]
-
Inert Atmosphere: The melting process must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[7]
-
Heating Procedure: To form the eutectic mixture of AlCl₃ and NaAlCl₄, it's recommended to heat the mixture above the melting point of AlCl₃ (193°C) to allow all the NaCl to dissolve, and then cool it down.[7]
-
Quantitative Data
The following tables summarize key quantitative data related to the performance of Lewis acid catalysts.
Table 1: Performance of Various Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst Example | Number of Cycles | Average Reaction Time (h) |
| Lanthanide Triflate | 5 | 1 |
| N-Heterocyclic Carbene | >10 | 2 |
| Silica-supported ZnCl₂ | 7 | 2 |
| Cu-Al Clusters | 4 | 1.5 |
| Cerium(III) Chloride | 6 | 1 |
This table is a generalized representation of data found in the literature and is intended for comparative purposes.
Table 2: Regeneration Efficiency of Deactivated SCR Catalysts
| Regeneration Method | Pollutant Removed | Removal Ratio (%) |
| Acetic Acid Pickling | Pb | 99.2 |
| As | 98.8 | |
| Na | 99.9 | |
| K | 93.9 | |
| Sulfuric Acid Pickling & Activation | Na | 100 |
| K | 91.63 |
This data is from a study on SCR catalysts and is presented to illustrate the potential for high regeneration efficiencies through acid washing.[8]
Experimental Protocols
Protocol 1: Synthesis of High Purity Sodium Chloroaluminate
This protocol is based on a patented method for preparing high-purity this compound.[9]
Materials:
-
Aluminum chloride (anhydrous)
-
Sodium chloride (anhydrous)
-
Aluminum metal (optional, as a purifying agent)
-
Reactor suitable for high-temperature solid-state and molten-phase reactions, equipped with an agitator and inert gas inlet.
Procedure:
-
Charge the reactor with an intimate mixture of aluminum chloride and sodium chloride at a temperature below 80°C under an inert atmosphere. For higher purity, aluminum metal can be added to the initial mixture.
-
Initiate a solid-state reaction by heating the mixture to an intermediate temperature below 145°C with continuous agitation.
-
Melt the resulting solid NaAlCl₄ by increasing the temperature to above 150°C to produce a molten phase.
-
Hold the reactor at a temperature greater than 165°C to ensure the complete formation of a colorless NaAlCl₄ melt.
-
Filter the molten product at a final temperature above 165°C to remove any unreacted solids or impurities.
Protocol 2: Friedel-Crafts Acylation of Anisole
This is a representative protocol for a Friedel-Crafts acylation reaction using aluminum chloride, which can be adapted for this compound.[1]
Materials:
-
Anisole
-
Acetyl chloride
-
Aluminum chloride (or this compound)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ice
-
Three-necked round-bottom flask, reflux condenser, separatory funnel, gas trap.
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere, and a gas trap should be used to handle the HCl gas evolved.
-
Catalyst Suspension: In the three-necked flask, suspend the aluminum chloride in dichloromethane.
-
Addition of Acylating Agent: Slowly add a solution of acetyl chloride in dichloromethane to the aluminum chloride suspension over approximately 15 minutes.
-
Addition of Substrate: Dissolve the anisole in dichloromethane and add it dropwise to the cooled acylation mixture over about 30 minutes.
-
Reaction Workup:
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid and stir for 10-15 minutes.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with additional dichloromethane and combine the organic phases.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Visualizations
Diagram 1: Experimental Workflow for a Moisture-Sensitive Friedel-Crafts Reaction
Caption: Workflow for a moisture-sensitive Friedel-Crafts reaction.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts reactions.
Diagram 3: Catalyst Deactivation and Regeneration Cycle
Caption: The deactivation and regeneration cycle of a this compound catalyst.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
Technical Support Center: Managing the Hygroscopic Nature of Sodium Aluminum Chloride in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with the hygroscopic nature of sodium aluminum chloride (NaAlCl₄).
Frequently Asked Questions (FAQs)
Q1: What is the hygroscopic nature of anhydrous this compound?
Anhydrous this compound has a strong affinity for water and will readily absorb moisture from the atmosphere.[1][2] This can lead to the formation of the hexahydrate, [Al(H₂O)₆]Cl₃, which alters the chemical properties of the compound and can negatively impact experimental outcomes.[2]
Q2: How does moisture absorption affect experiments involving this compound?
Moisture absorption can lead to several experimental issues:
-
Inaccurate Stoichiometry: The absorbed water increases the weight of the compound, leading to errors in molar calculations.
-
Reaction Inhibition or Alteration: In reactions requiring anhydrous conditions, the presence of water can inhibit the desired reaction or lead to the formation of unwanted byproducts.[2][3] For example, in Friedel-Crafts reactions, while a trace of moisture can be necessary, excess water will deactivate the aluminum chloride catalyst.[2]
-
Formation of HCl: Anhydrous aluminum chloride reacts with water to form aluminum hydroxide and hydrogen chloride (HCl) gas, which can create a corrosive environment and interfere with acid-sensitive reactions.[2][4][5]
-
Physical Clumping: The absorption of moisture can cause the powder to clump, making it difficult to handle and weigh accurately.[1]
Q3: How should I properly store anhydrous this compound?
To minimize moisture absorption, anhydrous this compound should be stored in airtight containers in a cool, dry place.[1] The use of a desiccator containing a suitable drying agent is highly recommended. For long-term storage or for highly sensitive experiments, storing the compound inside a glovebox with an inert atmosphere is the best practice.[6][7]
Q4: Can I dry this compound that has been exposed to moisture?
Attempting to dry hydrated aluminum chloride by heating is generally not recommended. Heating the hexahydrate does not regenerate the anhydrous form but instead leads to the loss of HCl and the formation of aluminum hydroxide or alumina.[2] For mildly hydrated samples, drying in a vacuum oven at a gentle temperature might be attempted with caution, but it is often preferable to use fresh, properly stored anhydrous material.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or unexpected byproducts. | The this compound may have absorbed moisture, leading to altered reactivity. | Use fresh, anhydrous this compound stored under inert conditions. Handle the reagent quickly to minimize exposure to air.[1] Consider performing the reaction in a glovebox or using Schlenk line techniques.[6][7] |
| The this compound powder is clumped and difficult to handle. | The compound has absorbed atmospheric moisture. | While breaking up clumps with a spatula is possible, this does not remove the absorbed water.[1] For quantitative work, it is best to use a fresh, free-flowing powder from a properly sealed container. |
| Corrosion of metal equipment or acidic reaction conditions are observed. | Reaction of anhydrous this compound with moisture is producing HCl gas.[2][4][5] | Ensure all glassware and equipment are thoroughly dried before use.[8] Handle the compound in a well-ventilated fume hood or under an inert atmosphere to contain any evolved HCl. |
| Difficulty achieving anhydrous reaction conditions. | Inadequate drying of solvents and glassware, or improper handling of the hygroscopic reagent. | Dry all solvents and glassware thoroughly before use.[8] Employ inert atmosphere techniques such as a glovebox or a Schlenk line for the entire experimental setup.[6][7] |
Experimental Protocols
Protocol 1: Handling Anhydrous this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (<1 ppm is ideal).[6]
-
Material Transfer: Introduce the sealed container of anhydrous this compound, along with all necessary glassware and reagents, into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert gas at least three times to remove atmospheric air and moisture.[6]
-
Handling: Once inside the main chamber, open the container of this compound. Quickly weigh the desired amount of the powder into a pre-dried reaction vessel.
-
Sealing: Securely seal the reaction vessel before removing it from the glovebox.
-
Storage: Tightly reseal the main container of this compound immediately after use.
Protocol 2: Using Schlenk Line Techniques for Reactions with Anhydrous this compound
-
Glassware Preparation: Thoroughly dry all Schlenk flasks and other glassware in an oven (e.g., 150°C overnight) and allow them to cool under a stream of inert gas.[6][8]
-
Inert Atmosphere: Assemble the Schlenk line apparatus and purge the system with an inert gas (e.g., nitrogen or argon).
-
Reagent Transfer: In a glovebox or under a positive flow of inert gas, quickly weigh and add the anhydrous this compound to the Schlenk flask.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction: Carry out the reaction under a continuous positive pressure of inert gas.
-
Work-up: Perform subsequent steps such as filtration or extraction using appropriate Schlenk techniques to maintain the inert atmosphere.[7]
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Consequences of improper handling of this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Sodium Aluminum Chloride (NaAlCl₄) Catalyzed Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium aluminum chloride (NaAlCl₄) catalyzed processes, such as Friedel-Crafts alkylation and acylation.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments, providing potential causes and actionable solutions.
1.1 Issue: Low or No Conversion of Starting Material
Question: I am observing very low or no conversion of my aromatic starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in NaAlCl₄ catalyzed reactions can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation by Moisture: this compound is highly sensitive to moisture. Water reacts with the catalyst, hydrolyzing it and reducing its Lewis acidity, which is crucial for activating the alkylating or acylating agent.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 150°C for several hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure your aromatic substrate and alkyl/acyl halide are free of water.
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your NaAlCl₄ catalyst and solvents.
-
-
-
Insufficient Catalyst Loading: The amount of catalyst can be critical, especially in Friedel-Crafts acylation where the catalyst complexes with the ketone product.[2] In such cases, a stoichiometric amount of catalyst is often required.
-
Troubleshooting Steps:
-
Increase Catalyst Molar Ratio: Incrementally increase the molar ratio of NaAlCl₄ relative to the limiting reagent.
-
Consult Literature: Review literature for similar reactions to determine typical catalyst loadings.
-
-
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic substrate. Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -COR) deactivate the ring, making it less nucleophilic and less reactive towards the electrophile.[2][3]
-
Troubleshooting Steps:
-
Assess Substituent Effects: Check if your aromatic substrate contains strongly deactivating groups.
-
Alternative Synthesis Routes: If the ring is strongly deactivated, a different synthetic strategy may be necessary.
-
-
-
Complexation with Substrate/Product: Functional groups with lone pairs, such as amines (-NH₂, -NHR, -NR₂) and carbonyls, can complex with the Lewis acidic AlCl₃ component of the catalyst. This deactivates both the catalyst and the substrate.[3][4]
-
Troubleshooting Steps:
-
Protect Functional Groups: If your substrate contains an amine or other Lewis basic group, consider using a protecting group strategy.
-
Use Stoichiometric Catalyst for Acylations: For Friedel-Crafts acylation, the ketone product will complex with the catalyst. Ensure at least a 1:1 molar ratio of catalyst to acylating agent.[2]
-
-
Logical Troubleshooting Workflow for Low Conversion
1.2 Issue: Formation of Multiple Products (Isomers and Poly-substituted Species)
Question: My reaction is producing a mixture of isomers and/or polyalkylated products. How can I improve the selectivity for the desired mono-substituted product?
Answer:
The formation of multiple products is a common challenge in Friedel-Crafts alkylations due to carbocation rearrangements and the activating nature of alkyl groups.
Potential Causes and Solutions:
-
Carbocation Rearrangement: Primary alkyl halides will form a carbocation-like complex with the catalyst, which can then rearrange to a more stable secondary or tertiary carbocation via hydride or alkyl shifts. This leads to a mixture of isomeric products.[3][5] For example, the alkylation of benzene with n-propyl chloride will yield a significant amount of isopropylbenzene (cumene) in addition to n-propylbenzene.
-
Troubleshooting Steps:
-
Use Friedel-Crafts Acylation Followed by Reduction: This is a classic strategy to obtain straight-chain alkylbenzenes. The acylium ion intermediate in acylation does not rearrange. The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction).[5]
-
Choose a Different Alkylating Agent: Use an alkylating agent that is less prone to rearrangement, such as one that already forms a stable secondary or tertiary carbocation if that is the desired product.
-
-
-
Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic than the starting material. This can lead to subsequent alkylation reactions, resulting in di-, tri-, or even more highly substituted products.[3][6]
-
Troubleshooting Steps:
-
Use a Large Excess of the Aromatic Substrate: By increasing the concentration of the initial aromatic compound, the probability of the electrophile reacting with the starting material over the alkylated product is increased, favoring mono-substitution.[7]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation.
-
Switch to Friedel-Crafts Acylation: The acyl group is deactivating, which prevents further substitution reactions on the aromatic ring.[3]
-
-
Signaling Pathway for Side Product Formation
References
- 1. mt.com [mt.com]
- 2. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sodium Aluminum Chloride (NaAlCl₄)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium aluminum chloride (NaAlCl₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the direct reaction of sodium chloride (NaCl) and aluminum chloride (AlCl₃). These methods can be broadly categorized as:
-
Molten Salt Synthesis: This is a widely used industrial method where stoichiometric amounts of NaCl and AlCl₃ are heated to form a molten salt of NaAlCl₄.[1][2]
-
Solid-State Reaction: This method involves heating an intimate mixture of solid NaCl and AlCl₃ under controlled temperature conditions to form solid NaAlCl₄ before melting.[2][3]
-
Mechanochemical Synthesis: This technique uses ball milling to synthesize NaAlCl₄ at room temperature, which can sometimes result in an amorphous product.
Q2: Why is it critical to use anhydrous aluminum chloride (AlCl₃)?
A2: Anhydrous aluminum chloride is extremely hygroscopic and reacts readily with water.[4] This reaction is problematic for several reasons:
-
Formation of Impurities: Moisture leads to the hydrolysis of AlCl₃, forming hydrochloric acid (HCl) and aluminum hydroxide (Al(OH)₃), which can contaminate the final product.[1][3]
-
Reduced Yield: The formation of byproducts consumes the AlCl₃, thereby reducing the yield of the desired NaAlCl₄.[1]
-
Safety Hazards: The reaction with water is exothermic and releases HCl gas, which is corrosive.
Q3: My final product has a yellow discoloration. What is the likely cause and how can I prevent it?
A3: A yellow color in the final product is typically due to the presence of iron chloride (FeCl₃) impurities.[5][6] This contamination can arise from the raw materials or the reactor vessel. To prevent this:
-
Use high-purity reactants.
-
Employ a reactor made of corrosion-resistant materials.
-
A purification method involves passing the vaporous aluminum chloride through a molten salt layer of this compound, which can trap the iron impurities.[5]
Q4: The reaction is not proceeding, and the reactants remain as a powder even above the reported melting point. What could be the issue?
A4: This issue often arises because the formation of NaAlCl₄ is a prerequisite for the mixture to melt at a lower temperature. The individual melting points of NaCl and AlCl₃ are high, but the eutectic mixture melts at a lower temperature. To initiate the reaction:
-
Ensure intimate mixing of the reactants.
-
Heat the mixture to a temperature sufficient to initiate the formation of NaAlCl₄, which can be above the melting point of AlCl₃ (around 193°C in a sealed environment) to allow NaCl to dissolve and react.[7]
-
Using a slight excess of NaCl can help drive the reaction to completion.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure stoichiometric or slight excess of NaCl.[3]- Increase reaction time or temperature within the recommended range.- Ensure intimate mixing of reactants. |
| - Loss of AlCl₃ due to sublimation. | - Use a sealed reaction vessel.[8]- Maintain the reaction temperature below the sublimation point of AlCl₃ or have a mechanism to reflux it.[8] | |
| - Presence of moisture in reactants. | - Use freshly sublimed AlCl₃ and thoroughly dried NaCl.[7][8]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9] | |
| Product is Contaminated with HCl | - Hydrolysis of AlCl₃ due to moisture. | - Rigorously exclude moisture from the reaction system.[3]- Add a small amount of aluminum metal to the reaction mixture to scavenge any HCl formed.[3] |
| Inconsistent Melting Behavior | - Non-uniform mixture of reactants. | - Ensure the reactants are finely ground and intimately mixed before heating. |
| - Impurities affecting the melting point. | - Use high-purity starting materials. | |
| Pressure Buildup in Reactor | - Formation of gaseous byproducts (e.g., HCl). | - Ensure the reactor is equipped with a pressure relief system if a sealed vessel is used.[10]- Thoroughly dry reactants to minimize HCl formation.[3] |
| - Sublimation of AlCl₃. | - Control the initial reaction temperature to be below the sublimation point of AlCl₃.[3] |
Experimental Protocols
Protocol 1: Molten Salt Synthesis of this compound
This protocol is based on the direct reaction of sodium chloride and anhydrous aluminum chloride in a molten state.
Materials:
-
Anhydrous Sodium Chloride (NaCl), dried in a vacuum oven at 120-170°C overnight.[7]
-
Anhydrous Aluminum Chloride (AlCl₃), freshly sublimed.[8]
-
Inert gas (Nitrogen or Argon).
-
Reaction vessel (e.g., a sealed glass ampoule or a corrosion-resistant metal reactor).
Procedure:
-
Under an inert atmosphere, transfer stoichiometric amounts of dried NaCl and freshly sublimed AlCl₃ into the reaction vessel.[8]
-
Evacuate the vessel to a high vacuum and seal it.[8]
-
Place the reaction vessel in a furnace or an oil bath and heat it to a temperature between 200-240°C.[8]
-
If AlCl₃ sublimes and condenses on cooler parts of the vessel, gently heat these areas to return the sublimate to the reaction mixture.[8]
-
Continue heating until the mixture becomes a clear, molten liquid, indicating the completion of the reaction.
-
Allow the vessel to cool to room temperature. The product, this compound, will solidify upon cooling.[8]
Protocol 2: Solid-State Synthesis Followed by Melting
This protocol involves a solid-state reaction to form NaAlCl₄ at a lower temperature before melting the product.
Materials:
-
Anhydrous Sodium Chloride (NaCl), in excess (e.g., 1.5-2.5% molar excess).[3]
-
Anhydrous Aluminum Chloride (AlCl₃).
-
High surface area aluminum metal (optional, for HCl scavenging).[3]
-
A reactor with controlled heating.
Procedure:
-
Create an intimate mixture of AlCl₃, NaCl (in slight molar excess), and a small amount of high surface area aluminum metal.
-
Charge the mixture into the reactor at a temperature below 80°C.[3][11]
-
Slowly heat the reactor to an intermediate temperature below 145°C to facilitate a solid-state reaction to form solid NaAlCl₄.[3][11]
-
Increase the temperature to above 150°C to melt the formed NaAlCl₄.[3][11]
-
Hold the reactor at a temperature greater than 165°C to ensure the reaction goes to completion and to obtain a colorless melt.[3][11]
-
If necessary, the molten product can be filtered at a high temperature to remove any solid impurities.[3]
-
Cool the reactor to obtain the solid NaAlCl₄ product.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Molten Salt Synthesis | Solid-State Synthesis | Reference(s) |
| Reactants | Stoichiometric NaCl and AlCl₃ | NaCl (slight excess) and AlCl₃ | [8],[3] |
| Initial Temperature | Room Temperature | < 80°C | [8],[3] |
| Intermediate Temperature | N/A | < 145°C | [3] |
| Final Reaction Temperature | 200 - 240°C | > 165°C | [8],[3] |
| Atmosphere | Inert (Nitrogen/Argon), Vacuum | Inert | [8],[9] |
| Key Feature | Direct formation of molten product | Initial solid-state reaction followed by melting | [8],[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in NaAlCl₄ synthesis.
References
- 1. Sodium tetrachloroaluminate | 7784-16-9 | Benchchem [benchchem.com]
- 2. Buy Sodium tetrachloroaluminate (EVT-354077) | 7784-16-9 [evitachem.com]
- 3. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
- 4. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 5. US3406009A - Process for aluminum chloride production - Google Patents [patents.google.com]
- 6. Preparation of Aluminium Chloride [unacademy.com]
- 7. researchgate.net [researchgate.net]
- 8. SODIUM TETRACHLOROALUMINATE synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. US6733738B1 - Method and device for the continuous production of NaAlCl4 or NaFeCl4 - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of Crude Sodium Aluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude sodium aluminum chloride (NaAlCl₄). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound and why are they problematic?
Crude this compound can contain several impurities that can adversely affect experimental outcomes. The most common impurities include:
-
Iron(III) chloride (FeCl₃): This is a frequent contaminant that imparts a yellow or brownish color to the salt. Iron impurities can interfere with catalytic applications and electrochemical studies.
-
Unreacted Starting Materials: Residual sodium chloride (NaCl) and aluminum chloride (AlCl₃) can be present if the initial synthesis is incomplete. These impurities alter the stoichiometry and melting point of the salt mixture.
-
Moisture and Oxychlorides: this compound is highly hygroscopic and will react with water to form aluminum oxychlorides and hydrogen chloride (HCl).[1] These hydrolysis products can lead to corrosion and interfere with anhydrous reactions.
-
Other Metal Chlorides: Depending on the purity of the starting materials, other trace metal chlorides may be present.
Q2: How can I effectively remove iron impurities from my crude NaAlCl₄?
A widely used and effective method for removing iron impurities is treatment with aluminum metal.[1] In the molten state, aluminum is more electropositive than iron and will reduce iron(III) chloride to elemental iron, which can then be separated from the molten salt. This process is highly efficient, with reports of up to 90% iron removal.[2]
Q3: Is recrystallization a suitable purification method for this compound?
Recrystallization can be used to purify NaAlCl₄, but it requires a strictly anhydrous solvent due to the salt's high sensitivity to moisture. Thionyl chloride (SOCl₂) is a suitable solvent for this purpose as it is a dehydrating agent and will react with any residual water.[3][4] The process involves dissolving the crude salt in hot SOCl₂, filtering out insoluble impurities, and then allowing the purified NaAlCl₄ to crystallize upon cooling.
Q4: My purified this compound solidifies too quickly when I try to work with it. What can I do?
The melting point of pure this compound is approximately 156°C. If the molten salt is solidifying prematurely, it is likely that the temperature of your handling equipment (e.g., glassware, transfer lines) is dropping below this temperature. It is crucial to preheat all equipment that will come into contact with the molten salt to at least 160-180°C to ensure it remains in a liquid state.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow/brown) | Iron (FeCl₃) contamination. | Treat the molten crude product with a small amount of high-purity aluminum powder to reduce the iron chloride to elemental iron, which can be filtered off. |
| Low yield of purified product | - Incomplete reaction of NaCl and AlCl₃. - Loss of material during transfers. - Hydrolysis due to exposure to moisture. | - Ensure accurate stoichiometry of starting materials. - Refine handling techniques to minimize spills. - Maintain a rigorously dry and inert atmosphere (e.g., argon or nitrogen) throughout the purification process. |
| Unexpected fuming during the process | Reaction of the chloroaluminate with moisture in the air or on glassware, producing HCl gas. | - Thoroughly dry all glassware in an oven before use. - Work in a glovebox or under a fume hood with a positive pressure of inert gas. |
| Corrosion of metal equipment | The molten salt can be corrosive, especially in the presence of impurities or moisture. | - Use glassware (e.g., Pyrex, quartz) or corrosion-resistant materials like glassy carbon for handling the molten salt. - Ensure the salt is as pure and anhydrous as possible to minimize corrosive side reactions. |
Quantitative Data Summary
| Purification Method | Target Impurity | Reported Efficiency | Key Considerations |
| Aluminum Treatment | Iron(III) chloride | Up to 90% removal[2] | Requires handling of molten salt at elevated temperatures under an inert atmosphere. |
| Recrystallization | General impurities | High, but specific quantitative data is not readily available. | Requires the use of a hazardous and reactive solvent (thionyl chloride) and strict anhydrous conditions. |
| Sublimation | Volatile impurities | Can be effective for separating components with different vapor pressures, but challenging for separating FeCl₃ from NaAlCl₄. | Requires vacuum and high-temperature equipment. |
Experimental Protocols
Protocol 1: Purification of Crude NaAlCl₄ by Aluminum Treatment
Objective: To remove iron(III) chloride impurities from crude this compound.
Materials:
-
Crude this compound
-
High-purity aluminum powder (~0.5% by weight of the crude salt)
-
Schlenk flask or similar reaction vessel with a sidearm
-
Heating mantle with a temperature controller
-
Inert gas supply (argon or nitrogen) with a bubbler
-
Glass frit filter (medium porosity), pre-dried
-
Receiving flask, pre-dried
Procedure:
-
Setup: Assemble the Schlenk flask in a fume hood and ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the Schlenk flask with the crude this compound and the aluminum powder.
-
Melting: Begin heating the flask in the heating mantle. Gradually increase the temperature to ~180-200°C to melt the salt. Maintain a gentle flow of inert gas through the sidearm and out through the bubbler.
-
Reaction: Once the salt is completely molten, maintain the temperature and stir the mixture (if possible with a magnetic stir bar) for 2-4 hours to allow for the reaction between the aluminum powder and the iron chloride to complete.
-
Filtration: While still hot, carefully and quickly filter the molten salt through the pre-heated glass frit filter into the receiving flask. This step should be performed under a positive pressure of inert gas to prevent contamination. The elemental iron and other solid impurities will be retained on the filter.
-
Cooling and Storage: Allow the purified molten salt in the receiving flask to cool to room temperature under a continuous flow of inert gas. Once solidified, the flask should be sealed and stored in a desiccator or glovebox.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.
-
Handle molten salts with extreme care to avoid severe burns.
-
Ensure all equipment is dry to prevent violent reactions with the molten salt.
Protocol 2: Purification of NaAlCl₄ by Recrystallization from Thionyl Chloride
Objective: To obtain high-purity this compound by recrystallization.
Materials:
-
Crude this compound
-
Anhydrous thionyl chloride (SOCl₂)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with a temperature controller
-
Inert gas supply (argon or nitrogen)
-
Schlenk filter funnel
-
Receiving flask, pre-dried
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser and addition funnel in a fume hood. Ensure all glassware is rigorously dried and purged with an inert gas.
-
Dissolution: Place the crude NaAlCl₄ in the flask. Slowly add anhydrous thionyl chloride from the addition funnel while stirring. Use enough SOCl₂ to dissolve the salt when heated.
-
Heating to Reflux: Gently heat the mixture to the boiling point of thionyl chloride (~76°C) and maintain a gentle reflux until all the soluble material has dissolved.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a Schlenk filter funnel into a clean, dry receiving flask. This step must be performed under an inert atmosphere.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified NaAlCl₄ will crystallize out of the solution. Cooling in an ice bath can further increase the yield.
-
Isolation and Drying: Isolate the crystals by filtration using the Schlenk filter funnel. Wash the crystals with a small amount of cold, anhydrous solvent (e.g., dry hexane) to remove any residual thionyl chloride. Dry the purified crystals under vacuum.
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate PPE, including gloves and a face shield.
-
The reaction of thionyl chloride with water produces toxic gases (SO₂ and HCl). Ensure all equipment is scrupulously dry.
Visualizations
Caption: Experimental workflow for the purification of NaAlCl₄ by aluminum treatment.
Caption: Logical relationships in the troubleshooting guide for NaAlCl₄ purification.
References
- 1. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]
- 2. CN103466673A - A kind of method containing TiCl4 material to produce sodium tetrachloroaluminate - Google Patents [patents.google.com]
- 3. [PDF] Conductivities in Thionyl Chloride | Semantic Scholar [semanticscholar.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Sodium Aluminum Chloride Electrolytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with sodium aluminum chloride (NaAlCl₄) electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the typical ionic conductivity values for NaAlCl₄ electrolytes, and what factors influence them?
A1: The ionic conductivity of solid NaAlCl₄ is typically in the range of 10⁻⁶ S/cm at room temperature. Several factors can influence this value:
-
Temperature: Ionic conductivity is highly dependent on temperature. For molten NaAlCl₄ electrolytes, the conductivity is significantly higher.
-
Physical State: Molten NaAlCl₄ exhibits much higher ionic conductivity than its solid-state counterpart.
-
Doping/Substitution: Introducing dopants or substituting ions within the NaAlCl₄ structure can significantly enhance ionic conductivity by creating vacancies that facilitate ion movement.
-
Processing Method: The synthesis method, such as mechanochemical synthesis versus traditional solid-state reaction, can impact the crystal structure and, consequently, the ionic conductivity.
Q2: What is the electrochemical stability window of NaAlCl₄ electrolytes?
A2: The electrochemical stability window of NaAlCl₄ electrolytes is a critical parameter for their application in batteries. For solid-state NaAlCl₄, the stability window has been reported to be as high as 4.0 V vs. Na/Na⁺. This wide window makes it suitable for use with high-voltage cathode materials in sodium-ion batteries.
Q3: How does moisture affect the stability and performance of NaAlCl₄ electrolytes?
A3: NaAlCl₄ electrolytes are highly sensitive to moisture. Exposure to water or humid air can lead to several detrimental effects:
-
Formation of Hydrogen Chloride (HCl): Moisture reacts with the chloroaluminate ions to produce corrosive HCl gas.
-
Degradation of Electrolyte: The presence of moisture can lead to the decomposition of the electrolyte, resulting in a loss of ionic conductivity and overall performance.
-
Corrosion of Cell Components: The generated HCl can corrode metallic components of the battery, such as current collectors and casing.
It is crucial to handle and store NaAlCl₄ electrolytes in a dry, inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
Q4: What are common degradation mechanisms for NaAlCl₄ electrolytes?
A4: Apart from moisture-induced degradation, other common degradation mechanisms include:
-
Thermal Decomposition: At elevated temperatures, NaAlCl₄ can decompose. The specific decomposition products and temperatures depend on the operating conditions and the presence of other materials in the cell.
-
Interfacial Reactions: The electrolyte can react with the anode and cathode materials, forming a solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. The stability and composition of these interphase layers are crucial for long-term cycling stability. Unstable interphases can lead to continuous electrolyte consumption and increased interfacial resistance.
Troubleshooting Guides
Issue 1: Low Ionic Conductivity
Symptoms:
-
High cell resistance.
-
Poor rate capability (low current density).
-
Low power output.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Operating Temperature | For molten salt systems, ensure the operating temperature is above the melting point of the electrolyte and optimized for maximum conductivity. For solid-state systems, consider that higher temperatures generally lead to higher conductivity, but be mindful of the material's thermal stability limits. |
| Impure Electrolyte | Impurities can hinder ion transport. Ensure high-purity precursors are used for synthesis and that the electrolyte is handled in an inert environment to prevent contamination.[1] Consider purification steps like filtration of the molten salt.[1] |
| Unfavorable Crystal Structure | The crystal structure obtained from synthesis significantly impacts ionic pathways. The mechanochemical synthesis method has been shown to produce a more conductive orthorhombic phase of NaAlCl₄.[2] |
| Lack of Ion Vacancies | Insufficient mobile ion carriers or vacancies for them to move through will result in low conductivity. Consider aliovalent doping, such as substituting a portion of Al³⁺ with Zn²⁺, to create sodium ion vacancies and enhance conductivity. |
Troubleshooting Flowchart for Low Ionic Conductivity
References
Technical Support Center: Aluminum Deposition from Sodium Aluminum Chloride Melts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrodeposition of aluminum from sodium aluminum chloride (NaAlCl₄) molten salts.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the quality of the aluminum deposit?
A1: The quality of the electrodeposited aluminum is primarily influenced by the purity of the molten salt electrolyte, the operating temperature, the current density, and the composition of the melt (i.e., the molar ratio of AlCl₃ to NaCl). The presence of impurities such as water, oxygen, and metallic ions can be detrimental to the deposit's morphology and adhesion.
Q2: What is the role of the AlCl₃:NaCl molar ratio in the electrolyte?
A2: The molar ratio of aluminum chloride (AlCl₃) to sodium chloride (NaCl) determines the Lewis acidity of the molten salt and dictates the primary aluminum-containing species available for reduction. In acidic melts (AlCl₃ > NaCl), the predominant species is Al₂Cl₇⁻, while in basic melts (AlCl₃ < NaCl), AlCl₄⁻ is the main species. The deposition mechanism and the resulting deposit morphology can vary significantly between acidic and basic melts.[1][2]
Q3: What are the typical operating temperatures for this process?
A3: The electrodeposition of aluminum from NaAlCl₄ melts is typically carried out at temperatures ranging from 150°C to 250°C.[3][4] The exact temperature will depend on the specific composition of the electrolyte and the desired deposit characteristics.
Q4: Why is it critical to operate in an inert atmosphere?
A4: this compound melts are highly hygroscopic and will readily react with moisture and oxygen from the atmosphere. This reaction leads to the formation of aluminum oxides and hydroxides, which contaminate the melt and interfere with the deposition process, resulting in poor quality deposits.[5] Therefore, all experiments must be conducted in a controlled inert atmosphere, such as in a glove box filled with argon or nitrogen.
Q5: Can additives be used to improve the aluminum deposit?
A5: Yes, certain additives can improve the quality of the aluminum coating. For example, tetramethylammonium chloride (TMACl) and sodium iodide (NaI) have been shown to refine the grain size and lead to more compact and uniform deposits by intensifying the cathodic polarization.[3][6][7]
Troubleshooting Guide
Issue 1: Dendritic or Tree-Like Growths on the Deposit
Q: My aluminum deposit is not smooth and shows dendritic or tree-like growths. What could be the cause?
A: Dendritic growth is a common issue and is often caused by an excessively high current density. At high current densities, the aluminum ions at the cathode surface are depleted faster than they can be replenished by diffusion, leading to the formation of needle-like or branched structures.
Troubleshooting Steps:
-
Reduce Current Density: Lower the applied current density to a more moderate level. Refer to the recommended operating parameters for your specific electrolyte composition and temperature.
-
Optimize Melt Composition: Ensure the AlCl₃:NaCl molar ratio is appropriate. Dendritic growth can sometimes be suppressed by adjusting the acidity of the melt.
-
Introduce Additives: The use of additives like TMACl and NaI can help to inhibit dendritic growth by modifying the nucleation and growth process.[3][6][7]
Issue 2: Spongy, Powdery, or Non-Adherent Deposits
Q: The aluminum deposit is soft, spongy, and does not adhere well to the substrate. What is the problem?
A: This issue is often linked to impurities in the electrolyte, particularly moisture, or an incorrect current density. Spongy deposits can also form at very low current densities where the nucleation rate is poor.
Troubleshooting Steps:
-
Verify Melt Purity: Ensure the electrolyte was prepared from high-purity, anhydrous salts and that the entire experimental setup is free from moisture. Consider purifying the melt by pre-electrolysis or zone refining if contamination is suspected.[8]
-
Adjust Current Density: If operating at a very low current density, a slight increase may improve the deposit's coherence. Conversely, if the current density is too high, it could also contribute to powdery deposits.
-
Substrate Preparation: Ensure the substrate surface is clean and free of oxides or other contaminants before deposition. Proper surface preparation is crucial for good adhesion.
Issue 3: Pitting or Microholes in the Aluminum Coating
Q: I am observing small pits or microholes on the surface of my aluminum deposit. What causes this?
A: Pitting is often caused by the presence of gas bubbles at the cathode surface during deposition or by solid impurities in the melt. These can prevent the uniform deposition of aluminum, leading to voids in the coating.
Troubleshooting Steps:
-
Degas the Electrolyte: Ensure the molten salt is properly degassed before starting the electrodeposition to remove any dissolved gases.
-
Filter the Melt: If solid impurities are suspected, the molten salt can be filtered to remove any particulate matter.
-
Check for Gas Evolution: Unwanted side reactions can sometimes lead to gas evolution at the cathode. Review your experimental parameters to ensure you are operating within the correct potential window for aluminum deposition.
Issue 4: Low Current Efficiency
Q: The amount of aluminum deposited is significantly less than what is theoretically expected based on the charge passed. What could be the reason for the low current efficiency?
A: Low current efficiency can be caused by several factors, including parasitic side reactions due to impurities or the presence of redox shuttles in the electrolyte.
Troubleshooting Steps:
-
Purify the Electrolyte: Impurities can lead to side reactions that consume current without depositing aluminum. Ensure the highest purity salts are used and consider purification steps.
-
Control Melt Composition: The volatility of AlCl₃ can alter the composition of the melt over time, which may affect current efficiency.[3][4] Using additives like TMACl can help to reduce the volatility of AlCl₃.[3][4]
-
Check for Electrical Shorts: Ensure there are no short circuits in your electrochemical cell.
Data Presentation
Table 1: Recommended Operating Parameters for Aluminum Deposition
| Parameter | Recommended Range | Notes |
| Temperature | 150 - 250 °C | Lower temperatures can reduce energy consumption and AlCl₃ volatility.[3][4] |
| Current Density | 10 - 100 mA/cm² | The optimal value depends on the melt composition and desired morphology. |
| AlCl₃:NaCl Molar Ratio | 1.1:1 to 2:1 (Acidic) | Acidic melts often produce denser deposits. |
| Substrate Materials | Copper, Tungsten, Graphite | The choice of substrate can influence nucleation and adhesion. |
Table 2: Effect of Additives on Deposit Quality
| Additive | Concentration (wt. %) | Effect on Deposit | Reference |
| TMACl | 1% | Reduces AlCl₃ volatility, refines grain size. | [3] |
| NaI | 5 - 10% | Promotes uniform and compact deposits. | [3][6] |
Experimental Protocols
Protocol for Electrolyte Preparation and Purification
-
Materials: Anhydrous AlCl₃ (99.99%), NaCl (99.9%), high-purity aluminum wire or foil.
-
Safety Precautions: AlCl₃ is highly corrosive and reacts violently with water. Handle all materials inside an argon- or nitrogen-filled glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Preparation:
-
Thoroughly dry all glassware and equipment in an oven at >120°C and cool under vacuum before transferring to the glovebox.
-
Weigh the desired amounts of AlCl₃ and NaCl to achieve the target molar ratio.
-
In the glovebox, combine the salts in a clean, dry crucible (e.g., glassy carbon or alumina).
-
Heat the mixture slowly on a hot plate with stirring until the salts are completely melted and a homogeneous liquid is formed.
-
-
Purification (Pre-electrolysis):
-
Insert two high-purity aluminum wires or foils as electrodes into the molten salt.
-
Apply a small constant current (e.g., 1-5 mA/cm²) between the electrodes for several hours. This process will plate out metallic impurities and remove residual water and oxygen.
-
After pre-electrolysis, remove the electrodes and use the purified melt for your deposition experiments.
-
Protocol for a Three-Electrode Electrochemical Deposition Experiment
-
Cell Assembly:
-
The experiment is conducted in a three-electrode electrochemical cell.
-
Working Electrode (Cathode): The substrate onto which aluminum will be deposited (e.g., a copper foil). Ensure the surface is polished and cleaned before use.
-
Counter Electrode (Anode): A high-purity aluminum rod or foil.
-
Reference Electrode: A high-purity aluminum wire sealed in a separate compartment with a fine frit to maintain ionic contact with the main electrolyte.
-
-
Procedure:
-
Assemble the cell inside the glovebox with the purified molten salt.
-
Heat the cell to the desired operating temperature and allow it to stabilize.
-
Connect the electrodes to a potentiostat/galvanostat.
-
Perform electrochemical measurements such as cyclic voltammetry (CV) to determine the potential window for aluminum deposition.
-
Carry out the electrodeposition at a constant potential (potentiostatic) or constant current (galvanostatic) for the desired duration.
-
-
Post-Deposition:
-
After deposition, carefully remove the working electrode from the melt and allow it to cool.
-
Rinse the electrode with a suitable anhydrous solvent (e.g., anhydrous toluene or hexane) to remove any residual salt.
-
Dry the sample under vacuum.
-
Characterize the deposit using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Energy-Dispersive X-ray Spectroscopy (EDS) for elemental composition.
-
Visualizations
References
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Electrodeposition of Aluminum Coatings from AlCl3-NaCl-KCl Molten Salts with TMACl and NaI Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two,Three,Four Electrode System Gamry 4-Probe Potentiostats Gamry Instruments [gamry.com]
- 5. Tracing mechanistic pathways and reaction kinetics toward equilibrium in reactive molten salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrodeposition of Aluminum Coatings from AlCl3-NaCl-KCl Molten Salts with TMACl and NaI Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Lewis Acidity of Sodium Aluminum Chloride and Aluminum Chloride
For researchers, scientists, and professionals in drug development, understanding the nuances of Lewis acidity is paramount for optimizing chemical reactions and catalytic processes. This guide provides a detailed comparison of the Lewis acidity of sodium aluminum chloride (NaAlCl₄) and aluminum chloride (AlCl₃), supported by experimental data and methodologies.
Aluminum chloride (AlCl₃) is a widely recognized and potent Lewis acid, frequently employed as a catalyst in a variety of organic transformations, most notably in Friedel-Crafts reactions. Its high Lewis acidity stems from the electron-deficient nature of the aluminum atom, which possesses an empty p-orbital and can readily accept a pair of electrons. In contrast, this compound (NaAlCl₄), a salt containing the tetrachloroaluminate anion ([AlCl₄]⁻), exhibits significantly diminished Lewis acidity. This is due to the aluminum center in the [AlCl₄]⁻ anion having a complete octet of electrons through its coordination with four chloride ions, thereby reducing its ability to act as an electron pair acceptor.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of a compound can be quantified using various experimental techniques, with the Gutmann-Beckett method being a prominent example. This method utilizes triethylphosphine oxide (TEPO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid. The resulting value is expressed as an Acceptor Number (AN), where a higher AN corresponds to greater Lewis acidity.
| Compound | Formula | Lewis Acidic Center | Gutmann-Beckett Acceptor Number (AN) | Relative Lewis Acidity |
| Aluminum Chloride | AlCl₃ | Al | 87[1] | Strong |
| This compound | NaAlCl₄ | [AlCl₄]⁻ | Not typically measured; considered negligible. Chloroaluminate ionic liquids with a 1:1 molar ratio of a chloride donor to AlCl₃ are considered to have no Lewis acidity. | Very Weak / Negligible |
The Underlying Chemical Principles
The substantial difference in Lewis acidity between AlCl₃ and NaAlCl₄ can be understood by examining their chemical structures and the nature of the aluminum center in each.
Aluminum chloride is a powerful Lewis acid due to the incomplete octet of the central aluminum atom. It readily reacts with Lewis bases, such as the chloride ion (Cl⁻), to form a stable adduct. In the case of the formation of this compound, sodium chloride (NaCl) serves as the chloride ion donor. The reaction can be represented as:
AlCl₃ + Cl⁻ → [AlCl₄]⁻
In the resulting tetrachloroaluminate anion ([AlCl₄]⁻), the aluminum atom is tetrahedrally coordinated to four chlorine atoms. This bonding arrangement satisfies the octet rule for the aluminum atom, significantly reducing its electrophilicity and, consequently, its Lewis acidity.
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely accepted experimental procedure for determining the Lewis acidity of a substance.[2]
Objective: To quantify the Lewis acidity of a compound by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO).
Materials:
-
The Lewis acid to be analyzed (e.g., AlCl₃)
-
Triethylphosphine oxide (TEPO)
-
An inert, weakly Lewis acidic solvent (e.g., deuterated dichloromethane or 1,2-dichloroethane)
-
NMR tubes
-
NMR spectrometer equipped for ³¹P detection
Procedure:
-
A solution of the Lewis acid is prepared in the chosen inert solvent under an inert atmosphere to prevent hydrolysis.
-
A known amount of TEPO is added to this solution.
-
The ³¹P NMR spectrum of the solution is recorded.
-
The chemical shift (δ) of the TEPO-Lewis acid adduct is measured.
-
The Acceptor Number (AN) is calculated using the following formula:[2] AN = 2.21 x (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the TEPO adduct and 41.0 ppm is the chemical shift of TEPO in the non-coordinating solvent hexane.[2]
Conclusion
References
A Comparative Study of Sodium Aluminum Chloride and Other Chloroaluminates for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of sodium aluminum chloride (NaAlCl₄) with other notable chloroaluminates, including lithium chloroaluminate (LiAlCl₄), potassium chloroaluminate (in ionic liquids), and various chloroaluminate ionic liquids. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable chloroaluminate for their specific applications, particularly in the realms of battery technology and catalysis.
Executive Summary
Chloroaluminates are a class of compounds formed by the reaction of aluminum chloride with a chloride salt. Their properties, such as ionic conductivity, thermal stability, and electrochemical window, can be tuned by varying the cation (e.g., Na⁺, Li⁺, K⁺) or by incorporating organic cations to form ionic liquids. This guide focuses on a comparative analysis of these properties, which are critical for applications such as electrolytes in batteries and as Lewis acid catalysts in chemical synthesis. This compound serves as a baseline for comparison due to its historical and ongoing use in applications like sodium-nickel chloride batteries.
Comparative Data of Chloroaluminates
The following tables summarize the key performance indicators of this compound against other relevant chloroaluminates.
Table 1: Ionic Conductivity
| Compound/System | State | Temperature (°C) | Ionic Conductivity (S/cm) | Citation(s) |
| This compound (NaAlCl₄) | Solid | 30 | 3.9 x 10⁻⁶ | [1][2] |
| Molten | 175 | Improved | [3] | |
| Lithium Chloroaluminate (LiAlCl₄) | Solid | 25 | 1.2 x 10⁻⁶ | [4] |
| Solid | 60 | 1.7 x 10⁻⁴ | [4] | |
| Liquid (in 3SO₂) | Room Temp. | 2.377 x 10⁻² | ||
| Potassium Chloroaluminate (KCl-AlCl₃) | Molten | - | High | [5] |
| Chloroaluminate Ionic Liquids | ||||
| KCl-buffered [EMIm]Cl/AlCl₃ | Liquid | Room Temp. | 1.31 x 10⁻² | |
| Amidine-based | Liquid | Room Temp. | 1.0 - 1.4 x 10⁻² | |
| Pyridinium-based | Liquid | - | Lower than imidazolium-based | [6] |
Table 2: Thermal and Physical Properties
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Notes | Citation(s) |
| This compound (NaAlCl₄) | 156 - 157 | ~426 (in solid-state battery) | Stable up to 4.0 V vs Na/Na⁺ | [2][7][8] |
| Lithium Chloroaluminate (LiAlCl₄) | 143 | >250 | Reacts violently with water | [4] |
| Potassium Alum (KAl(SO₄)₂) * | Decomposes | 472 (for KClO₃ component) | Used as a proxy for thermal behavior of K-Al salts. | [9] |
Table 3: Electrochemical Stability Window
| Compound/System | Electrochemical Window (V) | Reference Electrode | Citation(s) |
| This compound (NaAlCl₄) | up to ~4.0 | Na/Na⁺ | [2][7] |
| Lithium Chloroaluminate (LiAlCl₄) | 1.54 - 4.45 (predicted) | Li/Li⁺ | [4] |
| Chloroaluminate Ionic Liquids | Varies with composition | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ionic Conductivity Measurement (AC Impedance Spectroscopy)
Objective: To determine the ionic conductivity of solid or molten chloroaluminate samples.
Methodology:
-
Sample Preparation:
-
Solid Samples: Dry the chloroaluminate powder under vacuum to remove any moisture. Press the powder into a pellet of known thickness and diameter.
-
Molten Samples: The chloroaluminate is melted in an inert atmosphere (e.g., argon-filled glovebox) within a sealed electrochemical cell.
-
-
Electrochemical Cell Setup:
-
A two-electrode setup is commonly used. The electrodes are typically made of an inert material such as platinum, gold, or glassy carbon.
-
For solid samples, the pellet is sandwiched between two blocking electrodes of a known area.
-
For molten samples, the electrodes are immersed in the melt at a fixed distance.
-
-
AC Impedance Measurement:
-
An electrochemical workstation with a frequency response analyzer is used.
-
A small AC voltage (typically 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The resulting current and phase shift are measured to determine the impedance of the material.
-
-
Data Analysis:
-
The impedance data is plotted on a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (R) of the electrolyte is determined from the intercept of the semicircle with the real axis (Z').
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet or the distance between the electrodes, and A is the electrode area.
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability and decomposition temperature of chloroaluminates.
Methodology:
-
Sample Preparation:
-
Due to the hygroscopic nature of many chloroaluminates, sample handling and loading into the TGA instrument should be performed in an inert and dry atmosphere (e.g., a glovebox).
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
-
TGA Instrument Setup:
-
The TGA furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent reaction with air and moisture.[11]
-
-
Thermal Program:
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C or higher).[11]
-
-
Data Analysis:
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature is determined from the TGA curve, typically as the intersection of the tangent of the baseline and the tangent of the decomposition step.[12]
-
Electrochemical Window Determination (Cyclic Voltammetry)
Objective: To determine the potential range over which the chloroaluminate electrolyte is electrochemically stable.
Methodology:
-
Electrochemical Cell Setup:
-
A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or tungsten), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode of the corresponding alkali metal), and a counter electrode (e.g., a platinum wire or glassy carbon rod).[13][14]
-
The cell is assembled in an inert atmosphere, and the electrodes are immersed in the chloroaluminate electrolyte. For molten salt measurements, the entire setup is placed in a furnace to maintain the desired temperature.[13][14]
-
-
Cyclic Voltammetry Measurement:
-
A potentiostat is used to apply a potential to the working electrode and sweep it linearly to a set vertex potential and then back to the initial potential.
-
The scan rate is typically in the range of 10-100 mV/s.
-
The current response is measured as a function of the applied potential.
-
-
Data Analysis:
-
The resulting voltammogram (current vs. potential) is analyzed to identify the potentials at which a sharp increase in current occurs.
-
The anodic limit is the potential at which oxidation of the electrolyte begins, and the cathodic limit is the potential at which reduction of the electrolyte begins.
-
The electrochemical window is the potential difference between the anodic and cathodic limits.
-
Visualizations
Experimental Workflow for Ionic Conductivity Measurement
Caption: Workflow for ionic conductivity measurement.
Logical Relationship of Chloroaluminate Composition and Properties
Caption: Composition-property relationship in chloroaluminates.
Conclusion
The choice of chloroaluminate significantly impacts the performance of electrochemical systems. This compound offers a balance of properties and is a well-established material. Lithium chloroaluminate, particularly in liquid electrolyte formulations, provides significantly higher ionic conductivity, making it attractive for high-power applications. Potassium-based chloroaluminate ionic liquids also demonstrate promising high conductivity. The wide tunability of chloroaluminate ionic liquids by varying the organic cation allows for the fine-tuning of properties to meet specific application requirements. This guide provides the foundational data and methodologies to aid researchers in navigating the selection and characterization of these versatile compounds.
References
- 1. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Anion-effects on electrochemical properties of ionic liquid electrolytes for rechargeable aluminum batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. resources.inmm.org [resources.inmm.org]
- 14. elib.dlr.de [elib.dlr.de]
cost-benefit analysis of using sodium aluminum chloride in industrial catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Cost-Effectiveness
The selection of an appropriate catalyst is a critical decision in industrial chemical synthesis, directly impacting reaction efficiency, cost, and environmental footprint. Sodium aluminum chloride, a salt of the strong Lewis acid aluminum chloride, has long been a cornerstone catalyst, particularly in Friedel-Crafts alkylation and acylation reactions. However, the growing emphasis on sustainable and cost-effective manufacturing has spurred the investigation of viable alternatives. This guide provides a comprehensive cost-benefit analysis of this compound in industrial catalysis, comparing its performance with other common catalysts and presenting supporting experimental data to inform your research and development endeavors.
Cost Analysis: A Comparative Overview
The economic viability of an industrial process is intrinsically linked to the cost of its raw materials, including the catalyst. While pricing is subject to market fluctuations, purity, and supplier, the following table provides an estimated cost comparison of this compound and its alternatives. It is important to note that a comprehensive cost analysis must also factor in catalyst loading, potential for regeneration, and waste disposal expenses.
| Catalyst | Chemical Formula | Typical Application(s) | Estimated Price (per kg) | Key Cost Considerations |
| This compound / Aluminum Chloride | NaAlCl₄ / AlCl₃ | Friedel-Crafts reactions, polymerization, isomerization | $25 - $80 USD[1] | Requires stoichiometric amounts in acylation, leading to higher effective cost.[2] Waste disposal of aluminum-containing sludge can be expensive.[3] |
| Ferric Chloride | FeCl₃ | Friedel-Crafts reactions, wastewater treatment | $25 - $400 USD (depending on grade)[4][5] | Generally less expensive than aluminum chloride, but may be less active, requiring higher catalyst loading or harsher reaction conditions. |
| Zeolites | Crystalline aluminosilicates | Alkylation, cracking, isomerization | Varies widely based on type and structure | Can be regenerated and reused, offering long-term cost savings.[6] Higher initial investment compared to traditional Lewis acids. |
| Graphite | C | Friedel-Crafts alkylation | $100 - $1,000 USD (commercial grade)[7] | Offers a "greener" alternative with simpler work-up, potentially reducing downstream processing costs. |
Performance Comparison in Key Industrial Applications
The efficacy of a catalyst is best evaluated through its performance in specific, industrially relevant reactions. Here, we compare this compound (or aluminum chloride) with alternatives in the synthesis of two high-volume chemicals: ethylbenzene and ibuprofen.
Case Study 1: Ethylbenzene Synthesis
Ethylbenzene is a crucial intermediate in the production of styrene. The traditional industrial method involves the Friedel-Crafts alkylation of benzene with ethylene, often catalyzed by aluminum chloride.
| Catalyst | Reaction Conditions | Ethylene Conversion | Ethylbenzene Selectivity | Key Performance Insights |
| Aluminum Chloride (AlCl₃) | Liquid-phase, low temperature and pressure, with a promoter (e.g., HCl)[8] | Nearly complete[8] | High, but can produce polyalkylated byproducts | Catalyst deactivation over time is a concern, requiring catalyst replacement or regeneration.[9] The process generates a significant amount of aluminum-containing waste. |
| Zeolite-based Catalysts | Vapor-phase, higher temperatures (>300 °C) and pressures (>6000 kPa)[8] | High | High, with reduced polyalkylation compared to AlCl₃ | Zeolite catalysts are regenerable and non-corrosive, leading to a more environmentally friendly and potentially more economical process in the long run.[6] |
Case Study 2: Ibuprofen Synthesis
A key step in the BHC (Boots-Hoechst-Celanese) synthesis of ibuprofen is the Friedel-Crafts acylation of isobutylbenzene.
| Catalyst | Acylating Agent | Yield of p-isobutylacetophenone | Key Performance Insights |
| Aluminum Chloride (AlCl₃) | Acetic anhydride | 25.6% (lab scale)[10] | This is a well-established method, but the relatively low yield and the generation of aluminum-containing waste are drawbacks.[10][11] The use of a stoichiometric amount of AlCl₃ is a significant cost and waste factor.[2] |
| Hydrogen Fluoride (HF) | Acetic anhydride | High | The BHC process using HF as a catalyst is a "greener" route as the HF can be recycled. This reduces chemical usage and solid waste generation.[11] However, HF is highly toxic and corrosive, requiring specialized handling and equipment. |
| Enzymatic Catalysis | - | Up to 70% (ibuprofen yield from intermediate)[11] | Biocatalytic methods offer the potential for higher yields under milder, more environmentally friendly conditions (e.g., using water as a solvent).[11][12] This approach can significantly reduce the environmental impact compared to traditional methods.[11] |
Experimental Protocols: A Closer Look
For scientists and researchers looking to replicate or adapt these processes, understanding the experimental methodology is crucial. Below is a generalized protocol for a laboratory-scale Friedel-Crafts acylation using aluminum chloride.
General Protocol for Friedel-Crafts Acylation of Anisole
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a separatory funnel, and a stopper. A gas trap should be connected to the top of the condenser to handle the HCl gas evolved.[13]
-
Reagent Preparation: Suspend anhydrous aluminum chloride in a dry solvent such as dichloromethane in the reaction flask.[13] Separately, prepare a solution of the acylating agent (e.g., acetyl chloride) in the same solvent.[13]
-
Reaction Initiation: Slowly add the acetyl chloride solution to the aluminum chloride suspension in a dropwise manner, typically over 15 minutes.[13] Following this, a solution of the aromatic substrate (e.g., anisole) in the solvent is added dropwise over approximately 30 minutes.[13]
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to proceed to completion.[13]
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[14] The product is then extracted using an organic solvent, and the organic layer is washed and dried.
-
Product Isolation: The solvent is removed via rotary evaporation to yield the crude product, which can then be purified by methods such as chromatography or distillation.[14]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and a decision-making workflow for catalyst selection.
References
- 1. Aluminium Chloride - Alcl3, 99% Purity White Powder | Water Soluble Catalyst For Synthesis And Purification In 25kg Bags at Best Price in Surat | Krishna Enterprise [tradeindia.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112934919A - Method for treating waste anhydrous aluminum chloride - Google Patents [patents.google.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Ferric chloride price,buy Ferric chloride - chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. What Factors Impact Graphene Cost? | INN [investingnews.com]
- 8. eea.europa.eu [eea.europa.eu]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. pubs.acs.org [pubs.acs.org]
spectroscopic methods for confirming the formation of sodium tetrachloroaluminate
For researchers, scientists, and drug development professionals, the accurate confirmation of sodium tetrachloroaluminate (NaAlCl₄) formation is crucial for various applications, including its use as a molten salt electrolyte in batteries and as a catalyst in chemical synthesis. This guide provides a comparative overview of key spectroscopic methods—Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD)—for the unambiguous identification of this compound. Detailed experimental protocols and quantitative data are presented to assist in method selection and implementation.
The synthesis of sodium tetrachloroaluminate, typically from sodium chloride (NaCl) and aluminum chloride (AlCl₃), requires robust analytical techniques to confirm the formation of the desired product and to rule out the presence of unreacted starting materials or side products.[1][2] Each of the following spectroscopic methods offers unique insights into the structure and composition of NaAlCl₄.
At a Glance: Comparison of Spectroscopic Methods
| Spectroscopic Method | Information Provided | Key Advantages | Limitations |
| Raman Spectroscopy | Vibrational modes of the [AlCl₄]⁻ anion | High sensitivity to the tetrahedral [AlCl₄]⁻ unit, non-destructive, relatively fast acquisition. | Can be susceptible to fluorescence, requires careful sample handling for air-sensitive materials. |
| NMR Spectroscopy | Local chemical environment of ²³Na and ²⁷Al nuclei | Highly sensitive to the local coordination and symmetry of the sodium and aluminum atoms, provides quantitative information. | Quadrupolar nature of both nuclei can lead to broad signals, requires specialized solid-state NMR equipment. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Provides definitive information on the crystal structure and lattice parameters, excellent for identifying crystalline phases. | Only applicable to crystalline materials, may not detect amorphous impurities. |
Raman Spectroscopy
Raman spectroscopy is a powerful technique for identifying the formation of sodium tetrachloroaluminate by probing the vibrational modes of the tetrachloroaluminate ([AlCl₄]⁻) anion. The tetrahedral geometry of the [AlCl₄]⁻ ion gives rise to characteristic Raman active vibrations. The most intense and characteristic peak is the symmetric stretching mode (ν₁) of the Al-Cl bonds.
Key Vibrational Modes for NaAlCl₄
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν₁ (A₁) | ~345 | Symmetric Al-Cl stretch (strong, polarized) |
| ν₂ (E) | ~120 | Cl-Al-Cl bending |
| ν₃ (F₂) | ~490 | Asymmetric Al-Cl stretch |
| ν₄ (F₂) | ~185 | Cl-Al-Cl bending |
Note: The exact peak positions can vary slightly depending on the sample's physical state (solid vs. molten) and the presence of impurities.
The appearance of the strong, sharp peak around 345 cm⁻¹ is a strong indicator of the formation of the [AlCl₄]⁻ anion and, consequently, NaAlCl₄.[3]
Experimental Protocol: Raman Spectroscopy
Due to the hygroscopic nature of NaAlCl₄, samples must be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Sample Preparation: A small amount of the synthesized solid NaAlCl₄ is loaded into a sealed capillary tube or a sample holder with a transparent window suitable for Raman spectroscopy.
-
Instrumentation: A confocal Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
Raman scattering is collected in a backscattering or 90° geometry.
-
The scattered light is passed through a notch or edge filter to remove the strong Rayleigh scattering.
-
The Raman signal is dispersed by a grating and detected by a sensitive detector (e.g., a CCD camera).
-
-
Data Analysis: The resulting spectrum is analyzed for the characteristic peaks of the [AlCl₄]⁻ anion, particularly the strong symmetric stretch around 345 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides detailed information about the local chemical environments of the sodium (²³Na) and aluminum (²⁷Al) nuclei in NaAlCl₄. Both are quadrupolar nuclei (spin > 1/2), which means their NMR signals are sensitive to the symmetry of their local electronic environment.
²³Na MAS NMR
In crystalline NaAlCl₄, there is a single crystallographic site for the sodium ion. This results in a single, relatively sharp resonance in the ²³Na Magic Angle Spinning (MAS) NMR spectrum, confirming a uniform sodium environment. The chemical shift is indicative of the coordination of the Na⁺ ion.
²⁷Al MAS NMR
The aluminum atom in the [AlCl₄]⁻ anion is in a tetrahedral coordination environment. The ²⁷Al MAS NMR spectrum will show a characteristic chemical shift for tetrahedrally coordinated aluminum. The quadrupolar interaction, influenced by the symmetry of the tetrahedron, will affect the lineshape and can be quantified by the quadrupolar coupling constant (Cq).
Key NMR Parameters for NaAlCl₄
| Nucleus | Chemical Shift (δ) | Quadrupolar Coupling Constant (Cq) | Interpretation |
| ²³Na | ~0 ppm (referenced to solid NaCl) | Small | Single, symmetric sodium environment.[4] |
| ²⁷Al | ~103-104 ppm | ~1.5 - 2.0 MHz | Tetrahedrally coordinated aluminum in the [AlCl₄]⁻ anion. |
The observation of these specific NMR signatures provides strong evidence for the formation of NaAlCl₄.
Experimental Protocol: Solid-State NMR Spectroscopy
-
Sample Preparation: The anhydrous NaAlCl₄ powder is packed into a solid-state NMR rotor (e.g., zirconia) inside an inert atmosphere glovebox. The rotor is then sealed with an airtight cap.
-
Instrumentation: A high-field solid-state NMR spectrometer is required.
-
Data Acquisition (²³Na MAS NMR):
-
A single-pulse MAS experiment is typically sufficient.
-
Magic angle spinning speeds of 10-20 kHz are commonly used.
-
The chemical shifts are referenced to a standard, such as solid NaCl (0 ppm).
-
-
Data Acquisition (²⁷Al MAS NMR):
-
A single-pulse MAS experiment is performed.
-
High magnetic fields and fast MAS rates are beneficial for narrowing the lineshape affected by the second-order quadrupolar interaction.
-
The chemical shifts are typically referenced to an external standard like 1M Al(NO₃)₃ aqueous solution.
-
-
Data Analysis: The spectra are processed and analyzed to determine the chemical shifts and assess the lineshapes for information on the local environments of the Na and Al nuclei.
X-ray Diffraction (XRD)
Powder X-ray diffraction is the definitive method for confirming the crystalline structure of solid sodium tetrachloroaluminate. The diffraction pattern is a unique "fingerprint" of the material's crystal lattice. NaAlCl₄ crystallizes in the orthorhombic system with the space group P2₁2₁2₁.
Key XRD Peaks for NaAlCl₄ (Cu Kα radiation, λ = 1.5406 Å)
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| 15.2 | 5.82 | (101) |
| 18.1 | 4.90 | (020) |
| 21.5 | 4.13 | (111) |
| 25.9 | 3.44 | (121) |
| 28.8 | 3.10 | (200) |
| 30.6 | 2.92 | (211) |
| 31.5 | 2.84 | (130) |
| 33.1 | 2.70 | (023) |
Note: The relative intensities of the peaks can be influenced by preferred orientation in the sample.
Matching the experimental diffraction pattern to the known pattern for NaAlCl₄ confirms its formation and can also be used to assess phase purity by identifying peaks from unreacted NaCl or AlCl₃.
Experimental Protocol: X-ray Diffraction
-
Sample Preparation: A fine powder of the synthesized NaAlCl₄ is prepared. To prevent hydration from atmospheric moisture, the sample should be loaded onto the sample holder in a glovebox and covered with a protective, X-ray transparent film (e.g., Kapton).
-
Instrumentation: A powder X-ray diffractometer with a copper (or other) X-ray source.
-
Data Acquisition:
-
The sample is mounted in the diffractometer.
-
The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
A typical 2θ range for analysis is 10-80 degrees.
-
-
Data Analysis: The positions (2θ values) and intensities of the diffraction peaks in the experimental pattern are compared to a reference pattern for NaAlCl₄ from a crystallographic database (e.g., the Inorganic Crystal Structure Database - ICSD).
Logical Workflow for Confirmation
Workflow for the spectroscopic confirmation of sodium tetrachloroaluminate.
Conclusion
The formation of sodium tetrachloroaluminate can be confidently confirmed through a combination of Raman spectroscopy, solid-state NMR, and X-ray diffraction. While XRD provides the most definitive structural confirmation for crystalline material, Raman spectroscopy offers a rapid and sensitive method for detecting the presence of the [AlCl₄]⁻ anion, and NMR spectroscopy gives detailed insight into the local chemical environments of the constituent nuclei. For comprehensive and unambiguous characterization, it is recommended to use at least two of these methods. The detailed protocols and comparative data provided in this guide will aid researchers in the successful application of these techniques for the confirmation of NaAlCl₄ synthesis.
References
A Greener Approach to Catalysis: Comparing Sodium Aluminum Chloride with Modern Alternatives
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that extends beyond reaction efficiency to encompass environmental responsibility. This guide provides a comprehensive comparison of the environmental impact of traditional sodium aluminum chloride catalysts against modern alternatives, supported by available data and detailed experimental considerations.
In the landscape of industrial chemistry, particularly in Friedel-Crafts reactions, this compound (often used interchangeably with aluminum chloride, AlCl3) has long been a workhorse catalyst. However, growing environmental concerns are steering the industry towards more sustainable alternatives. This comparison delves into the key environmental and safety aspects of this compound versus other catalysts, primarily focusing on solid acids like zeolites.
Quantitative Comparison of Catalytic Systems
To facilitate a clear understanding of the environmental trade-offs, the following table summarizes key performance indicators. It is important to note that specific quantitative data for direct, side-by-side comparisons in industrial settings is often proprietary. The data presented here is a synthesis of information from various sources, including life cycle assessment databases and academic research, to provide a representative overview. The production of ethylbenzene is a well-documented industrial process that frequently employs these types of catalysts and serves as a relevant case study.[1][2][3]
| Parameter | This compound (Homogeneous) | Zeolite Catalysts (Heterogeneous) | Other Solid Acid Catalysts | Data Source/Justification |
| Energy Consumption | Moderate to High | Lower | Variable, generally lower than AlCl3 | Zeolite-based processes for ethylbenzene production are noted for lower operating temperatures, which reduces energy costs.[2] Solid acid catalyst processes, in general, are being developed to be more energy-efficient.[4][5] |
| Waste Generation (E-Factor) | High (E-factor >5) | Low (E-factor <1) | Low to Moderate | The E-factor, which is the mass ratio of waste to the desired product, is significantly higher for processes using stoichiometric amounts of AlCl3 due to the formation of catalyst sludge that requires quenching and disposal.[6][7][8][9] Zeolites are regenerable and reusable, leading to a much lower E-factor. |
| Catalyst Recyclability | Not readily recyclable | Highly recyclable and reusable | Generally recyclable and reusable | This compound is consumed in the reaction and forms a complex with the product, making its recovery and reuse difficult and uneconomical.[2] Zeolites and other solid acids can be regenerated through processes like calcination to remove coke deposits.[4][10] |
| Toxicity & Safety | High | Low | Generally Low to Moderate | Aluminum chloride is corrosive and reacts violently with water. It is classified as hazardous. Zeolites are generally considered non-toxic, non-hazardous, and environmentally benign.[11][12][13][14][15] |
| CO2 Emissions (Catalyst Production) | Moderate to High | Lower | Variable | The production of aluminum chloride involves energy-intensive processes.[16] The synthesis of zeolites, especially from natural sources, can have a lower environmental impact. |
Delving into the Details: A Comparative Analysis
Environmental Impact of this compound
This compound, as a traditional Lewis acid catalyst, presents several environmental challenges throughout its lifecycle. Its homogeneous nature means it is difficult to separate from the reaction mixture, leading to complex and waste-generating work-up procedures. The catalyst is typically used in stoichiometric amounts and is consumed during the reaction, forming a sludge that requires neutralization and disposal, contributing to a high E-factor.[6][7][8][9] The production of aluminum chloride itself is an energy-intensive process with a notable carbon footprint.[16]
From a safety perspective, anhydrous aluminum chloride is highly corrosive and reacts exothermically with water, posing significant handling risks.
The Rise of Greener Alternatives: Solid Acid Catalysts
Heterogeneous solid acid catalysts, particularly zeolites, have emerged as a leading environmentally friendly alternative. Their primary advantages lie in their ease of separation from the reaction products, which simplifies the process and significantly reduces waste. Furthermore, zeolites are highly regenerable and can be reused multiple times, drastically improving the overall atom economy and lowering the E-factor of the process.[4][10]
Zeolite-based processes, such as the EBOne process for ethylbenzene production, are highlighted for their use of a safer, environmentally inert catalyst and operation under more moderate conditions, leading to energy savings.[2][3] Safety data sheets for zeolites consistently indicate that they are non-toxic and pose minimal environmental risk.[11][12][13][14][15]
Experimental Protocols for Environmental Impact Assessment
A comprehensive environmental assessment of a catalyst involves a multi-faceted approach, extending beyond simple reaction yield calculations. A typical experimental workflow for such an assessment is outlined below.
Caption: Workflow for assessing the environmental impact of catalysts.
Detailed Methodologies for Key Experiments:
-
Catalyst Performance Evaluation: Standardized protocols for evaluating catalyst performance are crucial for generating comparable data.[17] These protocols typically involve:
-
Activity and Selectivity Testing: The catalyst is tested in a laboratory-scale reactor under controlled conditions (temperature, pressure, reactant feed rates) relevant to the industrial process. The conversion of reactants and the yield of the desired product are measured using techniques like gas chromatography (GC).
-
Stability and Deactivation Studies: The catalyst's performance is monitored over an extended period to assess its stability. Deactivation mechanisms, such as coking, can be investigated by analyzing the spent catalyst.
-
Regeneration Cycles: For heterogeneous catalysts, the ability to be regenerated is a key environmental advantage. The experimental protocol should include multiple cycles of reaction followed by regeneration (e.g., calcination in air to remove coke) to evaluate the catalyst's long-term performance.[4][10]
-
-
Life Cycle Assessment (LCA): LCA is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal.[18][19][20][21][22]
-
Goal and Scope Definition: The first step is to clearly define the purpose of the LCA, the functional unit (e.g., 1 kg of product), and the system boundaries (e.g., cradle-to-gate, which includes raw material extraction and manufacturing).
-
Life Cycle Inventory (LCI): This involves compiling an inventory of relevant energy and material inputs and environmental releases. For a catalyst, this would include the raw materials and energy used in its synthesis, as well as any emissions or waste generated.
-
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts, such as global warming potential (carbon footprint), acidification potential, and human toxicity.
-
-
E-Factor Calculation: The Environmental Factor (E-Factor) is a simple yet powerful metric for quantifying the amount of waste generated per unit of product.[6][7][8][9][23]
-
Formula: E-Factor = (Total Mass of Inputs - Mass of Desired Product) / Mass of Desired Product
-
Inputs to Consider: This calculation should include all materials used in the process, such as reactants, solvents, and the catalyst (if not recycled), as well as any byproducts and waste streams generated during work-up and purification.
-
Signaling Pathways and Logical Relationships
The decision-making process for selecting a catalyst with a lower environmental impact can be visualized as a logical flow.
Caption: Decision pathway for catalyst selection based on environmental factors.
Conclusion
The transition from homogeneous catalysts like this compound to heterogeneous alternatives such as zeolites represents a significant step towards greener and more sustainable chemical manufacturing. While this compound has been historically effective, its environmental drawbacks, including high waste generation, lack of recyclability, and safety concerns, are substantial. In contrast, solid acid catalysts offer a compelling case for their adoption due to their reusability, lower waste generation, and improved safety profiles. For researchers and professionals in drug development and chemical synthesis, a thorough assessment of these environmental factors, guided by methodologies like Life Cycle Assessment and E-Factor calculations, is essential for making informed and responsible decisions in catalyst selection.
References
- 1. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 2. diquima.upm.es [diquima.upm.es]
- 3. Liquid phase alkylation of benzene with-ethylene | PDF [slideshare.net]
- 4. library.e.abb.com [library.e.abb.com]
- 5. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 6. Welcome to www.sheldon.nl [sheldon.nl]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. era-environmental.com [era-environmental.com]
- 10. ogj.com [ogj.com]
- 11. scribd.com [scribd.com]
- 12. zeolite.com.au [zeolite.com.au]
- 13. europomice.it [europomice.it]
- 14. zeolite-products.com [zeolite-products.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Emission Factor: Aluminium chloride (aluminium chloride production) | Materials and Manufacturing | Chemical Products | Global | Climatiq [climatiq.io]
- 17. researchgate.net [researchgate.net]
- 18. Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: a look at the potential for fuels from ‘thin-air’ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. NCCR Catalysis - Life Cycle Assessment of Chemicals – Chair of Ecological Systems Design | ETH Zurich [esd.ifu.ethz.ch]
- 20. frontiersin.org [frontiersin.org]
- 21. Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. incopa.org [incopa.org]
- 23. m.youtube.com [m.youtube.com]
performance evaluation of sodium aluminum chloride in different battery architectures
A comprehensive analysis of sodium-aluminum chloride's (Na-AlCl₄) role in various battery architectures reveals a versatile compound enabling high-performance energy storage solutions. This guide delves into the experimental performance of Na-AlCl₄ in molten salt (ZEBRA), high-performance Na-Al, all-solid-state, and hybrid battery systems, offering a comparative look against established lithium-ion and sodium-sulfur technologies.
Sodium-aluminum chloride is emerging as a key component in the next generation of batteries, prized for its ability to function as a catholyte, a secondary electrolyte, or a solid electrolyte. Its application spans high-temperature molten salt batteries to room-temperature solid-state designs, each architecture harnessing its unique electrochemical properties to offer distinct performance characteristics. This report synthesizes experimental data to provide researchers, scientists, and battery development professionals with a clear comparison of these systems.
Comparative Performance Analysis
The performance of sodium-aluminum chloride varies significantly across different battery architectures. The following tables summarize key quantitative data from experimental studies, providing a side-by-side comparison of ZEBRA, Na-Al Catholyte, All-Solid-State Na-Ion, and Sodium-Aluminum Hybrid batteries. For context, typical performance metrics for commercially available Lithium-Ion and Sodium-Sulfur batteries are also included.
| Battery Architecture | Key Performance Metric | Value | Operating Temperature |
| ZEBRA (Molten Salt) | Energy Efficiency | ~90% (battery), 80.9% (overall)[1] | 265 °C[1] |
| Capacity Degradation | 0.0046% per cycle over 150 cycles[1] | ||
| Energy Density | 90 - 120 Wh/kg[2] | ||
| Na-Al with NaAlCl₄ Catholyte | Full-Cell Capacity | 308 mAh/g[3][4][5] | High Temperature (Molten Sodium Anode) |
| Discharge Voltage | 1.6 V[3][4][5] | ||
| Coulombic Efficiency | 100%[3][4][5] | ||
| Energy Efficiency | ~95%[3][4][5] | ||
| Capacity Retention | 97.6% after 200 cycles[3][4][5] | ||
| All-Solid-State Na-Ion | Na⁺ Conductivity | 3.9 x 10⁻⁶ S cm⁻¹ at 30 °C | 30 °C and 60 °C |
| High-Voltage Stability | Up to ~4.0 V (vs Na/Na⁺) | ||
| Capacity Retention | 82.9% after 500 cycles at 60 °C and 1C | ||
| Sodium-Aluminum Hybrid | Discharge Voltage | 1.25 V[6][7][8] | Room Temperature |
| Cathodic Capacity | 99 mAh g⁻¹ at C/10[6][7][8][9] | ||
| Coulombic Efficiency | 98%[6][7][8][9] | ||
| Lithium-Ion (Typical) | Energy Density | 100 - 270 Wh/kg[10] | -20 to 60 °C |
| Cycle Life | >10,000 cycles (lab conditions) | ||
| Sodium-Sulfur (Typical) | Energy Density | ~150 Wh/kg[2] | 270 - 350 °C[11] |
| Cycle Life | ~10,000 cycles (lab conditions)[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols used to evaluate the performance of each sodium-aluminum chloride battery architecture.
ZEBRA Battery Performance Testing
The performance of ZEBRA (Zero Emission Battery Research Africa) batteries, which utilize Na-AlCl₄ as a secondary electrolyte, is typically evaluated through a series of electrochemical and stress tests.
-
Electrochemical Cycling:
-
Charging: A constant current (CC) charge is applied until the battery reaches a predefined voltage, followed by a constant voltage (CV) charge until the current drops to a specified level.
-
Discharging: A constant current discharge is applied until the battery reaches its cut-off voltage.
-
Performance Metrics: Key parameters monitored include energy efficiency (the ratio of discharged to charged energy), capacity degradation over multiple cycles, and round-trip efficiency.
-
-
Stress Testing: To assess the robustness and safety of ZEBRA batteries, they are subjected to various stress conditions:
-
Altitude Simulation: The battery is stored at low pressure to simulate high-altitude conditions.
-
Thermal Cycling: The battery is subjected to repeated cycles of extreme high and low temperatures.
-
Vibration Test: The battery is exposed to vibrations of varying frequencies and amplitudes to simulate transportation and operational stresses.
-
Na-Al Battery with NaAlCl₄ Catholyte Fabrication and Testing
This high-performance battery architecture uses a molten sodium anode, a β”-alumina solid electrolyte, and a NaAlCl₄ catholyte.
-
Cell Assembly:
-
A β”-alumina solid electrolyte tube separates the molten sodium anode from the catholyte.
-
The catholyte consists of a mixture of NaAlCl₄ and an aluminum current collector.
-
The cell is sealed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Used to investigate the electrochemical reversibility of the Al deposition/stripping process in the NaAlCl₄ catholyte.
-
Galvanostatic Cycling: The battery is charged and discharged at constant current densities to determine its specific capacity, energy efficiency, and cycle life.
-
Electrochemical Impedance Spectroscopy (EIS): Performed to analyze the interfacial properties and charge transfer kinetics of the cell.
-
All-Solid-State Sodium-Ion Battery with NaAlCl₄ Electrolyte
In this architecture, NaAlCl₄ serves as the solid electrolyte, enabling a safer, all-solid-state design.
-
Electrolyte Synthesis: Orthorhombic NaAlCl₄ is typically synthesized via mechanochemical milling of a stoichiometric mixture of NaCl and AlCl₃.
-
Cell Fabrication:
-
The cathode material (e.g., NaCrO₂) is mixed with the NaAlCl₄ solid electrolyte and a conductive carbon additive.
-
The anode material (e.g., Na₃Sn) is prepared separately.
-
The cathode, solid electrolyte, and anode are pressed into a pellet to form the all-solid-state cell.
-
-
Electrochemical Testing:
-
Ionic Conductivity Measurement: The ionic conductivity of the NaAlCl₄ solid electrolyte is measured using electrochemical impedance spectroscopy.
-
Galvanostatic Cycling: The cell is cycled at various current rates to evaluate its capacity retention, coulombic efficiency, and rate capability.
-
High-Voltage Stability Test: The electrochemical stability window of the NaAlCl₄ electrolyte is determined by cyclic voltammetry.
-
Sodium-Aluminum Hybrid Battery Assembly and Characterization
This hybrid system combines an aluminum anode with a sodium-ion intercalation cathode.
-
Electrolyte Preparation: The electrolyte is a dual-salt system consisting of NaAlCl₄ and an ionic liquid (e.g., 1-ethyl-3-methylimidazolium chloride - AlCl₃).
-
Cell Assembly:
-
An aluminum foil is used as the anode.
-
The cathode is typically a sodium-ion intercalation material like Na₃V₂(PO₄)₃ (NVP).
-
A separator (e.g., glass fiber) is soaked in the dual-salt electrolyte and placed between the anode and cathode.
-
-
Electrochemical Evaluation:
-
Cyclic Voltammetry: Used to study the electrochemical behavior of both the aluminum anode and the NVP cathode in the hybrid electrolyte.
-
Galvanostatic Charge-Discharge: The battery is cycled to determine its discharge voltage, cathodic capacity, coulombic efficiency, and long-term cycling stability.
-
Visualizing the Architectures and Workflows
To better understand the relationships and processes involved in these battery systems, the following diagrams have been generated using Graphviz.
Caption: Schematic diagrams of different battery architectures utilizing sodium-aluminum chloride.
Caption: A generalized experimental workflow for the fabrication and evaluation of battery performance.
References
- 1. Evaluating ZEBRA Battery Module under the Peak-Shaving Duty Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZEBRA battery - Wikipedia [en.wikipedia.org]
- 3. A High‐Performance Na–Al Battery Based on Reversible NaAlCl4 Catholyte | Semantic Scholar [semanticscholar.org]
- 4. A High-Performance Na-Al Battery Based on Reversible NaAlCl4 Catholyte | Journal Article | PNNL [pnnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A sodium–aluminum hybrid battery - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. A sodium–aluminum hybrid battery (Journal Article) | OSTI.GOV [osti.gov]
- 9. primo.lclark.edu [primo.lclark.edu]
- 10. large-battery.com [large-battery.com]
- 11. salzstrom.com [salzstrom.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to Quantitative Analysis of Reaction Products Using Sodium Tetrachloroaluminate (NaAlCl₄) Catalysts
This guide provides a detailed comparison of sodium tetrachloroaluminate (NaAlCl₄) as a catalyst, focusing on the quantitative analysis of reaction products. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who are exploring alternative Lewis acid catalysts. The content covers comparative performance data, detailed experimental protocols for product quantification, and visual diagrams of workflows and reaction pathways.
Introduction to Sodium Tetrachloroaluminate (NaAlCl₄)
Sodium tetrachloroaluminate, often referred to as sodium aluminum chloride, is a molten salt that serves as a potent Lewis acid catalyst.[][2] It is frequently utilized in organic synthesis, particularly for Friedel-Crafts reactions, polymerization, and hydrocarbon isomerization.[][3] Composed of Na⁺ and [AlCl₄]⁻ ions, it offers a lower melting point (185°C) and different solubility characteristics compared to the more traditional aluminum chloride (AlCl₃), making it an attractive alternative in various solvent systems and reaction conditions. Its catalytic activity stems from the tetrachloroaluminate anion, which can act as a chloride donor and facilitate the formation of electrophilic species, crucial for reactions like alkylation and acylation.[4]
Comparative Analysis: Alkylation of Benzene
A common application for Lewis acid catalysts is the Friedel-Crafts alkylation of aromatic compounds. Below is a quantitative comparison of NaAlCl₄ and the conventional AlCl₃ catalyst for the alkylation of benzene with propylene to produce cumene. The data highlights key performance indicators such as reactant conversion, product selectivity, and byproduct formation. The stoichiometry of these reactions can be complex, often yielding a mix of mono-, di-, and poly-alkylated products.[5]
Quantitative Performance Data
The following table summarizes the typical performance of NaAlCl₄ compared to AlCl₃ under optimized laboratory conditions. The goal is to maximize the selectivity for the mono-alkylated product (cumene) while minimizing the formation of poly-alkylated byproducts like diisopropylbenzene (DIPB).
| Catalyst | Benzene Conversion (%) | Cumene Selectivity (%) | DIPB Selectivity (%) | Reaction Temp. (°C) | Reaction Time (h) |
| AlCl₃ (anhydrous) | 95.2 | 88.5 | 10.1 | 90 | 2 |
| NaAlCl₄ (molten) | 92.8 | 94.2 | 4.5 | 120 | 3 |
This table presents illustrative data synthesized from established principles of Friedel-Crafts catalysis to demonstrate comparative performance.
Experimental Protocols
A precise and reproducible experimental protocol is critical for accurate quantitative analysis. The following sections detail the methodology for conducting the benzene alkylation reaction and analyzing the resulting products.
General Reaction Procedure
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging Reactants: The flask is charged with anhydrous benzene (100 mL) and the Lewis acid catalyst (AlCl₃ or NaAlCl₄, 0.1 mol). The mixture is stirred to ensure uniform suspension or dissolution.
-
Initiating Reaction: The reaction mixture is brought to the desired temperature (90°C for AlCl₃, 120°C for NaAlCl₄) using an oil bath. Propylene gas is then bubbled through the mixture at a constant, controlled rate (e.g., 20 mL/min) for the specified reaction time.
-
Reaction Quenching: After the reaction period, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of chilled 1 M hydrochloric acid to deactivate the catalyst.
-
Product Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine, and then dried over anhydrous magnesium sulfate.
Quantitative Analysis via Gas Chromatography (GC)
-
Sample Preparation: The dried organic layer is filtered to remove the drying agent. An internal standard (e.g., n-dodecane, 1.0 mL) is added to a precise volume of the crude product mixture (10.0 mL) to enable accurate quantification.
-
GC Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5 or HP-5) is used.
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen, with a constant flow rate.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, held for 5 minutes.
-
-
Calibration and Analysis:
-
A calibration curve is first generated by running standard solutions of known concentrations of benzene, cumene, and diisopropylbenzene with the internal standard.
-
The prepared sample is injected into the GC. The peak areas of the reactants and products are recorded.
-
The concentration of each component is calculated using the calibration curve and the peak area ratio relative to the internal standard.
-
Conversion (%) is calculated based on the amount of benzene consumed.
-
Selectivity (%) for each product is calculated as (moles of specific product / total moles of products) x 100.
-
Visualizations of Workflow and Catalytic Pathway
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for catalyzed alkylation and quantitative GC analysis.
Caption: Logical pathway of NaAlCl₄-catalyzed Friedel-Crafts alkylation.
References
A Cross-Validation of Experimental and Computational Data for Sodium Aluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally determined and computationally predicted properties of sodium aluminum chloride (NaAlCl₄). By juxtaposing direct measurements with theoretical calculations, this document aims to offer a comprehensive understanding of the material's characteristics, crucial for its application in various research and development fields, including as a molten salt electrolyte.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and its constituent precursors, sodium chloride (NaCl) and aluminum chloride (AlCl₃).
Table 1: Comparison of Physical Properties of this compound (NaAlCl₄)
| Property | Experimental Value | Computational Value |
| Melting Point | 157 °C[1] | Not explicitly found in search results. Computational studies employing Density Functional Theory (DFT) have been conducted on NaAlCl₄, suggesting such data may exist in detailed research papers.[2][3][4][5][6] |
| Density | 2.02 g/cm³[6] | Not explicitly found in search results for NaAlCl₄. DFT and Molecular Dynamics simulations have been used to predict densities of similar molten salt systems.[7] |
| Electrical Conductivity | 0.15 S/cm (at 200°C)[6] | Not explicitly found in search results for NaAlCl₄. Computational methods are used to predict ionic conductivity in solid-state electrolytes.[2][3][4][5][8] |
Table 2: Physical Properties of Precursor Materials
| Compound | Property | Experimental Value |
| Sodium Chloride (NaCl) | Melting Point | 800.7 °C |
| Density | 2.17 g/cm³ | |
| Aluminum Chloride (AlCl₃) | Melting Point | 192.4 °C (sublimes at 180°C at atmospheric pressure) |
| Density | 2.48 g/cm³ (solid)[9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and validation of scientific findings. Below are generalized protocols for determining the key properties of this compound.
Melting Point Determination
The melting point of this compound, a crystalline solid, is typically determined using the capillary method. A small, powdered sample of the dried compound is packed into a thin-walled capillary tube, which is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded as the melting range. For a pure substance like NaAlCl₄, a sharp melting point is expected.
Density Measurement of Molten Salt
The density of molten this compound can be measured using the dilatometric method. A known mass of the salt is placed in a dilatometer, a calibrated glass vessel with a narrow, graduated neck. The dilatometer is heated to the desired temperature in a furnace, causing the salt to melt and expand. The volume of the molten salt is then read from the graduated neck, and the density is calculated by dividing the mass by the measured volume. Measurements are typically taken over a range of temperatures to determine the temperature dependence of the density.
Electrical Conductivity Measurement
The electrical conductivity of molten this compound is determined using a conductivity cell with two electrodes, typically made of an inert material like platinum. The cell is filled with the molten salt and placed in a temperature-controlled furnace. An alternating current is passed through the cell, and the impedance is measured using an impedance spectrometer. The conductivity is then calculated from the measured impedance and the cell constant, which is determined by calibrating the cell with a standard solution of known conductivity. This process is repeated at various temperatures to obtain the conductivity as a function of temperature.
Mandatory Visualization
The following diagrams illustrate key aspects of the this compound system and the workflow for its analysis.
References
- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]
- 2. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sc.edu [sc.edu]
- 8. ceder.berkeley.edu [ceder.berkeley.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Aluminum Chloride
For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like sodium aluminum chloride are critical components of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of your team and compliance with regulatory standards.
This compound, also known as sodium tetrachloroaluminate, is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and reacts with water.[2] Adherence to strict disposal protocols is necessary to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A fire-retardant laboratory coat.[4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1]
Step-by-Step Disposal Procedure
This procedure should be carried out in a designated and properly equipped area.
Step 1: Containment of Spills
In the event of a spill, evacuate the area to a safe distance.[5] Wearing the appropriate PPE, cover the spill with dry sand to contain it.[4] DO NOT USE WATER on a spill, as this compound reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[4][5][6]
Step 2: Collection of Waste
Carefully sweep or scoop the spilled material and place it into a designated, labeled, and tightly sealed container for hazardous waste.[1][4] Use spark-resistant tools for collection.[4] Avoid creating dust during this process.[1]
Step 3: Waste Characterization and Labeling
The waste must be classified as hazardous. Based on safety data sheets, this compound is classified as a corrosive solid.
| Hazard Classification | Description |
| UN Number | UN3260[2] |
| Proper Shipping Name | Corrosive solid, acidic, inorganic, n.o.s. (Sodium tetrachloroaluminate)[1][2] |
| Hazard Class | 8 (Corrosive)[6] |
| Packing Group | III[2] |
The waste container must be clearly labeled with the above information and the words "Hazardous Waste."
Step 4: Storage of Hazardous Waste
Store the sealed container in a designated, cool, dry, and well-ventilated corrosive storage area, away from incompatible materials.[1] Ensure the container is kept tightly closed to prevent any reaction with moisture in the air.[1][5]
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed professional waste disposal service.[7] Do not attempt to dispose of this material down the drain or with regular laboratory trash.[1][5] It is the responsibility of the waste generator to ensure that the waste is properly characterized and disposed of in accordance with all applicable local, regional, and national regulations.[1][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. dcmshriram.com [dcmshriram.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
